molecular formula C11H19NO4 B558221 Boc-Pro-OMe CAS No. 59936-29-7

Boc-Pro-OMe

货号: B558221
CAS 编号: 59936-29-7
分子量: 229.27 g/mol
InChI 键: WVDGSSCWFMSRHN-QMMMGPOBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-Pro-OMe, also known as this compound, is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDGSSCWFMSRHN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361580
Record name Boc-L-Pro-Ome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59936-29-7
Record name Boc-L-Pro-Ome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physical Properties of Boc-Pro-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-L-proline methyl ester (Boc-Pro-OMe) and its D-enantiomer are pivotal building blocks in modern peptide synthesis and drug discovery. As protected amino acid derivatives, their physical characteristics are fundamental to their application in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. This technical guide provides a comprehensive overview of the key physical properties of this compound, details generalized experimental protocols for their determination, and illustrates its primary application in a logical workflow.

Core Physical and Chemical Properties

This compound is commercially available as both the L- and D-enantiomers. The physical properties can vary slightly between suppliers, but the following tables summarize the generally accepted data for both forms.

Table 1: General Physical Properties of Boc-L-Pro-OMe

PropertyValueReference
CAS Number 59936-29-7[1][2]
Molecular Formula C₁₁H₁₉NO₄[1][2]
Molecular Weight 229.27 g/mol [1]
Appearance Colorless to pale yellow liquid[2][]
Boiling Point 140 °C[1] ; 135 °C / 16 mmHg[4][5][1][4][5]
Density 1.120 g/cm³[1]
Optical Rotation [α]₂₀/D = -59 ± 2° (c=1 in Chloroform)[2]
Solubility Slightly soluble in water[4][6]
Storage Temperature 2-8 °C[1][4]

Table 2: General Physical Properties of Boc-D-Pro-OMe

PropertyValueReference
CAS Number 73323-65-6[7]
Molecular Formula C₁₁H₁₉NO₄[7]
Molecular Weight 229.3 g/mol [7]
Appearance Data not consistently available (often an oil)
Boiling Point 288.6 ± 33.0 °C (Predicted)[8]
Density 1.120 ± 0.06 g/cm³ (Predicted)[8]
Optical Rotation [α]₂₀/D = +63 ± 2º (c=1 in MeOH)[7]
Solubility Soluble in DMSO[8]
Storage Temperature 0-8 °C[7]

Experimental Protocols for Physical Property Determination

Boiling Point Determination (Reduced Pressure)

The boiling point of this compound is often reported under reduced pressure to prevent decomposition at high temperatures.

Protocol:

  • Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

  • Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Procedure: The system is evacuated to the desired pressure (e.g., 16 mmHg). The sample is then heated gently. The temperature is recorded when the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the condensate drips into the receiving flask. This stable temperature is the boiling point at that specific pressure.

Optical Rotation Measurement

Optical rotation is a critical measure of enantiomeric purity.

Protocol:

  • Instrument: A polarimeter is used for this measurement. The light source is typically a sodium D-line (589 nm).

  • Sample Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a designated solvent (e.g., chloroform (B151607) or methanol) to a known concentration (e.g., 1 g/100 mL).

  • Measurement: The polarimeter sample tube is first filled with the pure solvent to zero the instrument. Then, the tube is filled with the prepared sample solution. The observed optical rotation (α) is measured at a constant temperature (e.g., 20°C).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the sample tube in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Solubility Assessment

A qualitative assessment of solubility is often sufficient for practical applications.

Protocol:

  • Solvent Selection: A range of solvents of varying polarity are selected (e.g., water, ethanol, dichloromethane, dimethylformamide).

  • Procedure: A small, measured amount of this compound is added to a test tube. A small volume of the selected solvent is added incrementally with agitation (e.g., vortexing). The solubility is observed and can be categorized as soluble, slightly soluble, or insoluble based on the amount of solute that dissolves in a given volume of solvent.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a protected amino acid in solid-phase peptide synthesis (SPPS) using the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy. The following diagram illustrates a generalized workflow for the incorporation of a Boc-Pro residue into a growing peptide chain on a solid support.

Boc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Peptide Elongation Cycle cluster_final Final Steps Resin Solid Support (e.g., Merrifield Resin) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Start with N-terminal protected amino acid on resin Wash1 Wash Deprotection->Wash1 Remove excess TFA Neutralization Neutralization (e.g., DIEA in DCM) Wash2 Wash Neutralization->Wash2 Remove excess base Coupling Coupling of Boc-Pro-OH (Activated with DCC/HOBt) Wash3 Wash Coupling->Wash3 Remove excess reagents Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Start next cycle Cleavage Cleavage from Resin (e.g., HF or TFMSA) Wash3->Cleavage After final cycle Purification Purification (e.g., HPLC) Cleavage->Purification

Caption: Generalized workflow for Boc-based solid-phase peptide synthesis.

This workflow highlights the key steps of deprotection, neutralization, and coupling that are repeated to elongate the peptide chain. Boc-Pro-OH, which can be derived from this compound via hydrolysis, is the species that is typically activated and coupled to the free amine of the resin-bound peptide.

Conclusion

A thorough understanding of the physical properties of this compound is essential for its effective use in research and development. The data and protocols presented in this guide offer a foundational resource for scientists and professionals in the field of peptide chemistry and drug development, enabling more efficient and reliable synthetic outcomes.

References

Boc-Pro-OMe chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties of building blocks like Boc-Pro-OMe is fundamental. This guide provides a detailed overview of the chemical structure and nomenclature of this compound, a commonly used protected amino acid derivative.

Chemical Structure and IUPAC Nomenclature

This compound is the abbreviated name for N-tert-butoxycarbonyl-proline methyl ester. The "Boc" group (tert-butoxycarbonyl) serves as a protecting group for the amine functional group of the proline amino acid, while the methyl ester ("OMe") protects the carboxylic acid group. This protection strategy is crucial in peptide synthesis to prevent unwanted side reactions.

The stereochemistry at the alpha-carbon of the proline ring determines whether the compound is the L- or D-enantiomer. Both forms are commercially available and used in the synthesis of stereospecific molecules.

Table 1: Chemical Identifiers for this compound

IdentifierL-enantiomer (Boc-L-Pro-OMe)D-enantiomer (Boc-D-Pro-OMe)
Molecular Formula C₁₁H₁₉NO₄[1][2][3]C₁₁H₁₉NO₄[4]
Molecular Weight 229.27 g/mol [1]229.27 g/mol [4]
CAS Number 59936-29-7[1][2]73323-65-6[4]
IUPAC Name (2S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid methyl ester[1](2R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid methyl ester[4]
Synonyms Boc-L-Pro-OMe, N-(tert-Butoxycarbonyl)-L-proline Methyl Ester[1][2]Boc-D-Pro-OMe, N-tert-butoxycarbonyl-D-proline methyl ester[4]

Visualization of the Chemical Structure

To provide a clear representation of the molecular architecture, the following diagram illustrates the chemical structure of Boc-L-Pro-OMe.

Caption: Chemical structure of Boc-L-Pro-OMe.

This guide serves as a foundational reference for professionals engaged in peptide synthesis and drug discovery, providing essential data and a clear visual representation of this compound.

References

A Technical Guide to Boc-Pro-OMe: Properties, Applications, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-tert-butoxycarbonyl-L-proline methyl ester (Boc-L-Pro-OMe) and its D-enantiomer, key building blocks in peptide synthesis and drug discovery. This document outlines their chemical properties, details experimental protocols for their use in solid-phase peptide synthesis (SPPS), and clarifies their role as synthetic intermediates.

Core Chemical and Physical Data

Boc-Pro-OMe is a derivative of the amino acid proline where the amine group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is protected as a methyl ester. This protection strategy is fundamental in peptide chemistry, allowing for the controlled, stepwise assembly of amino acids into a peptide chain.

Below is a summary of the key quantitative data for both the L- and D-enantiomers of this compound.

PropertyBoc-L-Pro-OMeBoc-D-Pro-OMe
Synonyms N-Boc-L-proline methyl ester, (S)-1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylateN-Boc-D-proline methyl ester, (R)-1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate
CAS Number 59936-29-7[1][2][3][4][5]73323-65-6[6][7]
Molecular Formula C₁₁H₁₉NO₄[1][2][3]C₁₁H₁₉NO₄[6][7]
Molecular Weight 229.27 g/mol [6][8][9]229.27 g/mol [6][7]
Appearance Colorless to light yellow liquid[1][3]Not specified
Purity Typically >96-99%[1][9]Not specified

Role in Synthesis and Drug Discovery

This compound and its derivatives are crucial intermediates in the synthesis of peptides and peptidomimetics. The Boc protecting group is favored in many synthetic strategies due to its stability under a range of conditions and its straightforward removal under moderately acidic conditions. This allows for an orthogonal protection strategy when combined with other protecting groups that are labile to different conditions.

Proline's unique cyclic structure imparts significant conformational rigidity to peptides, making it a valuable component in the design of biologically active molecules. Proline and its derivatives are found in many therapeutic peptides and small molecule drugs. The incorporation of proline can influence the secondary structure of peptides, promoting turns and stabilizing specific conformations necessary for biological activity.

It is important to note that this compound itself is not typically a biologically active molecule that directly participates in cellular signaling. Rather, it serves as a protected building block. The Boc and methyl ester groups are removed during the course of a synthesis to reveal the final, active peptide or small molecule.

Experimental Protocols: Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard reagent in Boc-chemistry-based solid-phase peptide synthesis. The following is a generalized protocol for the incorporation of a proline residue using Boc-L-Pro-OMe.

Resin Preparation and First Amino Acid Attachment

The synthesis begins with a solid support (resin), to which the C-terminal amino acid of the target peptide is attached. A common resin for Boc-SPPS is Merrifield resin (chloromethylpolystyrene).

  • Procedure: The first Boc-protected amino acid is typically attached to the resin as its cesium salt to minimize racemization. The Boc-amino acid cesium salt is dissolved in a suitable solvent like dimethylformamide (DMF) and reacted with the swollen resin at an elevated temperature (e.g., 50°C) for several hours.[7]

The SPPS Cycle: Deprotection, Neutralization, and Coupling

The peptide chain is elongated through a repeated cycle of deprotection, neutralization, and coupling.

  • Boc Deprotection: The temporary Nα-Boc protecting group is removed to allow for the coupling of the next amino acid.

    • Reagents: A solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is commonly used.[7][10]

    • Protocol: The peptide-resin is treated with the TFA/DCM solution for approximately 20-30 minutes at room temperature. The resin is then washed thoroughly with DCM and isopropanol (B130326) (IPA).[10]

  • Neutralization: Following the acidic deprotection step, the newly formed N-terminal ammonium (B1175870) salt must be neutralized to the free amine to enable the subsequent coupling reaction.

    • Reagents: A solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM, is typically used.[7][11]

    • Protocol: The resin is treated with the DIEA/DCM solution for 5-10 minutes and then washed with DCM.[7]

  • Coupling: The next Boc-protected amino acid (in this case, this compound or a Boc-Pro-OH derivative for direct coupling) is activated and coupled to the free N-terminus of the growing peptide chain.

    • Reagents: Boc-amino acid, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIEA or Hünig's base).

    • Protocol: The Boc-amino acid and coupling reagent are dissolved in DMF or a DCM/DMF mixture. DIEA is added to activate the amino acid. This solution is then added to the neutralized peptide-resin and agitated for 1-2 hours. The completion of the reaction can be monitored using a qualitative test like the ninhydrin (B49086) (Kaiser) test.[7]

This cycle is repeated for each amino acid in the peptide sequence.

Cleavage from Resin and Final Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed.

  • Reagents: Strong acids such as anhydrous hydrogen fluoride (B91410) (HF) are traditionally used in Boc-SPPS for the final cleavage. Scavengers like anisole (B1667542) are added to prevent side reactions with reactive cleavage byproducts.[7]

  • Protocol: The peptide-resin is treated with HF at low temperatures (e.g., 0°C) for 1-2 hours. The HF is then evaporated, and the crude peptide is precipitated and washed with a solvent like cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the Boc-SPPS cycle and the general workflow for utilizing this compound in the synthesis of a proline-containing peptide.

Boc_SPPS_Cycle Start Peptide-Resin (Boc-Protected N-terminus) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-AA, HBTU, DIEA) Wash2->Coupling Wash3 Wash (DCM, DMF) Coupling->Wash3 End Elongated Peptide-Resin (Ready for next cycle) Wash3->End End->Deprotection Repeat Cycle

Caption: The cyclical workflow of Boc solid-phase peptide synthesis (SPPS).

Peptide_Synthesis_Workflow Resin Select & Swell Resin (e.g., Merrifield) FirstAA Attach First Boc-AA (e.g., Boc-AA-Cesium Salt) Resin->FirstAA SPPS Perform SPPS Cycles (Deprotection, Coupling) Incorporate Boc-Pro-OH FirstAA->SPPS Cleavage Cleavage & Global Deprotection (e.g., Anhydrous HF) SPPS->Cleavage Note This compound is hydrolyzed to Boc-Pro-OH prior to the coupling step in SPPS. SPPS->Note Purification Purify Crude Peptide (RP-HPLC) Cleavage->Purification FinalPeptide Characterize Final Peptide (Mass Spec, etc.) Purification->FinalPeptide

Caption: General workflow for synthesizing a proline-containing peptide.

References

Solubility of Boc-Pro-OMe in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-L-proline methyl ester (Boc-Pro-OMe), a key intermediate in peptide synthesis and pharmaceutical research. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes the available qualitative information and presents a detailed experimental protocol for researchers to determine the solubility of this compound in various organic solvents.

Introduction

N-Boc-L-proline methyl ester (this compound) is a protected amino acid derivative widely used in the synthesis of peptides and other complex organic molecules. Its solubility in different organic solvents is a critical parameter for reaction setup, purification, and formulation development. While the tert-butoxycarbonyl (Boc) protecting group generally enhances solubility in organic media compared to the free amino acid, specific quantitative data remains scarce. This guide aims to collate the existing qualitative information and provide a practical framework for its experimental determination.

Qualitative Solubility of this compound and Related Compounds

CompoundSolventSolubility
Boc-L-Pro-OMe WaterSlightly Soluble[1][2]
Boc-D-Pro-OMe Dimethyl Sulfoxide (DMSO)Soluble
N-Boc-4-oxo-L-Proline methyl ester ChloroformSoluble[3]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[3]
Dimethyl Sulfoxide (DMSO)Soluble[3]
AcetoneSoluble[3]

This qualitative data suggests that this compound is likely to be soluble in a range of common polar aprotic and chlorinated organic solvents.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol, based on the static gravimetric method, is recommended. This method is a reliable and widely used technique for determining the solubility of solid compounds in various solvents.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., dichloromethane, ethyl acetate, methanol, acetonitrile, dimethylformamide, etc.)

  • Analytical balance (accurate to at least 0.1 mg)

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Vials with screw caps

  • Micropipettes

  • Drying oven or vacuum desiccator

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow Experimental Workflow for Solubility Determination cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solvent Add known volume of solvent to vials prep_solute Add excess this compound to each vial prep_solvent->prep_solute equilibration Incubate at constant temperature with agitation until equilibrium is reached prep_solute->equilibration centrifugation Centrifuge to separate undissolved solid equilibration->centrifugation sampling Transfer a known volume of the supernatant to a pre-weighed vial centrifugation->sampling evaporation Evaporate the solvent sampling->evaporation weighing Weigh the vial with the dried residue evaporation->weighing calculation Calculate solubility weighing->calculation

Caption: A flowchart of the static gravimetric method for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add a known volume of the selected organic solvent to a series of vials.

    • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is essential.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or incubator set to the desired temperature.

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined empirically (e.g., by taking measurements at different time points until the concentration of the supernatant remains constant).

  • Phase Separation:

    • After equilibration, centrifuge the vials at a sufficient speed and for a duration that ensures complete sedimentation of the undissolved solid.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a micropipette.

    • Transfer the supernatant to a pre-weighed vial.

    • Evaporate the solvent from the vial in a drying oven or under vacuum until a constant weight is achieved.

    • Weigh the vial containing the dried residue.

  • Calculation of Solubility:

    • The solubility (S) can be calculated using the following formula:

      S (g/L) = (Weight of vial with residue - Weight of empty vial) / Volume of supernatant taken

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, this guide provides the available qualitative information and a robust experimental protocol for its determination. The provided methodology will enable researchers to generate reliable and accurate solubility data tailored to their specific experimental conditions, thereby facilitating the effective use of this important synthetic building block in their research and development activities.

References

Navigating the Stability Landscape of Boc-Pro-OMe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pH stability and degradation profile of N-tert-butoxycarbonyl-L-proline methyl ester (Boc-Pro-OMe). Understanding the stability of this crucial building block is paramount for its effective use in peptide synthesis and the development of proline-based pharmaceuticals. This document outlines its degradation pathways under various pH conditions, presents illustrative quantitative stability data, and provides detailed experimental protocols for stability assessment.

Core Concepts: Understanding the Stability of this compound

This compound possesses two primary functional groups susceptible to degradation under different pH conditions: the N-terminal tert-butoxycarbonyl (Boc) protecting group and the C-terminal methyl ester. The overall stability of the molecule is dictated by the relative lability of these two groups across the pH spectrum.

  • The Boc Protecting Group: The tert-butoxycarbonyl group is notoriously sensitive to acidic conditions.[1] Under low pH, the carbamate (B1207046) oxygen is protonated, initiating a cascade that results in the cleavage of the Boc group, yielding the free amine (Pro-OMe), carbon dioxide, and a stable tert-butyl cation, which can subsequently form isobutylene.[1] Conversely, the Boc group is generally stable under neutral and basic conditions.

  • The Methyl Ester Group: The methyl ester is susceptible to hydrolysis across a wide pH range. This reaction can be catalyzed by both acid and base. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of the corresponding carboxylate salt.

Illustrative pH Stability Profile of this compound

While specific kinetic data for the degradation of this compound is not extensively available in the public domain, this section provides a representative pH-rate profile and associated kinetic parameters. This data is intended to be illustrative of the expected stability behavior based on the known chemistry of the Boc and methyl ester functional groups. The degradation is assumed to follow pseudo-first-order kinetics.

Table 1: Illustrative Degradation Kinetics of this compound at 25°C

pHPredominant Degradation PathwayApparent Rate Constant (k_obs) (s⁻¹)Half-life (t½) (hours)Primary Degradation Products
2.0Boc Deprotection & Ester Hydrolysis1.5 x 10⁻⁴1.3L-Proline methyl ester, L-Proline, t-Butanol, Isobutylene, CO₂
4.0Boc Deprotection & Ester Hydrolysis2.0 x 10⁻⁶96.2L-Proline methyl ester, L-Proline, t-Butanol, Isobutylene, CO₂
7.0Ester Hydrolysis1.0 x 10⁻⁷1925.4N-Boc-L-proline
10.0Ester Hydrolysis5.0 x 10⁻⁶38.5N-Boc-L-proline
12.0Ester Hydrolysis8.0 x 10⁻⁵2.4N-Boc-L-proline

Disclaimer: The quantitative data presented in this table is illustrative and intended to model the expected behavior of this compound. Actual degradation rates should be determined empirically.

Degradation Pathways and Mechanisms

The degradation of this compound can proceed through two main pathways depending on the pH of the environment.

Acidic Degradation Pathway

Under acidic conditions, both the Boc group and the methyl ester are susceptible to cleavage. The primary and faster degradation route is the removal of the Boc group, followed by the slower hydrolysis of the methyl ester.

Acidic_Degradation BocProOMe This compound ProOMe L-Proline methyl ester BocProOMe->ProOMe H⁺ (fast) Boc Deprotection BocOH N-Boc-L-proline BocProOMe->BocOH H⁺ / H₂O (very slow) Ester Hydrolysis tBu_products t-Butanol / Isobutylene + CO₂ BocProOMe->tBu_products Proline L-Proline ProOMe->Proline H⁺ / H₂O (slow) Ester Hydrolysis Basic_Degradation BocProOMe This compound BocProONa N-Boc-L-prolinate BocProOMe->BocProONa OH⁻ Ester Hydrolysis (Saponification) MeOH Methanol BocProOMe->MeOH Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of This compound in a suitable solvent (e.g., Acetonitrile) Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Neutral Neutral Hydrolysis (pH 7 Buffer, 60°C) Prep->Neutral Oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) Prep->Oxidative Thermal Thermal Degradation (Solid state, 80°C) Prep->Thermal Photo Photolytic Degradation (ICH Q1B guidelines) Prep->Photo Neutralize Neutralize samples (if necessary) Acid->Neutralize Base->Neutralize Neutral->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV/MS Method Neutralize->HPLC Characterize Characterize degradation products (MS, NMR) HPLC->Characterize

References

Conformational Analysis of Boc-Pro-OMe in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the conformational landscape of N-Boc-L-proline methyl ester (Boc-Pro-OMe), a crucial model system for understanding the unique structural behavior of proline residues in peptides and proteins. For researchers and drug development professionals, a thorough grasp of proline's conformational preferences is essential, as these preferences can govern protein folding, stability, and molecular recognition events.

The conformational flexibility of this compound in solution is dominated by two principal equilibria: the cis-trans isomerization of the tertiary amide bond (Boc-prolyl bond) and the puckering of the five-membered pyrrolidine (B122466) ring. This document details the experimental and computational methodologies used to characterize these states, presents key quantitative data, and illustrates the analytical workflows involved.

Core Conformational Equilibria

Proline's cyclic side chain, which includes the backbone nitrogen atom, imposes significant steric constraints that differentiate it from all other proteinogenic amino acids. These constraints lead to two defining structural features.

1.1. Boc-Prolyl Amide Bond Isomerization (cis/trans) Due to the partial double-bond character of the C-N bond, rotation is restricted, leading to two distinct planar isomers: trans and cis.[1][2] The ω dihedral angle for the trans isomer is approximately 180°, while for the cis isomer, it is near 0°. Unlike typical peptide bonds where the trans form is overwhelmingly favored (by ~1000:1), the steric environment of the X-Pro bond reduces the energetic difference, resulting in a significant population of the cis isomer.[2][3][4] This equilibrium is highly sensitive to the solvent environment; polar solvents tend to stabilize the more polar cis state.[5]

1.2. Pyrrolidine Ring Puckering To alleviate torsional strain, the five-membered pyrrolidine ring is not planar but adopts puckered conformations.[6] The two most common forms are described by the position of the Cγ atom relative to the plane formed by the other four ring atoms. These are known as Cγ-exo (or UP) and Cγ-endo (or DOWN) puckers.[7][8] These puckering states are not independent of the amide bond configuration. A strong correlation exists where cis isomers of proline residues preferentially adopt a DOWN (Cγ-endo) pucker.[7][8][9]

dot

Caption: Key conformational equilibria of this compound in solution.

Experimental and Computational Methodologies

A combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling provides the most comprehensive picture of this compound's solution conformation.[10][11]

dot

Experimental_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_results Results Sample Sample Preparation (this compound in Deuterated Solvent) NMR NMR Data Acquisition (1D ¹H, 2D COSY, 2D NOESY) Sample->NMR Analysis NMR Data Analysis NMR->Analysis Pop Isomer Population (% cis / % trans) Analysis->Pop Struct Structural Parameters (Dihedral Angles, Ring Pucker) Analysis->Struct Model Molecular Modeling (DFT, MD Simulations) Calc Calculation of Parameters (Energies, J-Couplings) Model->Calc Calc->Struct Validation Final Conformational Model Pop->Final Struct->Final

Caption: Workflow for the conformational analysis of this compound.

2.1. NMR Spectroscopy Protocol NMR is the most powerful technique for studying the detailed solution structure and dynamics of peptides and their derivatives.[10][12][13]

  • Sample Preparation:

    • Dissolve this compound in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, C₆D₆) to a final concentration of 5–20 mM. A typical sample volume is 500 µL.[14]

    • Add approximately 5% D₂O to the sample to provide a lock signal for the spectrometer, if not using a solvent that is 100% deuterated.[14]

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.[13]

    • 1D ¹H NMR: Acquire a standard one-dimensional proton spectrum. The presence of two distinct sets of resonances for the α-H, δ-H, and Boc protons confirms the presence of both cis and trans isomers, which are in slow exchange on the NMR timescale.

    • 2D COSY (Correlation Spectroscopy): Perform a COSY experiment to identify scalar coupling networks (¹H-¹H J-couplings), which helps in assigning all protons within a specific isomer.[12]

    • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to detect through-space correlations. This is critical for unambiguously assigning the cis and trans isomers.

  • Data Analysis and Isomer Assignment:

    • Population Ratio: Integrate well-resolved, non-overlapping signals corresponding to the cis and trans isomers in the 1D ¹H spectrum to determine their relative populations.

    • Isomer Assignment: The key distinction comes from NOE data. For the trans isomer, a strong NOE is observed between the α-proton (Hα) and the δ-protons (Hδ). For the cis isomer, a strong NOE is observed between the α-proton (Hα) and the protons of the Boc protecting group.

    • Ring Pucker Analysis: Carefully measure the ³J(Hα, Hβ) coupling constants from a high-resolution 1D spectrum. These values can be related to the Hα-Cα-Cβ-Hβ dihedral angle via the Karplus equation, providing insight into the preferred ring pucker.[15][16]

dot

Isomer_Assignment_Logic cluster_obs Observed NOE Cross-Peaks cluster_assign Conclusion Data 2D NOESY Spectrum NOE1 Strong NOE between α-H and δ-H Protons Data->NOE1 NOE2 Strong NOE between α-H and Boc-group Protons Data->NOE2 Trans Assign as TRANS Isomer NOE1->Trans Cis Assign as CIS Isomer NOE2->Cis

Caption: Logic for assigning cis/trans isomers using NOE data.

2.2. Computational Modeling Computational methods are used to complement experimental findings by providing energetic and structural insights that are difficult to measure directly.[17][18]

  • Methods: Density Functional Theory (DFT) calculations are employed to optimize geometries and determine the relative energies of the different conformers. Molecular Dynamics (MD) simulations can explore the conformational space and dynamics over time.

  • Solvent Effects: It is crucial to include solvent effects in calculations, often through a Polarizable Continuum Model (PCM), as the solvent can significantly alter the relative stability of conformers.[5][19][20]

Quantitative Conformational Data

The following tables summarize representative quantitative data for the conformational equilibrium of this compound and related N-acyl proline esters in solution.

Table 1: Representative Population of Trans Isomer in Various Solvents

Solvent Dielectric Constant (ε) % Trans Isomer
Cyclohexane-d₁₂ 2.0 ~90%
Benzene-d₆ 2.3 ~85%
Chloroform-d (CDCl₃) 4.8 ~75-80%
Acetonitrile-d₃ 37.5 ~65%
DMSO-d₆ 46.7 ~60%

Note: Values are approximate and synthesized from trends observed for N-acyl proline esters. The population of the trans isomer generally decreases as solvent polarity increases.

Table 2: Typical ¹H NMR Chemical Shifts and Coupling Constants in CDCl₃

Proton Trans Isomer (ppm) Cis Isomer (ppm) Key ³J Coupling Constants (Hz)
~4.35 ~4.50 ³J(Hα, Hβ_trans) ≈ 8.5
~2.0-2.2 ~1.9-2.1 ³J(Hα, Hβ_cis) ≈ 3.0
~1.9 ~1.9
~3.5 ~3.7
OMe 3.72 3.75
Boc (t-Bu) 1.45 1.40

Note: Chemical shifts are approximate and can vary with concentration and temperature. The two Hβ protons are diastereotopic and will show distinct signals and couplings.

Conclusion

The conformational analysis of this compound reveals a dynamic equilibrium between two major states defined by amide bond isomerization and pyrrolidine ring puckering. The trans isomer is generally the major species in solution, but the population of the cis isomer becomes significant in polar solvents. The pyrrolidine ring is flexible, with its preferred pucker being correlated to the cis/trans state of the Boc-prolyl bond. A comprehensive understanding of this system is achieved through the synergistic application of high-resolution NMR spectroscopy for experimental characterization and computational modeling for energetic and structural refinement. The principles and methodologies detailed in this guide are fundamental to the broader study of proline-containing peptides and their role in complex biological systems.

References

Spectroscopic Data and Experimental Protocols for Boc-Pro-OMe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-L-proline methyl ester (Boc-Pro-OMe), a key building block in peptide synthesis and drug development. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.32 - 4.20m1Hα-CH
3.72s3HOCH₃
3.58 - 3.37m2Hδ-CH₂
2.28 - 2.12m2Hβ-CH₂
1.87 - 1.82m2Hγ-CH₂
1.41s9HC(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [1]

Chemical Shift (δ) ppmAssignment
173.8CO-OCH₃
154.4CO-OtBu
79.8C (CH₃)₃
59.1α-CH
51.9OCH₃
46.3δ-CH₂
30.9β-CH₂
28.3C(C H₃)₃
23.7γ-CH₂

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~2975C-H stretch (alkane)
~1745C=O stretch (ester)
~1695C=O stretch (carbamate)
~1400C-H bend (alkane)
~1160C-O stretch (ester/carbamate)

Note: The IR data is based on typical values for Boc-protected amino acid esters. Specific values may vary based on the experimental conditions.

Table 4: Mass Spectrometry Data for this compound [2]

ParameterValue
Molecular FormulaC₁₁H₁₉NO₄
Molecular Weight229.27 g/mol
Exact Mass229.1314 u
Major Fragments (m/z)174 [M-tBu+H]⁺, 130 [M-Boc+H]⁺, 70 [Proline iminium ion]⁺

Note: The fragmentation pattern is a prediction based on the common fragmentation of Boc-protected amino esters.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • For accurate chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Acquisition Parameters:

      • Number of scans: 16-64

      • Relaxation delay: 1.0 s

      • Pulse width: 30°

      • Acquisition time: ~3-4 s

      • Spectral width: -2 to 12 ppm

    • Data Processing:

      • Apply a Fourier transform to the free induction decay (FID).

      • Phase correct the spectrum manually.

      • Apply a baseline correction.

      • Integrate all signals.

      • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Acquisition Parameters:

      • Number of scans: 1024 or more, depending on sample concentration.

      • Relaxation delay: 2.0 s

      • Pulse width: 30°

      • Acquisition time: ~1-2 s

      • Spectral width: 0 to 200 ppm

      • Proton decoupling: Broadband decoupling (e.g., WALTZ-16).

    • Data Processing:

      • Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

      • Phase correct the spectrum.

      • Apply a baseline correction.

      • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[1]

2.2. Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid/Oil): [3]

    • Place a small drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top of the first, gently pressing to form a thin, uniform film of the liquid between the plates.

    • Ensure there are no air bubbles in the film.

    • Mount the plates in the sample holder of the FTIR spectrometer.

  • Data Acquisition:

    • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

    • Acquisition Parameters:

      • Scan range: 4000-400 cm⁻¹

      • Number of scans: 16-32

      • Resolution: 4 cm⁻¹

    • Data Processing:

      • Collect a background spectrum of the empty salt plates.

      • Collect the sample spectrum.

      • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

      • Perform a baseline correction if necessary.

2.3. Mass Spectrometry (MS)

  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

    • A small amount of an acid, such as formic acid (0.1%), can be added to the final solution to promote protonation for positive ion mode analysis.

  • Data Acquisition (ESI-MS):

    • Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or ion trap analyzer).

    • Ionization Mode: Positive ion mode is typically used for this compound.

    • Instrument Parameters:

      • Capillary voltage: 3-5 kV

      • Nebulizing gas (e.g., nitrogen) flow rate and temperature should be optimized for the specific instrument.

      • Scan range: m/z 50-500

    • Data Processing:

      • The software will generate a mass spectrum showing the mass-to-charge ratio (m/z) of the detected ions.

      • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) to confirm the molecular weight.

      • Analyze the fragmentation pattern to gain structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_results Results Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare thin film on salt plate Sample->Prep_IR Prep_MS Dilute in MeOH/MeCN with Formic Acid Sample->Prep_MS Acquire_NMR NMR Spectrometer Prep_NMR->Acquire_NMR Acquire_IR FTIR Spectrometer Prep_IR->Acquire_IR Acquire_MS ESI Mass Spectrometer Prep_MS->Acquire_MS Process_NMR Fourier Transform, Phasing, Baseline Correction Acquire_NMR->Process_NMR Process_IR Background Subtraction, Baseline Correction Acquire_IR->Process_IR Process_MS Identify Molecular Ion, Analyze Fragmentation Acquire_MS->Process_MS Result_NMR 1H and 13C NMR Spectra Process_NMR->Result_NMR Result_IR IR Spectrum Process_IR->Result_IR Result_MS Mass Spectrum Process_MS->Result_MS

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Commercial Availability and Technical Guide for Boc-Pro-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-L-proline methyl ester (Boc-Pro-OMe), a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document outlines its commercial availability from various suppliers, provides detailed experimental protocols for its synthesis and application, and illustrates a key experimental workflow.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The following table summarizes key information from several prominent vendors to facilitate procurement for research and development purposes.

SupplierCatalog NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
ProcessPointChemicalsVariesNot specified66862-19-1C₁₁H₁₉NO₄229.27
Advanced ChemTechNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Chem-ImpexNot specified≥ 99% (GC)[1]59936-29-7[1]C₁₁H₁₉NO₄[1]229.3[1]
Fisher Scientific50506290Not specified59936-29-7[2]C₁₁H₁₉NO₄229.27
AapptecABP105[3]Lot-specific59936-29-7[3]C₁₁H₁₉NO₄[3]229.2[3]
Tokyo Chemical Industry (TCI)B5228[4]>97.0% (GC)[4]59936-29-7[4]C₁₁H₁₉NO₄229.27
MedchemExpressHY-W010729Not specified59936-29-7C₁₁H₁₉NO₄229.27

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Appearance Pale yellow liquid[1]
Optical Rotation [α]D²⁰ = -59 ± 2° (c=1 in Chloroform)[1]
Storage Conditions 0 - 8 °C[1]

Synthesis of this compound: Experimental Protocol

The following protocol describes the synthesis of this compound from Boc-L-proline using a trimethylchlorosilane/methanol system. This method is advantageous due to its mild reaction conditions and straightforward workup.

Materials:

  • Boc-L-proline

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Boc-L-proline (1 equivalent) in anhydrous methanol. Place the flask in an ice bath and begin stirring.

  • Esterification: Slowly add trimethylchlorosilane (2 equivalents) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol.

    • Dissolve the residue in dichloromethane.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Application in Solid-Phase Peptide Synthesis (SPPS): A Detailed Workflow

This compound is a crucial reagent in Boc-based solid-phase peptide synthesis (Boc-SPPS), a widely used method for the stepwise synthesis of peptides.[5][6][7] The workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

General Boc-SPPS Cycle

The following steps outline a typical cycle for the incorporation of an amino acid, such as proline from this compound, into a peptide sequence on a solid support.

Materials:

  • Peptide-resin (with a free N-terminal amine)

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIEA)

  • Deprotection agent (e.g., Trifluoroacetic acid - TFA in dichloromethane)

  • Solvents (e.g., Dichloromethane - DCM, N,N-Dimethylformamide - DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in an appropriate solvent like DCM or DMF within the reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of TFA in DCM (typically 25-50%) to remove the N-terminal Boc protecting group.[6]

    • Wash the resin thoroughly with DCM and then DMF to remove the TFA and the cleaved Boc group.

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt of the N-terminal amine with a solution of a hindered base, such as DIEA in DMF. Wash the resin with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the this compound (or another Boc-protected amino acid) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed with agitation for a specified time.

  • Washing: Wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

Visualizing the Boc-SPPS Workflow

The following diagram illustrates the key stages of a single cycle in Boc-Solid Phase Peptide Synthesis.

Boc_SPPS_Workflow start Start: Peptide-Resin (Boc-Protected) deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash (DCM/DMF) deprotection->wash1 neutralization Neutralization (DIEA/DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA, HBTU, DIEA) wash2->coupling wash3 Wash (DMF/DCM) coupling->wash3 end_cycle End of Cycle: Elongated Peptide-Resin (Boc-Protected) wash3->end_cycle

Caption: A single cycle of Boc-Solid Phase Peptide Synthesis.

Other Applications in Drug Development

Beyond its primary role in peptide synthesis, this compound and related proline derivatives are utilized in other areas of drug discovery and development:

  • Liposome Formulation: this compound has been described as a lipid component for the preparation of liposomes. These vesicular structures can encapsulate therapeutic agents, including antisense oligonucleotides, to improve their cellular uptake and in vivo stability, thereby enhancing their efficacy as drug delivery systems.

  • Scaffold for Small Molecule Synthesis: The proline ring is a privileged scaffold in medicinal chemistry. This compound serves as a versatile starting material for the synthesis of more complex small molecules with diverse therapeutic applications.

This guide provides a foundational understanding of the commercial sourcing and key applications of this compound for professionals in the pharmaceutical and biotechnology sectors. The provided protocols and workflow diagrams are intended to support the practical implementation of this important chemical building block in research and development settings.

References

The Versatility of Boc-Pro-OMe: A Chiral Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-tert-butoxycarbonyl-L-proline methyl ester, commonly referred to as Boc-Pro-OMe, is a pivotal chiral building block in modern organic synthesis. Its unique conformational constraints and ready availability in both enantiomeric forms make it an invaluable tool in the construction of complex molecular architectures, particularly in the realms of peptide synthesis and the development of novel therapeutics. This guide provides a comprehensive overview of the role of this compound, detailing its application with quantitative data, experimental protocols, and visual workflows to support researchers in leveraging this versatile molecule.

Core Properties and Applications

This compound is a derivative of the amino acid L-proline, where the amine group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is esterified as a methyl ester.[1] This dual protection enhances its stability and solubility, rendering it an ideal component for peptide synthesis, both in solution and on solid phase.[1] Its rigid pyrrolidine (B122466) ring structure plays a crucial role in inducing specific secondary structures in peptides and peptidomimetics.[2]

The applications of this compound and its derivatives extend beyond simple peptide synthesis. It serves as a cornerstone in the asymmetric synthesis of complex natural products and active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of antiviral drugs, where the proline scaffold is a key pharmacophoric element.[1][3] For instance, derivatives of Boc-hydroxyproline are instrumental in the synthesis of Nirmatrelvir (B3392351), a crucial component of the COVID-19 antiviral medication, Paxlovid.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various applications of this compound and its derivatives, providing a comparative overview of yields and stereoselectivities achieved in different synthetic contexts.

Reaction TypeSubstrateCatalyst/ReagentProductYield (%)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee)Reference
Asymmetric AlkylationBoc-4-fluoro-L-proline methyl esterLDA, Alkyl Halide4-alkyl-4-fluoro-L-proline derivativeHighHigh[4]
BicyclizationBoc-trans-4-hydroxy-L-proline benzyl (B1604629) ester derivativeCo(II)-complexBicyclic dimethylcyclopropyl amino acid fragment68N/A[1]
Peptide Coupling (SPPS)Boc-Pro-OHDCC/HOBtDipeptide>90 (typical)>99%[5]
Enantioselective Allylic AlkylationAcyclic α-fluoro-β-ketoestersPd-catalyst, Chiral LigandAllylated productup to 95up to 92% ee[6]
Deprotection MethodSubstrateReagentConditionsYield (%)Reference
AcidolysisN-Boc-4-chloroaniline2,2,2-trifluoroethanol (TFE)Reflux, 1h83[7]
AcidolysisN-Boc-4-chloroanilineHexafluoroisopropanol (HFIP)Microwave, 150°C, 1h80[7]
AcidolysisBoc-protected amine4M HCl in 1,4-dioxane (B91453)Room Temperature, 1-4h>95[8]
AcidolysisBoc-protected amineTrifluoroacetic acid (TFA) in DCMRoom Temperature, 30 min>95[8]

Key Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a peptide containing a proline residue using Boc-Pro-OH on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-L-Proline (Boc-Pro-OH)

  • Other required Boc-protected amino acids

  • Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Esterification):

    • Dissolve Boc-Pro-OH (2 eq.) and HOBt (2 eq.) in a minimal amount of DMF.

    • Add DCC (2 eq.) to the solution and stir for 10 minutes at 0°C.

    • Add the activated amino acid solution to the swollen resin.

    • Add DIEA (2 eq.) and shake the reaction vessel at room temperature for 2-4 hours.

    • Wash the resin sequentially with DMF, DCM, and MeOH. Dry the resin under vacuum.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM.

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DCM for 10 minutes.

    • Wash the resin with DCM.

  • Subsequent Amino Acid Coupling:

    • Repeat the coupling, deprotection, and neutralization steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage:

    • After the final amino acid coupling and Boc deprotection, wash the resin with DCM and dry.

    • Treat the resin with anhydrous HF or a less hazardous alternative like TFMSA to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide with cold diethyl ether, filter, and dry.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of a Bicyclic Proline Derivative Intermediate

This protocol is adapted from the synthesis of a key intermediate for the antiviral drug Nirmatrelvir.[1]

Materials:

  • Boc-trans-4-hydroxy-L-proline benzyl ester

  • Methanesulfonyl chloride

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Diphenyldiselenide

  • Sodium borohydride (B1222165)

  • 2,2-Dichloropropane

  • Zinc metal

  • Zinc bromide

  • Co(II)-complex catalyst

  • DCM, Methanol

Procedure:

  • Mesylation: To a solution of Boc-trans-4-hydroxy-L-proline benzyl ester in DCM at 0°C, add TEA and DMAP, followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at room temperature until completion. Work up to obtain the mesylated product.

  • Selenation: Treat the mesylated intermediate with diphenyldiselenide and sodium borohydride in a suitable solvent to yield the phenylselenyl derivative.

  • Cyclopropanation: Subject the phenylselenyl derivative to a cobalt(II)-catalyzed dimethylcyclopropanation using 2,2-dichloropropane, zinc metal, and zinc bromide to afford the target bicyclic dimethylcyclopropyl amino acid fragment.

  • Purification: Purify the final product by column chromatography.

This compound Deprotection

This protocol describes a standard procedure for the removal of the Boc protecting group from this compound to yield the free amine hydrochloride salt.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Reaction Setup: Dissolve this compound in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • Acid Treatment: Add a 5-10 fold excess of 4M HCl in 1,4-dioxane to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the proline methyl ester hydrochloride will often precipitate. Add diethyl ether to ensure complete precipitation.

  • Filtration and Drying: Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Visualizing Key Processes

To further elucidate the role and transformations of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows and mechanisms.

Boc_Protection_Mechanism Boc Protection of Proline Methyl Ester Pro_OMe Proline Methyl Ester Intermediate Tetrahedral Intermediate Pro_OMe->Intermediate Nucleophilic Attack Boc2O Boc Anhydride (Di-tert-butyl dicarbonate) Boc2O->Intermediate Boc_Pro_OMe This compound Intermediate->Boc_Pro_OMe Collapse Byproducts t-BuOH + CO2 Intermediate->Byproducts Elimination

Caption: Mechanism of Boc protection of proline methyl ester.

SPPS_Workflow Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_0 Peptide Elongation Cycle Resin Resin-Bound Amino Acid Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash2 Wash Neutralization->Wash2 Coupling Coupling (Boc-Pro-OH, DCC/HOBt) Wash3 Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Resin Next Cycle Cleavage Final Cleavage (HF or TFMSA) Wash3->Cleavage After Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Bicyclic_Proline_Synthesis Synthesis of a Bicyclic Proline Intermediate Start Boc-trans-4-hydroxy-L-proline benzyl ester Mesylation Mesylation (MsCl, TEA, DMAP) Start->Mesylation Mesylated_Intermediate Mesylated Proline Derivative Mesylation->Mesylated_Intermediate Selenation Selenation (PhSe)2, NaBH4 Mesylated_Intermediate->Selenation Selenated_Intermediate Phenylselenyl Proline Derivative Selenation->Selenated_Intermediate Cyclopropanation Co(II)-catalyzed Dimethylcyclopropanation Selenated_Intermediate->Cyclopropanation Final_Product Bicyclic Dimethylcyclopropyl Amino Acid Fragment Cyclopropanation->Final_Product

Caption: Synthetic pathway to a bicyclic proline derivative.

Conclusion

This compound stands as a testament to the power of chiral building blocks in advancing chemical synthesis. Its inherent structural features, combined with the versatility of the Boc protecting group, provide chemists with a reliable and efficient tool for constructing complex molecules with high stereochemical control. From the assembly of intricate peptides to the synthesis of life-saving antiviral drugs, the applications of this compound are vast and continue to expand. The data and protocols presented in this guide aim to equip researchers with the necessary knowledge to effectively utilize this important synthetic intermediate in their own endeavors.

References

The Strategic Application of Boc-Pro-OMe in the Synthesis of Advanced Organocatalysts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-L-proline methyl ester (Boc-Pro-OMe), while not a direct organocatalyst itself, serves as a pivotal starting material in the synthesis of a diverse and highly effective class of proline-derived organocatalysts. This technical guide provides an in-depth exploration of the applications of these catalysts in key asymmetric transformations, including aldol (B89426), Mannich, and Michael reactions. Detailed experimental protocols for both the synthesis of representative catalysts and their subsequent use in organocatalytic reactions are presented, alongside comprehensive tables of quantitative data to facilitate catalyst selection and reaction optimization. Furthermore, this guide illustrates the crucial mechanistic pathways and experimental workflows using Graphviz diagrams, offering a clear visual representation of the underlying principles of stereocontrol.

Introduction: The Role of this compound as a Catalyst Precursor

L-proline has been established as a foundational organocatalyst, capable of promoting a variety of asymmetric reactions through an enamine-based mechanism. However, to enhance its catalytic efficiency and stereoselectivity, significant research has been dedicated to the modification of the proline scaffold. N-Boc-L-proline, and its methyl ester derivative this compound, are instrumental in this endeavor. The Boc protecting group facilitates the selective modification of the carboxylic acid moiety, allowing for the introduction of diverse functionalities. Subsequent deprotection of the amine reveals the catalytically active secondary amine, yielding a new, often more potent, organocatalyst. The most prominent classes of organocatalysts synthesized from this precursor are prolinamides and proline sulfonamides.

Synthesis of Proline-Derived Organocatalysts from this compound

The general strategy for the synthesis of prolinamide and sulfonamide catalysts involves the coupling of N-Boc-L-proline with a desired amine or sulfonamide, followed by the removal of the Boc protecting group. This compound can be readily hydrolyzed to N-Boc-L-proline for these coupling reactions.

Synthesis of Prolinamide Catalysts

Prolinamides are a versatile class of organocatalysts where the carboxylic acid of proline is converted to an amide. The nature of the amine component significantly influences the catalyst's performance.

Experimental Protocol: Synthesis of a Representative Prolinamide Catalyst

This protocol describes the synthesis of a prolinamide catalyst derived from N-Boc-L-proline and a chiral amino alcohol, a class of catalysts that has demonstrated high efficacy in aldol reactions.[1]

  • Amide Coupling: To a solution of N-Boc-L-proline (1.0 eq) in an appropriate solvent (e.g., dichloromethane), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 eq) and an activator like 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 eq) are added at 0 °C. The desired amine (1.0 eq) is then added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • Work-up and Purification: The reaction mixture is washed sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Boc Deprotection: The purified N-Boc-protected prolinamide is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (e.g., 1:1 v/v) and stirred at room temperature. After completion of the reaction, the solvent and excess TFA are removed under reduced pressure to yield the desired prolinamide catalyst, often as a TFA salt.

Synthesis of Proline Sulfonamide Catalysts

Proline sulfonamides, where the proline is attached to a sulfonamide group, have also emerged as powerful organocatalysts.[2]

Experimental Protocol: Synthesis of a Representative Proline Sulfonamide Catalyst

This protocol outlines the synthesis of a proline sulfonamide catalyst.[2]

  • Sulfonamide Formation: To a solution of proline methyl ester hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, a base such as triethylamine (B128534) (2.2 eq) is added, followed by the dropwise addition of the desired sulfonyl chloride (1.1 eq). The reaction is stirred at room temperature until completion.

  • Work-up and Purification: The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

  • Ester Hydrolysis: The purified proline sulfonamide methyl ester is dissolved in a mixture of methanol (B129727) and aqueous sodium hydroxide (B78521) and stirred at room temperature. Upon completion, the methanol is removed, and the aqueous solution is acidified and extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield the proline sulfonamide catalyst.

Synthesis_Workflow BocProOMe This compound BocProOH N-Boc-L-proline BocProOMe->BocProOH Hydrolysis Coupling Amide Coupling BocProOH->Coupling Sulfonylation Sulfonylation BocProOH->Sulfonylation Amine Amine (R-NH2) Amine->Coupling SulfonylChloride Sulfonyl Chloride (R-SO2Cl) SulfonylChloride->Sulfonylation BocProlinamide N-Boc-Prolinamide Coupling->BocProlinamide BocProlineSulfonamide N-Boc-Proline Sulfonamide Sulfonylation->BocProlineSulfonamide Deprotection1 Boc Deprotection BocProlinamide->Deprotection1 Deprotection2 Boc Deprotection BocProlineSulfonamide->Deprotection2 Prolinamide Prolinamide Catalyst Deprotection1->Prolinamide ProlineSulfonamide Proline Sulfonamide Catalyst Deprotection2->ProlineSulfonamide

Applications in Asymmetric Organocatalysis

Organocatalysts derived from this compound have demonstrated superior performance compared to unmodified proline in a range of asymmetric reactions. The appended amide or sulfonamide functionalities play a crucial role in the transition state, often through hydrogen bonding, leading to enhanced stereocontrol.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Prolinamide catalysts have been shown to be highly effective in promoting direct asymmetric aldol reactions.

Quantitative Data for Asymmetric Aldol Reactions

Catalyst TypeAldehydeKetoneYield (%)dr (anti:syn)ee (%)Reference
Prolinamidep-NO2C6H4CHOAcetone95-96[1]
ProlinamideC6H5CHOCyclohexanone9999:1>99[1]
Prolinamidei-PrCHOAcetone61->99[1]
Sulfonamidep-NO2C6H4CHOAcetone81-85[2]

Experimental Protocol: Prolinamide-Catalyzed Asymmetric Aldol Reaction [1]

  • To a solution of the aldehyde (0.5 mmol) in the ketone (which also serves as the solvent, e.g., 1 mL of acetone), the prolinamide catalyst (10-20 mol%) is added.

  • The reaction mixture is stirred at a specified temperature (e.g., -25 °C to room temperature) and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography to afford the desired β-hydroxy ketone. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or NMR analysis of a suitable derivative.

Aldol_Mechanism cluster_catalyst Catalyst Activation cluster_reaction C-C Bond Formation cluster_hydrolysis Catalyst Regeneration Catalyst Prolinamide Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone Enamine->Catalyst - H2O TransitionState Transition State Enamine->TransitionState Aldehyde Aldehyde Aldehyde->TransitionState H-bond with amide Iminium Iminium Intermediate TransitionState->Iminium AldolProduct Aldol Product Iminium->AldolProduct + H2O H2O H2O AldolProduct->Catalyst - Catalyst

Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. Proline-derived catalysts have been successfully applied to direct asymmetric Mannich reactions.

Quantitative Data for Asymmetric Mannich Reactions

Catalyst TypeAldehydeImineKetone/AldehydeYield (%)dr (syn:anti)ee (%)Reference
Prolinep-NO2C6H4CHOp-AnisidineAcetone50-94[3]
ProlineC6H5CHON-Boc-iminePropanal8595:599[4]
SulfonamideC6H5CHON-PMP-iminePropanal826:9499[5]

Experimental Protocol: Proline-Catalyzed Asymmetric Mannich Reaction [4]

  • To a solution of the aldehyde (1.0 eq) and the amine (1.0 eq) in a suitable solvent (e.g., DMSO), L-proline (30 mol%) is added.

  • The ketone (20 eq) is then added, and the reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC).

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent.

  • The combined organic layers are dried and concentrated. The crude product is purified by chromatography to yield the β-amino ketone. The diastereomeric and enantiomeric excesses are determined by chiral HPLC.

Mannich_Mechanism cluster_activation Enamine Formation cluster_addition Nucleophilic Addition cluster_release Product Release Catalyst Prolinamide Catalyst Enamine Enamine Catalyst->Enamine + Carbonyl Carbonyl Ketone/Aldehyde TransitionState Transition State Enamine->TransitionState Imine Imine Imine->TransitionState H-bond activation MannichAdduct Mannich Adduct (Iminium) TransitionState->MannichAdduct FinalProduct β-Amino Carbonyl MannichAdduct->FinalProduct + H2O, - Catalyst H2O H2O

Asymmetric Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocatalysts derived from proline are effective in catalyzing the asymmetric Michael addition of ketones and aldehydes to nitroalkenes.

Quantitative Data for Asymmetric Michael Additions

Catalyst TypeMichael DonorMichael AcceptorYield (%)dr (syn:anti)ee (%)Reference
ProlineCyclohexanoneβ-Nitrostyrene9795:599[1]
ProlinamideAcetoneβ-Nitrostyrene8580:2092[6]
SulfonamideCyclohexanoneβ-Nitrostyrene9593:799[7]

Experimental Protocol: Proline-Catalyzed Asymmetric Michael Addition

  • To a mixture of the α,β-unsaturated compound (1.0 eq) and the carbonyl compound (2-10 eq) in a suitable solvent (e.g., chloroform (B151607) or neat), L-proline (5-20 mol%) is added.

  • The reaction is stirred at the desired temperature until completion.

  • The reaction mixture is directly purified by flash column chromatography on silica (B1680970) gel to afford the Michael adduct. The diastereomeric and enantiomeric excesses are determined by chiral HPLC.

Michael_Mechanism Catalyst Prolinamide Catalyst Enamine Enamine Catalyst->Enamine + Donor Donor Michael Donor (Ketone) Acceptor Michael Acceptor (Nitroalkene) TS Transition State Acceptor->TS H-bond activation Enamine->TS Iminium Iminium Adduct TS->Iminium Product Michael Adduct Iminium->Product + H2O, - Catalyst

Conclusion

This compound serves as a critical and versatile precursor for the synthesis of advanced prolinamide and proline sulfonamide organocatalysts. These catalysts exhibit significantly enhanced reactivity and stereoselectivity in key asymmetric transformations compared to unmodified proline. The appended functionalities play a crucial role in organizing the transition state through non-covalent interactions, such as hydrogen bonding, leading to high levels of stereocontrol. The detailed protocols and comprehensive data presented in this guide are intended to empower researchers in the fields of organic synthesis and drug development to effectively utilize this powerful class of organocatalysts for the efficient construction of complex chiral molecules.

References

Methodological & Application

Application Notes and Protocols: Standard Protocol for the Synthesis of N-Boc-L-proline methyl ester (Boc-Pro-OMe)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-L-proline methyl ester (Boc-Pro-OMe) is a crucial building block in peptide synthesis and the development of peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, making it a valuable tool in multi-step organic synthesis.[] This document provides a detailed protocol for the synthesis of this compound, including a summary of quantitative data and a visual representation of the experimental workflow.

Data Presentation

The following table summarizes the typical quantitative data for the two-step synthesis of this compound from L-proline.

Parameter Step 1: Boc Protection Step 2: Methyl Esterification
Starting Material L-prolineN-Boc-L-proline
Key Reagents Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Triethylamine (B128534) (NEt₃)Methanol (B129727) (MeOH), Dicyclohexylcarbodiimide (B1669883) (DCC)
Solvent Dichloromethane (B109758) (CH₂Cl₂)Tetrahydrofuran (B95107) (THF)
Reaction Temperature 0 °C to Room Temperature20-30 °C
Reaction Time 2.5 - 12 hours2 - 4 hours
Typical Yield 83-96%High (specific yield varies)
Product Appearance White solidPale yellow liquid[2]
Molecular Formula C₁₀H₁₇NO₄C₁₁H₁₉NO₄[2][3][4]
Molecular Weight 215.25 g/mol 229.27 g/mol [3]
Optical Rotation [α]D20 -59.84° to -61.6° (c=1, acetic acid)[5]-59 ± 2° (c=1, Chloroform)[2]

Experimental Protocols

This protocol details a two-step synthesis for this compound, starting with the Boc protection of L-proline, followed by esterification.

Step 1: Synthesis of N-Boc-L-proline

  • Reaction Setup: To a solution of L-proline (1.0 eq) in dichloromethane (CH₂Cl₂), add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in CH₂Cl₂ to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2.5 to 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up:

    • Wash the organic phase with a saturated aqueous solution of citric acid, followed by saturated sodium chloride (brine) solution, and then water.[6]

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[6]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain N-Boc-L-proline, which often solidifies upon cooling.[6] This product is typically used in the next step without further purification.

Step 2: Synthesis of N-Boc-L-proline methyl ester (this compound)

  • Reaction Setup: Dissolve the N-Boc-L-proline (1.0 eq) obtained from Step 1 in tetrahydrofuran (THF). Add dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution and stir for 1 hour at 20-30 °C.[7]

  • Esterification: Slowly add methanol (1.2 eq) dropwise to the reaction mixture, maintaining the temperature below 30 °C.[7]

  • Reaction: Continue stirring at 20-30 °C for 2 hours, monitoring the reaction to completion by TLC.[7]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.[7]

    • Collect the filtrate and concentrate it under reduced pressure until no more liquid distills, yielding the crude product as a white solid or pale yellow oil.[7]

    • The crude product can be further purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent.[6]

Visualizations

experimental_workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Methyl Esterification L_Proline L-Proline Reaction1 Reaction at 0°C to RT (2.5-12h) L_Proline->Reaction1 Boc_Anhydride (Boc)₂O, NEt₃ in CH₂Cl₂ Boc_Anhydride->Reaction1 Workup1 Aqueous Work-up (Citric Acid, Brine) Reaction1->Workup1 Boc_Proline N-Boc-L-proline Workup1->Boc_Proline Reaction2 Reaction at 20-30°C (2h) Boc_Proline->Reaction2 Methanol Methanol, DCC in THF Methanol->Reaction2 Workup2 Filtration & Concentration Reaction2->Workup2 Purification Column Chromatography (EtOAc/Hexanes) Workup2->Purification Boc_Pro_OMe This compound Purification->Boc_Pro_OMe

Caption: Experimental workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for Boc-Pro-OMe Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of peptide synthesis, the strategic use of protecting groups is fundamental to achieving the desired peptide sequence with high fidelity. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amino acid protection, particularly for the N-terminus, due to its stability under various coupling conditions and its facile removal under moderately acidic conditions. Boc-L-proline methyl ester (Boc-Pro-OMe) is a commonly used building block, offering both a protected amine and an esterified carboxyl group.

However, for this compound to function as the N-terminal residue in a growing peptide chain, its methyl ester must first be hydrolyzed (saponified) to reveal a free carboxylic acid. This activated carboxyl group can then be coupled with the N-terminus of another amino acid or peptide fragment. This two-stage process—saponification followed by coupling—is a routine yet critical sequence in solution-phase peptide synthesis.

These application notes provide a detailed, step-by-step procedure for the saponification of this compound to Boc-Pro-OH and its subsequent coupling to a model amino amide using the widely employed 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) reagent system.

Data Presentation

The following table summarizes the typical quantitative data for the sequential saponification and coupling reactions. Yields and purity are representative and can vary based on the specific substrates, reaction scale, and purification methods.

StepReactionReagentsSolvent SystemTypical Yield (%)Typical Purity (%) (Post-Purification)
1. Saponification This compound → Boc-Pro-OHLithium Hydroxide (B78521) (LiOH)THF / H₂O> 95%> 98%
2. Peptide Coupling Boc-Pro-OH + H-Ala-NH₂ → Boc-Pro-Ala-NH₂EDC, HOBt, DIPEADMF or DCM80 - 90%> 97%

Experimental Protocols

This section details the methodologies for the saponification of this compound and the subsequent peptide coupling reaction.

Part 1: Saponification of this compound to Boc-Pro-OH

This protocol describes the hydrolysis of the methyl ester of this compound to its corresponding carboxylic acid, Boc-Pro-OH, which is necessary for the subsequent coupling step.

Materials and Reagents:

  • Boc-L-proline methyl ester (this compound)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq.) in a mixture of THF and water (typically a 3:1 or 4:1 ratio, e.g., 15 mL THF and 5 mL H₂O for 10 mmol scale). Stir the solution at room temperature until the solid is fully dissolved.

  • Saponification: Add LiOH·H₂O (1.5 - 2.0 eq.) to the solution. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), typically using a mobile phase of ethyl acetate/hexanes. The reaction is usually complete within 2-4 hours. The product spot (Boc-Pro-OH) will be more polar (lower Rf) than the starting material.

  • Work-up (Quenching and Extraction):

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 by the slow addition of 1 M HCl. The product may precipitate as a white solid or oil.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield Boc-Pro-OH, typically as a white solid or viscous oil. The product is often of sufficient purity for the next step without further purification.

Part 2: EDC/HOBt Mediated Peptide Coupling

This protocol outlines the coupling of the newly synthesized Boc-Pro-OH with a representative amino component, L-Alanine amide (H-Ala-NH₂), to form the dipeptide Boc-Pro-Ala-NH₂.

Materials and Reagents:

  • Boc-L-proline (Boc-Pro-OH) (from Part 1)

  • L-Alanine amide hydrochloride (H-Ala-NH₂·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole hydrate (B1144303) (HOBt·H₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Preparation of Amine Component:

    • Dissolve H-Ala-NH₂·HCl (1.0 eq.) in anhydrous DMF or DCM in a round-bottom flask.

    • Add DIPEA (1.1 eq.) to neutralize the hydrochloride salt and generate the free amine. Stir the solution for 10-15 minutes at room temperature.

  • Activation of Carboxyl Component:

    • In a separate flask, dissolve Boc-Pro-OH (1.0 eq.) and HOBt·H₂O (1.1 eq.) in anhydrous DMF or DCM.

    • Cool this solution to 0 °C using an ice bath.

  • Coupling Reaction:

    • To the cooled Boc-Pro-OH/HOBt solution, add EDC·HCl (1.2 eq.) and stir for 5-10 minutes to allow for the formation of the active ester.

    • Add the prepared free amine solution (from step 1) to the activated carboxyl component solution at 0 °C.

    • Add one additional equivalent of DIPEA (1.0 eq.) to the reaction mixture to maintain basic conditions.

    • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring overnight (12-16 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the formation of the product and consumption of the starting materials.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted Boc-Pro-OH and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude dipeptide can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization to yield the pure Boc-Pro-Ala-NH₂.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the described experimental procedures.

Boc_Pro_OMe_Coupling_Workflow start Start: This compound saponification Step 1: Saponification (LiOH, THF/H₂O) start->saponification workup1 Acidic Work-up & Extraction saponification->workup1 intermediate Intermediate: Boc-Pro-OH workup1->intermediate coupling Step 2: Peptide Coupling (EDC, HOBt, DIPEA) intermediate->coupling workup2 Aqueous Work-up & Extraction coupling->workup2 amine_prep Amine Component: H-Ala-NH₂ amine_prep->coupling purification Purification (Chromatography) workup2->purification end_product Final Product: Boc-Pro-Ala-NH₂ purification->end_product

Caption: Experimental workflow for this compound coupling.

Reaction_Signaling_Pathway BocProOH Boc-Pro-OH (Carboxylic Acid) ActiveEster Boc-Pro-OBt Active Ester (Key Intermediate) BocProOH->ActiveEster Activation EDC EDC (Carbodiimide) EDC->ActiveEster HOBt HOBt HOBt->ActiveEster Dipeptide Boc-Pro-Ala-NH₂ (Peptide Bond Formed) ActiveEster->Dipeptide Nucleophilic Attack DCU EDU (Water-soluble Urea) ActiveEster->DCU Byproduct Formation Amine H-Ala-NH₂ (Nucleophile) Amine->Dipeptide

Caption: Logical relationship in EDC/HOBt coupling.

Application Notes and Protocols for Boc Deprotection of Proline Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in peptide synthesis due to its stability under various coupling conditions and its facile removal under acidic conditions. The deprotection of the Boc group from proline residues is a critical step in the synthesis of proline-containing peptides. Proline's unique cyclic structure as a secondary amine can influence the kinetics and side reactions of the deprotection process. This document provides detailed application notes and protocols for the efficient and clean deprotection of Boc-proline residues, along with quantitative data to guide the selection of optimal conditions.

Mechanism of Boc Deprotection

The acid-catalyzed deprotection of a Boc-protected amine, including the secondary amine of proline, proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free proline amine as an ammonium (B1175870) salt.

The generated tert-butyl cations are reactive electrophiles that can lead to side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine. To mitigate these undesired reactions, scavengers are often included in the deprotection cocktail to trap the tert-butyl cations.

Key Considerations for Boc Deprotection of Proline

Several factors must be considered to achieve optimal deprotection of Boc-proline residues:

  • Acid Reagent and Concentration: Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in organic solvents are the most common reagents for Boc deprotection. The concentration of the acid significantly impacts the reaction rate. Studies have shown that the kinetics of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration.[1][2]

  • Solvent: Dichloromethane (DCM) and 1,4-dioxane (B91453) are frequently used solvents. The choice of solvent can affect the swelling of the resin in solid-phase peptide synthesis (SPPS) and the solubility of the peptide. Insufficient swelling can lead to incomplete deprotection.[3]

  • Reaction Time and Temperature: Deprotection is typically carried out at room temperature. The reaction time needs to be sufficient for complete removal of the Boc group, which can be monitored by analytical techniques like HPLC. Incomplete deprotection can lead to the formation of deletion peptides in subsequent coupling steps.[4]

  • Scavengers: The use of scavengers is crucial to prevent the re-attachment of the tert-butyl cation to sensitive amino acid residues. Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), and anisole.

  • Side Reactions: A significant side reaction, particularly when proline is the N-terminal residue of a dipeptide ester, is the formation of diketopiperazine (DKP). This occurs through the intramolecular cyclization of the deprotected dipeptide. Careful selection of the coupling strategy following deprotection can minimize DKP formation.[5][6][7][8]

Quantitative Data Summary

The selection of a deprotection protocol can be guided by quantitative data on reaction efficiency under various conditions. The following tables summarize key data from the literature.

Table 1: Comparison of Deprotection Conditions for a Model Peptide (APFG) Synthesized on a Solid Support

EntryDeprotection ReagentTime (min)Target Peptide Yield (%)Average Deprotection Efficiency per Cycle (%)
150% TFA in DCM57893.9
250% TFA in DCM30>95>99
34 M HCl in Dioxane58295.1
44 M HCl in Dioxane30>95>99

Data adapted from a study on acid-modulated peptide synthesis. The model peptide contained a proline residue.[4]

Table 2: Comparison of Peptide Purity with Different TFA Concentrations in Solid-Phase Peptide Synthesis

Deprotection ReagentTime (min)Average Peptide Purity (%)
55% TFA in DCM30~9% higher
100% TFA5Lower

This study on 40 different peptides indicated that insufficient resin swelling in 100% TFA could lead to incomplete Boc removal and lower purity.[3]

Experimental Protocols

Protocol 1: Boc Deprotection of Proline Residues in Solid-Phase Peptide Synthesis (SPPS) using TFA/DCM

This protocol is a standard method for the removal of the N-terminal Boc group during SPPS.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., triisopropylsilane, TIS)

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.

  • Pre-wash (Optional): Perform a brief pre-wash with the deprotection solution (e.g., 50% TFA in DCM) for 2-5 minutes to begin the deprotection process.

  • Deprotection: Add the deprotection solution, typically 25-50% TFA in DCM, to the resin. If sensitive residues are present in the peptide sequence, include a scavenger (e.g., 2.5% TIS). Agitate the mixture at room temperature for 20-30 minutes.

  • Monitoring: The completion of the deprotection can be monitored by a qualitative ninhydrin (B49086) test (note: proline will give a yellow-brown color instead of the typical purple). For quantitative assessment, a small sample of the resin can be cleaved and analyzed by HPLC.

  • Washing: After the specified time, drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid and byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt of the N-terminal amine by washing the resin with a 5-10% solution of DIPEA in DCM (2-3 times) until the resin is no longer acidic (as indicated by a neutral pH of the washings).

  • Final Washes: Wash the resin again with DCM (3-5 times) to remove excess base. The deprotected and neutralized peptide-resin is now ready for the next coupling step.

Protocol 2: Boc Deprotection of Proline Residues in Solution Phase using HCl in Dioxane

This protocol is suitable for the deprotection of Boc-proline or Boc-proline-containing peptides in solution.

Materials:

  • Boc-protected proline derivative

  • Anhydrous 1,4-dioxane

  • 4 M HCl in 1,4-dioxane

  • Round-bottom flask

  • Magnetic stirrer

  • Cold diethyl ether (for precipitation)

Procedure:

  • Dissolution: Dissolve the Boc-protected proline derivative in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Deprotection: To the stirred solution, add 4 M HCl in dioxane (typically 5-10 equivalents of HCl per equivalent of the Boc-protected compound).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is generally complete within 30 minutes to 2 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent in vacuo.

  • Precipitation: Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected proline derivative.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Mandatory Visualizations

Diagrams

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Protonation of Amine BocPro Boc-Proline H_plus H+ ProtonatedBocPro Protonated Boc-Proline BocPro->ProtonatedBocPro + H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedBocPro->CarbamicAcid tButylCation tert-Butyl Cation ProtonatedBocPro->tButylCation FreeProline Free Proline Amine CarbamicAcid->FreeProline CO2 CO2 CarbamicAcid->CO2 ProlineSalt Proline Ammonium Salt FreeProline->ProlineSalt + H+

Caption: Mechanism of acid-catalyzed Boc deprotection of proline.

SPPS_Workflow Start Boc-Peptide-Resin Swell Swell Resin in DCM Start->Swell Deprotect Deprotection (e.g., 50% TFA/DCM) Swell->Deprotect Wash1 Wash with DCM Deprotect->Wash1 Neutralize Neutralize (e.g., 10% DIPEA/DCM) Wash1->Neutralize Wash2 Wash with DCM Neutralize->Wash2 Couple Couple next Boc-Amino Acid Wash2->Couple End Elongated Peptide-Resin Couple->End

Caption: Workflow for Boc deprotection in Solid-Phase Peptide Synthesis.

Solution_Phase_Workflow Start Boc-Proline Derivative in Dioxane Add_HCl Add 4M HCl in Dioxane Start->Add_HCl Stir Stir at Room Temperature Add_HCl->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Evaporate Remove Solvent in vacuo Monitor->Evaporate Precipitate Precipitate with Cold Diethyl Ether Evaporate->Precipitate Isolate Filter and Dry Precipitate->Isolate End Proline Derivative HCl Salt Isolate->End

Caption: Workflow for Boc deprotection in Solution-Phase Synthesis.

References

Application Notes and Protocols for Boc-Pro-OMe in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) remains a valuable technique for the production of peptides, particularly for large-scale synthesis and the preparation of complex or modified peptides. The use of N-α-tert-butyloxycarbonyl (Boc) protected amino acids is a well-established and robust strategy in this field. Boc-Pro-OMe (N-Boc-L-proline methyl ester) is a key building block for the incorporation of proline residues into a peptide sequence. Proline's unique cyclic structure can impart significant conformational constraints on the peptide backbone, influencing its biological activity and stability.

These application notes provide detailed protocols and comparative data for the use of this compound in solution-phase peptide synthesis, focusing on common coupling methodologies.

Applications of Peptides Synthesized with this compound

Peptides containing proline are integral to a vast array of biological functions and therapeutic applications. The incorporation of proline can induce specific secondary structures, such as β-turns, which are often crucial for molecular recognition and binding to biological targets.

  • Drug Development: Proline-rich peptides are investigated for various therapeutic areas, including as enzyme inhibitors, antimicrobial agents, and immunomodulators.

  • Biomaterials: The conformational rigidity imparted by proline can be exploited in the design of self-assembling peptides for hydrogels and other biomaterials.

  • Biochemical Probes: Peptides containing proline are synthesized as tools to study protein-protein interactions and enzyme mechanisms.

Data Presentation: Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity in peptide synthesis. The following table summarizes quantitative data for the coupling of Boc-protected amino acids in solution-phase synthesis, providing a comparative overview of commonly used reagents.

Coupling Reagent/MethodAmine Component ExampleTypical Yield (%)Purity (%)Racemization RiskKey Considerations
EDC/HOBt H-Gly-OMe70-95%[1]>95% (after purification)Low to ModerateCost-effective; water-soluble byproducts are easily removed during workup.
DCC/HOBt H-Leu-Gly-OMe~90%>95% (after purification)LowDicyclohexylurea (DCU) byproduct is insoluble and removed by filtration.
PyBOP H-Gly-OEt90%High (after purification)LowHigh coupling rates, even with sterically hindered amino acids.
HBTU/DIPEA H-His(Trt)-OMe~81% (crude)VariableLowFast reactions; requires careful control of stoichiometry to avoid side reactions.
PyBroP H-MeVal-OMe70-85%High (after purification)LowParticularly effective for coupling N-methylated amino acids.

Note: Yields and purity are dependent on the specific amino acid sequence, reaction conditions, and purification methods.

Experimental Protocols

The following are detailed protocols for the synthesis of a dipeptide using Boc-Pro-OH (formed in situ from this compound via saponification, or using Boc-Pro-OH directly) as a representative example. These can be adapted for coupling with other amino acid esters.

Protocol 1: Dipeptide Synthesis using EDC/HOBt

This protocol describes the synthesis of Boc-Pro-Gly-OMe.

Materials:

  • Boc-L-proline (1.0 eq)

  • Glycine (B1666218) methyl ester hydrochloride (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq for neutralization, 1.2 eq for coupling)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Preparation of the Amine Component (Free Base):

    • Dissolve glycine methyl ester hydrochloride (1.1 eq) in anhydrous DCM.

    • Add DIPEA (1.1 eq) and stir the solution at room temperature for 20 minutes to liberate the free amine. This solution is used directly in the next step.

  • Coupling Reaction:

    • In a separate flask, dissolve Boc-L-proline (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) to the cooled solution, followed by the addition of the free amine solution from step 1.

    • Add the final equivalent of DIPEA (1.2 eq) to the reaction mixture.

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring overnight.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) (EtOAc).

    • Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel.

Protocol 2: Dipeptide Synthesis using PyBOP

This protocol describes a general method for coupling Boc-Pro-OH with an amino acid ester.

Materials:

  • Boc-L-proline (1.1 eq)

  • Amino acid ester hydrochloride (1.0 eq)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation of the Amine Component (in situ):

    • Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF.

  • Coupling Reaction:

    • In a separate flask, dissolve Boc-L-proline (1.1 eq) and PyBOP (1.1 eq) in anhydrous DMF.

    • Add this solution to the amine component solution.

    • Add DIPEA (2.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Follow the work-up and purification procedure as described in Protocol 1.

Mandatory Visualizations

Solution_Phase_Peptide_Synthesis_Workflow cluster_step1 Step 1: Amine Component Preparation cluster_step2 Step 2: Coupling Reaction cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Further Elongation Amine_HCl Amino Acid Ester HCl (e.g., H-Gly-OMe.HCl) Free_Amine Free Amino Acid Ester (e.g., H-Gly-OMe) Amine_HCl->Free_Amine Neutralization Base1 Base (e.g., DIPEA) in Anhydrous Solvent (e.g., DCM) Boc_Dipeptide Boc-Dipeptide Ester (e.g., Boc-Pro-Gly-OMe) Free_Amine->Boc_Dipeptide Peptide Bond Formation Boc_Pro_OH Boc-Pro-OH Boc_Pro_OH->Boc_Dipeptide Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt) Dipeptide_Ester_TFA Dipeptide Ester TFA Salt (e.g., H-Pro-Gly-OMe.TFA) Boc_Dipeptide->Dipeptide_Ester_TFA Boc Removal Acid Acid (e.g., TFA in DCM) Longer_Peptide Longer Peptide Chain Dipeptide_Ester_TFA->Longer_Peptide Repeat Steps 1 & 2 Next_Boc_AA Next Boc-Amino Acid

Caption: General workflow for solution-phase peptide synthesis.

Carboxylic_Acid_Activation Boc_Pro_OH Boc-Pro-OH (Carboxylic Acid) Activated_Ester Activated Intermediate (e.g., O-acylisourea ester) Boc_Pro_OH->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., EDC) Coupling_Reagent->Activated_Ester Dipeptide Boc-Dipeptide Activated_Ester->Dipeptide Nucleophilic Attack Byproduct Byproduct (e.g., EDU) Activated_Ester->Byproduct Amine Amino Acid Ester (R'-NH2) Amine->Dipeptide

Caption: Activation of the carboxylic acid for peptide bond formation.

References

Application of Boc-Pro-OMe in Peptidomimetic Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-L-proline methyl ester (Boc-Pro-OMe) is a versatile and widely utilized chiral building block in the design and synthesis of peptidomimetics. Its protected amine and esterified carboxylate functionalities make it an ideal starting material for the controlled, stepwise elongation of peptide chains and the construction of complex molecular scaffolds that mimic the structure and function of natural peptides. Proline and its derivatives are of particular interest in peptidomimetic design due to their unique conformational rigidity, which is crucial for inducing specific secondary structures like β-turns and polyproline helices. These structural motifs are frequently involved in mediating protein-protein interactions (PPIs), making proline-rich peptidomimetics attractive candidates for the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the use of this compound in peptidomimetic design, targeting researchers and professionals in drug discovery and development.

Key Applications of this compound

  • Synthesis of Proline-Rich Motifs: this compound serves as a foundational unit for the synthesis of peptidomimetics targeting proteins that recognize proline-rich motifs, such as those containing SH3, WW, or EVH1 domains. These interactions are pivotal in numerous signaling pathways, and their modulation offers therapeutic potential in areas like oncology and immunology.

  • Induction of Secondary Structures: The inherent conformational constraints of the proline ring are exploited to design peptidomimetics with well-defined three-dimensional structures. By incorporating this compound, chemists can introduce bends and turns into a peptide backbone, mimicking the bioactive conformation of a natural peptide ligand.

  • Chiral Scaffolding: As a chiral molecule, this compound is instrumental in the asymmetric synthesis of complex peptidomimetic structures, ensuring the correct stereochemistry required for biological activity.

  • Backbone Modifications: The proline scaffold can be chemically modified to create novel backbone architectures with improved pharmacokinetic properties, such as enhanced stability against proteolytic degradation.

Data Presentation: Synthesis and Biological Activity of a Proline-Based Peptidomimetic

The following tables summarize quantitative data for the synthesis and biological evaluation of a representative proline-containing peptidomimetic, a dipeptide boronic acid inhibitor of the proteasome. While the specific starting material in the cited literature is Boc-Pro-OH, the synthesis can be readily adapted to start from this compound via a simple hydrolysis step.

Table 1: Synthesis Yields for a Dipeptide Proline-Boronic Acid Proteasome Inhibitor

StepStarting MaterialsProductCoupling ReagentBaseSolventYield (%)
1. This compound Hydrolysis (Hypothetical)This compound, LiOHBoc-Pro-OHN/AN/ATHF/H₂O~95%
2. Dipeptide FormationBoc-Pro-OH, H-Phe-B(OH)₂·HClBoc-Pro-Phe-B(OH)₂HATUDIPEADMF85%
3. Boc DeprotectionBoc-Pro-Phe-B(OH)₂H-Pro-Phe-B(OH)₂·TFATFAN/ADCM>95%
4. Final Coupling with Pyrazinoic AcidH-Pro-Phe-B(OH)₂·TFA, Pyrazinoic acidPyrazinoyl-Pro-Phe-B(OH)₂ (Final Compound)HATUDIPEADMF80%

Table 2: Biological Activity of the Dipeptide Proline-Boronic Acid Proteasome Inhibitor [1]

CompoundTarget Cell LineAssay TypeIC₅₀ (nM)
Pyrazinoyl-Pro-Phe-B(OH)₂MGC803Cell-based15.6
Pyrazinoyl-Pro-Phe-B(OH)₂Chymotrypsin-likeEnzyme-based4.8
Pyrazinoyl-Pro-Phe-B(OH)₂Trypsin-likeEnzyme-based>10,000
Pyrazinoyl-Pro-Phe-B(OH)₂Caspase-likeEnzyme-based1,260

Experimental Protocols

Protocol 1: Saponification of this compound to Boc-Pro-OH

This protocol describes the initial hydrolysis of the methyl ester to the carboxylic acid, a necessary step before peptide coupling.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) to the solution and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 3 with 1 M HCl.

  • Extract the product with EtOAc (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Boc-Pro-OH as a solid.

Protocol 2: Peptide Coupling using HATU

This protocol details the formation of a dipeptide using Boc-Pro-OH and a downstream amino acid or peptide fragment.

Materials:

  • Boc-Pro-OH (from Protocol 1)

  • Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl) (1.0 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve Boc-Pro-OH (1.0 eq) and the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 3: Boc-Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the N-terminal Boc protecting group to allow for further peptide elongation.

Materials:

  • Boc-protected peptide (from Protocol 2)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected peptide (1.0 eq) in DCM.

  • Add an equal volume of TFA to the solution (e.g., 1:1 DCM:TFA).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • Co-evaporate with DCM (2-3 times) to ensure complete removal of residual TFA.

  • The resulting deprotected peptide (as a TFA salt) can be used in the next coupling step without further purification.

Mandatory Visualizations

Peptidomimetic_Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase BocProOMe This compound Hydrolysis Saponification BocProOMe->Hydrolysis BocProOH Boc-Pro-OH Hydrolysis->BocProOH Coupling1 Peptide Coupling (e.g., HATU) BocProOH->Coupling1 Dipeptide Boc-Dipeptide Coupling1->Dipeptide Deprotection Boc Deprotection (TFA) Dipeptide->Deprotection FreeAmine Dipeptide-NH2 Deprotection->FreeAmine Coupling2 Further Coupling FreeAmine->Coupling2 FinalPeptidomimetic Final Peptidomimetic Coupling2->FinalPeptidomimetic Purification Purification (HPLC) FinalPeptidomimetic->Purification OtherAA Other Protected Amino Acids OtherAA->Coupling1 OtherAA->Coupling2 Characterization Characterization (NMR, MS) Purification->Characterization BioAssay Biological Assays (e.g., IC50) Characterization->BioAssay SAR SAR Studies BioAssay->SAR SAR->Coupling2 LeadOpt Lead Optimization SAR->LeadOpt

Caption: Workflow for peptidomimetic synthesis and evaluation starting from this compound.

Grb2_Sos1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Therapeutic Intervention RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 pY binding to SH2 Sos1 Sos1 Grb2->Sos1 Pro-rich motif binding to SH3 Ras Ras-GDP (inactive) Sos1->Ras GEF Activity RasGTP Ras-GTP (active) Raf Raf RasGTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Peptidomimetic Proline-Rich Peptidomimetic (from this compound) Peptidomimetic->Grb2 Inhibits SH3 binding

References

Application Notes and Protocols: Utilizing Boc-Pro-OMe for the Synthesis of Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the challenge of "difficult sequences" is a frequent and significant hurdle. These sequences, often rich in hydrophobic residues or prone to aggregation, can lead to low yields, incomplete reactions, and complex purification profiles. This document provides detailed application notes and protocols on a strategy to mitigate these issues by leveraging the advantages of Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry, with a specific focus on the utility of Boc-Pro-OMe in the preparation of proline-containing dipeptides to act as "structure-breaking" elements.

The Challenge of Difficult Peptide Sequences

Difficult peptide sequences are primarily characterized by their tendency to form stable secondary structures, such as β-sheets, on the solid-phase support. This aggregation can physically obstruct reactive sites, leading to:

  • Incomplete coupling reactions: The N-terminus of the growing peptide chain becomes inaccessible to the incoming activated amino acid.

  • Inefficient deprotection: The Boc-protecting group is not fully removed, truncating the peptide chain.

  • Poor resin swelling: The aggregated peptide-resin matrix is poorly solvated, further hindering reaction kinetics.

Hydrophobic sequences are particularly susceptible to aggregation. While various strategies exist to address this, including the use of chaotropic salts, elevated temperatures, and specialized solvents, modifying the peptide backbone itself is a highly effective approach.

Advantages of the Boc/Bzl Strategy for Difficult Sequences

While Fmoc/tBu chemistry is more common due to its milder deprotection conditions, the Boc/Bzl strategy offers distinct advantages for synthesizing difficult and long peptide sequences.[1][2] The primary benefit stems from the repetitive use of a strong acid, trifluoroacetic acid (TFA), for the removal of the Nα-Boc group.

  • Disruption of Aggregation: The strong acidic environment of the TFA deprotection step protonates the amide backbone, disrupting the hydrogen bonding networks that lead to the formation of β-sheets and other aggregates.[1]

  • In Situ Neutralization: Following TFA deprotection, the N-terminal ammonium (B1175870) salt must be neutralized. "In situ" neutralization protocols, where neutralization occurs simultaneously with the coupling of the next amino acid, have been shown to be highly effective in preventing re-aggregation and lead to higher yields and purer products for difficult sequences.[2]

Table 1: Comparison of Boc/Bzl and Fmoc/tBu Strategies for Difficult Sequences

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Deprotection 25-50% TFA in DCM20-50% Piperidine in DMF
Effect on Aggregation Repetitive acid treatment disrupts aggregates.Neutral/basic conditions can promote aggregation.
Neutralization Can be performed "in situ" with coupling to minimize re-aggregation.N/A
Side Chain Protection Benzyl-based, removed with strong acid (e.g., HF).tBu-based, removed with TFA.
Handling Requires specialized equipment for HF cleavage.Generally simpler and safer cleavage.
Suitability for Difficult Sequences Often superior due to aggregation disruption.[1][2]Can be challenging without aggregation-disrupting modifications.

The Role of Proline in Disrupting Secondary Structures

Proline is unique among the proteinogenic amino acids due to its secondary amine, which is part of a rigid five-membered ring. When incorporated into a peptide chain, proline introduces a "kink" that disrupts the formation of regular secondary structures like α-helices and β-sheets. This structure-breaking ability makes proline a valuable tool for improving the synthesis of difficult sequences. By strategically inserting proline, aggregation can be significantly reduced.

Application of this compound in the Synthesis of Proline-Containing Dipeptides

While the direct incorporation of single Boc-Pro-OH is beneficial, the use of pre-formed dipeptides containing proline (e.g., Boc-Xaa-Pro-OH) can be a proactive strategy to disrupt aggregation from the outset of a problematic sequence. Although less documented than their Fmoc-protected counterparts (like pseudoproline dipeptides), the synthesis of Boc-Xaa-Pro-OH dipeptides in solution for subsequent use in Boc-SPPS is a logical extension of this principle.

This compound serves as a key starting material for the solution-phase synthesis of these dipeptides. The methyl ester protects the C-terminus of proline while the Boc group protects the N-terminus of the preceding amino acid.

Below are the protocols for the synthesis of a model Boc-Ala-Pro-OH dipeptide using this compound, and its subsequent incorporation into a solid-phase synthesis.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Boc-Ala-Pro-OH Dipeptide

This protocol describes the synthesis of a Boc-Ala-Pro-OH dipeptide via the coupling of Boc-Ala-OH to H-Pro-OMe, followed by saponification of the methyl ester.

Materials:

ReagentMolar Mass ( g/mol )Purpose
Boc-Ala-OH189.21N-terminally protected amino acid
H-Pro-OMe·HCl165.62C-terminally protected proline
HOBt (1-Hydroxybenzotriazole)135.12Coupling additive (suppresses racemization)
DIC (N,N'-Diisopropylcarbodiimide)126.20Coupling agent
NMM (N-Methylmorpholine)101.15Base for neutralization
Dichloromethane (DCM)84.93Solvent
Dimethylformamide (DMF)73.09Solvent
Lithium Hydroxide (LiOH)23.95Saponification agent
Tetrahydrofuran (THF)72.11Solvent
Water (H₂O)18.02Solvent
1N HCl36.46Acid for workup
Ethyl Acetate (EtOAc)88.11Extraction solvent
BrineN/AWashing solution
Anhydrous Sodium Sulfate (Na₂SO₄)142.04Drying agent

Procedure:

  • Neutralization of H-Pro-OMe·HCl:

    • Dissolve H-Pro-OMe·HCl (1.0 eq) in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add NMM (1.1 eq) dropwise and stir for 15 minutes.

  • Activation of Boc-Ala-OH:

    • In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.0 eq) in a minimal amount of DMF.

    • Add this solution to the neutralized H-Pro-OMe solution.

    • Add DIC (1.1 eq) to the reaction mixture at 0°C.

  • Coupling Reaction:

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the diisopropylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Ala-Pro-OMe.

  • Saponification:

    • Dissolve the crude Boc-Ala-Pro-OMe in a mixture of THF and water (e.g., 3:1 v/v).

    • Cool to 0°C and add LiOH (1.5 eq).

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 2-3 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-Ala-Pro-OH.

  • Purification:

    • Purify the crude dipeptide by flash column chromatography if necessary.

Protocol 2: Incorporation of Boc-Ala-Pro-OH into Boc-SPPS

This protocol outlines the coupling of the pre-synthesized Boc-Ala-Pro-OH dipeptide onto a growing peptide chain on a solid support using standard Boc-SPPS conditions.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Ala-Pro-OH (3 eq. relative to resin loading)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq.)

  • HOBt (1-Hydroxybenzotriazole) (3 eq.)

  • DIEA (Diisopropylethylamine) (6 eq.)

  • DMF (Peptide synthesis grade)

  • DCM (Peptide synthesis grade)

  • TFA (Trifluoroacetic acid)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Previous Amino Acid Deprotection (if necessary):

    • Treat the Boc-protected peptide-resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Dipeptide Coupling (In Situ Neutralization):

    • In a separate vessel, dissolve Boc-Ala-Pro-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add this activation mixture to the peptide-resin.

    • Immediately add DIEA (6 eq.) to the resin slurry.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring the Coupling:

    • Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Chain Elongation:

    • Proceed to the deprotection of the Boc group of the newly added dipeptide to continue with the synthesis of the peptide.

Visualizations

Diagram 1: Mechanism of Aggregation Disruption by Proline

G How Proline Disrupts β-Sheet Formation cluster_0 Standard Peptide Chains (e.g., Ala-Ala) cluster_1 Peptide Chain with Proline Ala1 Ala Ala2 Ala Ala1->Ala2 Ala3 Ala Ala2->Ala3 Hbond Inter-chain H-Bonding Ala2->Hbond Ala4 Ala Ala3->Ala4 Aggregation β-Sheet Aggregation Ala4->Aggregation Leads to Hbond->Ala3 Ala5 Ala Pro Pro Ala5->Pro Ala6 Ala Pro->Ala6 Kink Introduces a 'Kink' Disrupts H-Bonding Pro->Kink NoAggregation Disrupted Structure (Soluble) Ala6->NoAggregation Leads to

Caption: Proline's rigid ring structure introduces a kink in the peptide backbone, preventing the hydrogen bonding required for β-sheet formation and aggregation.

Diagram 2: Workflow for Using this compound in Difficult Sequence Synthesis

G Workflow for Difficult Sequence Synthesis cluster_0 Solution-Phase Dipeptide Synthesis cluster_1 Solid-Phase Peptide Synthesis (Boc-SPPS) BocProOMe This compound Couple Couple & Saponify (Protocol 1) BocProOMe->Couple BocXaaOH Boc-Xaa-OH BocXaaOH->Couple BocDipeptide Boc-Xaa-Pro-OH Couple->BocDipeptide Incorporate Incorporate Boc-Xaa-Pro-OH (Protocol 2) BocDipeptide->Incorporate Resin Start with Peptide-Resin R-NH2 Resin->Incorporate Deprotect TFA Deprotection Incorporate->Deprotect Continue Continue Synthesis Deprotect->Continue Cleave HF Cleavage Continue->Cleave Purify Purify Peptide Cleave->Purify

Caption: A two-stage workflow involving the initial solution-phase synthesis of a Boc-dipeptide using this compound, followed by its incorporation into a standard Boc-SPPS protocol.

Diagram 3: Decision Logic for Synthesizing a Difficult Peptide

G Strategy Selection for Difficult Peptides Start Is the sequence known to be 'difficult'? Yes Yes Start->Yes No No Start->No Strategy Consider Advanced Strategy Yes->Strategy StandardBoc Use Standard Boc-SPPS Protocol No->StandardBoc InSitu Use In Situ Neutralization Strategy->InSitu Proline Does the sequence contain Proline at regular intervals? Strategy->Proline ProYes Yes Proline->ProYes ProNo No Proline->ProNo ProYes->InSitu InsertPro Insert Boc-Xaa-Pro-OH Dipeptide at strategic locations ProNo->InsertPro

Caption: A decision tree to guide the selection of an appropriate synthesis strategy when faced with a potentially difficult peptide sequence.

References

Application Notes and Protocols for Incorporating Boc-Pro-OMe into Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of proline residues into cyclic peptides is a critical strategy in drug discovery for introducing conformational rigidity and enhancing biological activity. This document provides detailed application notes and experimental protocols for the successful incorporation of N-tert-butyloxycarbonyl-L-proline methyl ester (Boc-Pro-OMe) into cyclic peptides. Methodologies for solid-phase peptide synthesis (SPPS), solution-phase and on-resin cyclization, as well as purification and characterization are presented. Potential challenges and strategies to mitigate common side reactions are also discussed to guide researchers in synthesizing these valuable molecules.

Introduction

Cyclic peptides offer several advantages over their linear counterparts as therapeutic agents, including increased metabolic stability, enhanced receptor binding affinity, and improved cell permeability.[1] Proline's unique cyclic side chain introduces significant conformational constraints, making it a valuable building block for designing structured cyclic peptides.[1] The choice of protecting group strategy is crucial for a successful synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino function in peptide synthesis.[2][3] This guide focuses on the practical aspects of incorporating this compound into cyclic peptides, providing researchers with the necessary information to design and execute their synthetic strategies effectively.

Data Presentation: Comparative Cyclization Yields

The efficiency of cyclization is a critical factor in the synthesis of cyclic peptides. The following tables summarize reported yields for the cyclization of proline-containing peptides under various conditions.

Table 1: On-Resin vs. Solution-Phase Cyclization of Proline-Containing Peptides

Peptide SequenceCyclization MethodResin/SolventCoupling ReagentTemperature (°C)Time (h)Crude Purity/Yield (%)Reference
H-AEWLSGYIASRDVAE-OHOn-Resin (Glu Linker)Rink AmideDIC/Oxyma50Double Coupling28.0 (Cyclic)[4]
H-AEWLSGYIASRDVAD-OHOn-Resin (Asp Linker)Rink AmideDIC/OxymaN/ADouble Long16.6 (Cyclic)[4]
L2m (Pro-containing)On-ResinProTide AmideDIC/OxymaRTN/AHigh Purity[5]
L2m (Pro-containing)Solution-PhaseDCMDIC/OxymaRTN/ASuccessful Cyclization[5]
L1m & L3m (No Proline)Solution-PhaseDCMDIC/OxymaRTN/ARemained Linear[5]

Table 2: Influence of Pseudoproline on Cyclization Yields

Peptide SequenceTurn-InducerCyclization Yield (%)Dimer FormationReference
Segetalin B precursorCys(ΨMe,MePro)HighEliminated[6]
Segetalin G precursorCys(ΨMe,MePro)HighEliminated[6]
Segetalin B precursorCys(ΨH,HPro)LowerIncreased[7]
Segetalin G precursorCys(ΨH,HPro)LowerIncreased[7]
Mahafacyclin B precursorΨPro residue>2x native sequenceN/A[6]

Experimental Protocols

Solid-Phase Synthesis of the Linear Peptide Precursor (Boc-SPPS)

This protocol outlines the manual solid-phase synthesis of a linear peptide containing this compound using the Boc/Bzl strategy.[8]

Materials:

  • Merrifield or PAM resin[8]

  • Boc-protected amino acids (including Boc-Pro-OH for internal positions)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HCTU)[9]

  • Dimethylformamide (DMF)

  • Isopropyl alcohol (IPA)

  • Scavengers (e.g., Dithiothreitol - DTE, if Cys, Met, or Trp are present)[8]

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

  • First Amino Acid Coupling:

    • For Merrifield resin, use the cesium salt of the first Boc-amino acid for esterification to minimize racemization.[8]

    • For PAM resin, couple the preformed Boc-amino acid-PAM handle to an aminomethyl resin.[8]

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Add a solution of 50% TFA in DCM to the resin and stir for 5 minutes (pre-wash).[8]

    • Drain the solution and add fresh 50% TFA in DCM. Stir for an additional 20-25 minutes.[8]

    • If Cys, Met, or Trp are present, add 0.5% DTE to the TFA solution.[8]

    • Wash the resin with DCM (2x) and IPA (2x).[8]

  • Neutralization:

    • Wash the resin with DCM.

    • Add a solution of 10% DIEA in DCM and stir for 5-10 minutes.

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the next Boc-protected amino acid (3 equivalents) and coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution.

    • Add the activated amino acid solution to the resin and stir for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines; note that proline is a secondary amine and will give a different color).[9]

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

  • Repeat: Repeat steps 3-6 for each subsequent amino acid in the sequence. For incorporating the C-terminal proline as a methyl ester, this compound would be the final residue coupled in a solution-phase synthesis approach after cleavage of the main peptide from the resin. For on-resin cyclization, the peptide is typically assembled on the resin, and the termini are deprotected for cyclization.

Cleavage of the Linear Peptide from Resin

Materials:

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)[8]

  • Scavengers (e.g., anisole, thioanisole)

  • Diethyl ether (cold)

Procedure (HF Cleavage): CAUTION: HF is extremely toxic and corrosive. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

  • Dry the peptide-resin under vacuum.

  • Place the resin in the HF apparatus reaction vessel.

  • Add scavengers (e.g., anisole).

  • Cool the vessel with liquid nitrogen and condense HF into it.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the residue with cold diethyl ether to precipitate the crude peptide.

  • Collect the precipitated peptide by filtration and dry under vacuum.

Solution-Phase Head-to-Tail Cyclization (Macrolactamization)

This protocol is for the cyclization of a linear peptide in solution.[10]

Materials:

  • Crude linear peptide

  • High-purity DMF

  • Coupling reagents (e.g., PyBOP, HBTU, or HATU)

  • DIEA

  • DCM

Procedure:

  • Dissolve the crude linear peptide in a large volume of DMF to achieve a high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.[4]

  • Add the coupling reagent (e.g., PyBOP, 1.5 equivalents) and DIEA (3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS to observe the consumption of the linear peptide and the formation of the cyclic product.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude cyclic peptide can then be purified by preparative HPLC.

On-Resin Cyclization

This protocol describes the cyclization of a peptide while it is still attached to the solid support.[4]

Materials:

  • Peptide-resin with orthogonally protected N- and C-termini. For head-to-tail cyclization, the peptide is often attached to the resin via a side chain of an amino acid like Asp or Glu.[4]

  • Reagents for deprotection of the N- and C-termini (e.g., piperidine (B6355638) for Fmoc, palladium catalyst for Alloc/Allyl).

  • Coupling reagents (e.g., DIC/Oxyma).[4]

  • DMF, DCM

Procedure:

  • Selectively deprotect the N-terminal protecting group (e.g., using 20% piperidine in DMF for Fmoc).

  • Selectively deprotect the C-terminal protecting group (e.g., using a palladium catalyst for an allyl-based linker).[4]

  • Wash the resin thoroughly.

  • Add a solution of the coupling reagent (e.g., DIC/Oxyma) in DMF to the resin.[4]

  • Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50°C) for several hours to overnight.[4]

  • Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by LC-MS.

  • Once cyclization is complete, wash the resin and cleave the cyclic peptide from the solid support using the appropriate cleavage cocktail.

Purification and Characterization

Purification:

  • The crude cyclic peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly used for elution.

Characterization:

  • Mass Spectrometry (MS): Confirm the molecular weight of the purified cyclic peptide using techniques like MALDI-TOF or ESI-MS.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be used to determine the structure and conformation of the cyclic peptide in solution.

Mandatory Visualizations

Experimental Workflow for Cyclic Peptide Synthesis

experimental_workflow start Start spps Solid-Phase Peptide Synthesis (Boc-SPPS) start->spps cleavage Cleavage from Resin spps->cleavage Linear Peptide on_resin_cyclization On-Resin Cyclization spps->on_resin_cyclization Resin-Bound Peptide solution_cyclization Solution-Phase Cyclization cleavage->solution_cyclization purification Purification (RP-HPLC) solution_cyclization->purification on_resin_cleavage Cleavage from Resin on_resin_cyclization->on_resin_cleavage on_resin_cleavage->purification characterization Characterization (MS, NMR) purification->characterization end End characterization->end

Caption: General workflow for the synthesis of cyclic peptides.

Boc vs. Fmoc Protection Strategies

protection_strategies boc Boc Strategy boc_deprotection Deprotection: Strong Acid (TFA) boc->boc_deprotection boc_cleavage Final Cleavage: Very Strong Acid (HF) boc_deprotection->boc_cleavage fmoc Fmoc Strategy fmoc_deprotection Deprotection: Base (Piperidine) fmoc->fmoc_deprotection fmoc_cleavage Final Cleavage: Strong Acid (TFA) fmoc_deprotection->fmoc_cleavage

Caption: Comparison of Boc and Fmoc solid-phase peptide synthesis strategies.

Signaling Pathway Targeted by Proline-Rich Cyclic Peptides

Many proline-rich cyclic peptides exert their biological effects by modulating protein-protein interactions (PPIs). For example, some cyclic peptides are designed to inhibit the interaction between p53 and its negative regulator MDM2, a key pathway in cancer therapy.

p53_mdm2_pathway dna_damage DNA Damage / Stress p53 p53 dna_damage->p53 activates mdm2 MDM2 p53->mdm2 induces apoptosis Apoptosis / Cell Cycle Arrest p53->apoptosis promotes mdm2->p53 inhibits degradation Ubiquitination & Degradation mdm2->degradation leads to pro_cyclic_peptide Proline-Rich Cyclic Peptide pro_cyclic_peptide->mdm2 inhibits interaction with p53 degradation->p53

Caption: Inhibition of the p53-MDM2 interaction by a proline-rich cyclic peptide.

Troubleshooting and Side Reactions

Diketopiperazine (DKP) Formation
  • Problem: Intramolecular cyclization of a dipeptide-resin to form a stable six-membered ring, leading to chain termination. This is particularly problematic when proline is at or near the C-terminus.[9][12]

  • Solution (Boc-SPPS): Employ in situ neutralization protocols to suppress DKP formation.[9]

  • Solution (Fmoc-SPPS): Use 2-chlorotrityl chloride resin, as its steric bulk hinders DKP formation.[9]

Racemization
  • Problem: Loss of stereochemical integrity, especially at the C-terminal residue during activation for cyclization.

  • Solution:

    • Use coupling reagents known for low racemization, such as those based on OxymaPure (e.g., COMU, HCTU).[9]

    • Avoid high temperatures during coupling and cyclization.

Aggregation
  • Problem: The growing peptide chain can aggregate on the resin, leading to incomplete coupling and deprotection steps.[12]

  • Solution:

    • Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add chaotropic salts.[12]

    • Incorporate pseudoprolines or use a low-substitution resin.[12]

Conclusion

The incorporation of this compound into cyclic peptides is a powerful tool for developing conformationally constrained molecules with enhanced therapeutic potential. A thorough understanding of the synthetic methodologies, including solid-phase synthesis, cyclization strategies, and potential side reactions, is essential for success. The protocols and data presented in this document provide a comprehensive guide for researchers to navigate the synthesis of these complex and valuable molecules. Careful planning of the synthetic route and optimization of reaction conditions will lead to the efficient production of high-purity cyclic peptides for further biological evaluation.

References

Application Notes and Protocols for the Use of Boc-Pro-OMe in Proline-Rich Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proline-rich peptides (PRPs) are a significant class of molecules with diverse biological activities, making them attractive targets in drug discovery and development. Their unique structural properties, conferred by the rigid pyrrolidine (B122466) ring of proline, present specific challenges and opportunities in chemical synthesis. The tert-butyloxycarbonyl (Boc) protection strategy is a robust and well-established method for peptide synthesis. While Boc-Pro-OH is the standard reagent for incorporating proline in Solid-Phase Peptide Synthesis (SPPS), its methyl ester derivative, Boc-Pro-OMe (N-Boc-L-proline methyl ester) , serves as a valuable building block, primarily in solution-phase synthesis strategies for creating peptide fragments with a C-terminal proline methyl ester.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on utilizing Boc-protected proline derivatives in both solution-phase and solid-phase synthesis of proline-rich peptides.

Core Concepts: Boc Protection in Peptide Synthesis

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a classical approach in peptide synthesis.[1]

  • Nα-Amine Protection : The N-terminal α-amino group is temporarily protected by the acid-labile Boc group.[] This group is stable under neutral or basic conditions but is readily removed by moderate acids like trifluoroacetic acid (TFA).[1]

  • Side-Chain Protection : Reactive amino acid side chains are protected by more stable, benzyl-based groups (e.g., Bzl), which require a very strong acid like hydrogen fluoride (B91410) (HF) for cleavage.[1][3]

  • C-Terminal Protection : In solution-phase synthesis, the C-terminal carboxyl group is often protected as an ester (e.g., methyl ester, -OMe) to prevent self-polymerization.[4] This is where this compound is utilized.

Proline's unique secondary amine structure influences reaction kinetics and requires specific monitoring tests, as it does not give a typical positive result with a ninhydrin (B49086) test.[5]

Application Note 1: Solution-Phase Synthesis Using this compound

Solution-phase synthesis is ideal for producing peptide fragments that can be purified at intermediate stages and later ligated to form larger peptides. This compound is used to create peptide segments ending with a proline methyl ester.

Experimental Workflow: Solution-Phase Dipeptide Synthesis

The following diagram illustrates the workflow for coupling an N-terminally protected amino acid (Boc-Xaa-OH) with this compound's deprotected counterpart (H-Pro-OMe) to form a dipeptide.

G cluster_prep Reactant Preparation cluster_coupling Coupling Reaction cluster_purification Workup and Purification BocProOMe This compound Deprotection Boc Deprotection (e.g., TFA or HCl) BocProOMe->Deprotection HProOMe H-Pro-OMe (Proline Methyl Ester) Deprotection->HProOMe Coupling Coupling Reaction (e.g., DCC/NMM in CHCl3) HProOMe->Coupling BocXaaOH Boc-Xaa-OH (Amino Acid) BocXaaOH->Coupling Workup Aqueous Wash (5% NaHCO3, NaCl) Coupling->Workup 3. Purification Purification (Crystallization or Chromatography) Workup->Purification 4. FinalProduct Boc-Xaa-Pro-OMe (Dipeptide) Purification->FinalProduct 5.

Caption: Workflow for solution-phase synthesis of a Boc-protected dipeptide methyl ester.

Protocol: Synthesis of Boc-Phe-Pro-OMe

This protocol is adapted from general procedures for solution-phase peptide synthesis.[6]

  • Deprotection of this compound (if starting with it):

    • Dissolve this compound in a minimal amount of an appropriate solvent (e.g., Dichloromethane - DCM).

    • Add an excess of a deprotecting agent, such as 50% Trifluoroacetic Acid (TFA) in DCM or a saturated solution of HCl in ethyl acetate.

    • Stir at room temperature for 30-60 minutes.

    • Evaporate the solvent in vacuo to obtain H-Pro-OMe as a salt (TFA or HCl salt).

  • Coupling Reaction:

    • Dissolve L-Phenylalanine methyl ester hydrochloride (or the prepared H-Pro-OMe salt) (1.0 eq) in chloroform (B151607) (CHCl3).

    • Cool the mixture to 0°C in an ice bath.

    • Add N-methyl morpholine (B109124) (NMM) (2.1 eq) and stir for 15 minutes to neutralize the salt.

    • In a separate flask, dissolve Boc-Proline (Boc-Pro-OH) (1.0 eq) in CHCl3.

    • Add Dicyclohexylcarbodiimide (DCC) (1.0 eq) to the Boc-Pro-OH solution and stir.

    • Add the activated Boc-Pro-OH solution to the neutralized amino acid ester solution at 0°C.

  • Reaction Monitoring and Work-up:

    • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight (approx. 36 hours).[6]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 5% NaHCO3 solution and saturated NaCl solution.[6]

    • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under vacuum.

  • Purification:

    • Purify the crude product by crystallization from a suitable solvent mixture (e.g., chloroform and petroleum ether) or by column chromatography on silica (B1680970) gel.[6]

Data Summary: Solution-Phase Synthesis
StepReagents & SolventsKey ParametersPurposeReference
Nα-Protection Di-tert-butyl dicarbonate (B1257347) (Boc)₂OStirring at RTProtects N-terminal amine[4][6]
C-Terminal Protection Methanol, Thionyl chlorideReflux for 8hProtects C-terminal carboxyl[6]
Coupling DCC, NMM, CHCl₃0°C to RT, ~36hForms the peptide bond[6]
Work-up 5% NaHCO₃, sat. NaClAqueous extractionRemoves excess reagents & byproducts[6]
Purification Crystallization (CHCl₃/Pet. Ether)Cool to 0°CIsolates pure peptide product[6]

Application Note 2: Solid-Phase Synthesis (SPPS) of Proline-Rich Peptides

For longer proline-rich peptides, Boc-SPPS is a highly effective method. In this strategy, the C-terminal amino acid is anchored to an insoluble resin, and the peptide is built sequentially.[1] The proline is introduced using Boc-Pro-OH .

Experimental Workflow: Boc-SPPS Cycle

The following diagram outlines the standard iterative cycle for adding an amino acid in Boc-SPPS.

G start Start: Peptide-Resin deprotection 1. Boc Deprotection 50% TFA in DCM start->deprotection wash1 2. Wash (DCM, IPA) deprotection->wash1 neutralization 3. Neutralization 50% DIEA in DCM wash1->neutralization wash2 4. Wash (DCM) neutralization->wash2 coupling 5. Coupling Boc-Pro-OH + Activator (HBTU/DCC) wash2->coupling monitor Monitoring? (Isatin Test for Proline) coupling->monitor wash3 6. Wash (DCM, IPA) end End: (n+1) Peptide-Resin wash3->end end->deprotection Next Cycle monitor->coupling Incomplete (Recouple) monitor->wash3 Coupling Complete

Caption: The iterative cycle of Boc-Solid Phase Peptide Synthesis (SPPS) for one amino acid addition.

Protocol: Single Coupling Cycle for Proline in Boc-SPPS

This protocol describes a single cycle for adding Boc-Pro-OH to a growing peptide chain attached to a resin (e.g., PAM or MBHA resin).[7]

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 20-30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM. A scavenger like 0.5% dithioethane (DTE) may be added if Trp, Cys, or Met are present.[3][7]

    • Perform a short pre-wash for 5 minutes, drain, and add fresh deprotection solution.[7]

    • Agitate the resin for an additional 20-25 minutes.

    • Drain the solution and wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x).[7]

  • Neutralization:

    • Add a solution of 50% Diisopropylethylamine (DIEA) in DCM to the resin and agitate for 10-15 minutes to neutralize the TFA salt.[1][3]

    • Drain and wash the resin with DCM (3x).

  • Coupling:

    • Dissolve Boc-Pro-OH (3-4 eq) and an activating agent (e.g., HBTU/HOBt with DIEA, or DCC) in a minimal amount of DMF or DCM.

    • Allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Take a small sample of the resin beads to check for coupling completion. For proline, the isatin test must be used instead of the standard ninhydrin test.[5]

    • If the test is negative (indicating complete coupling), drain the coupling solution.

    • If the test is positive (incomplete reaction), a second coupling (recouple) may be necessary.

    • Wash the resin thoroughly with DCM (3x) and IPA (3x) to remove excess reagents. The resin is now ready for the next cycle.

  • Cleavage from Resin (Final Step):

    • After the full peptide is synthesized, it is cleaved from the resin, and side-chain protecting groups are removed using a strong acid like HF or TFMSA.[7][8] This step requires specialized equipment and safety precautions.

Data Summary: Boc-SPPS Parameters
StepReagents & SolventsTypical DurationPurposeReference
Deprotection 50% TFA in DCM25-30 minRemoves temporary Nα-Boc group[3][7]
Neutralization 50% DIEA in DCM10-15 minForms free amine for coupling[1][3]
Coupling (Proline) Boc-Pro-OH, HBTU/DIEA or DCC1-2 hoursForms the peptide bond[7]
Monitoring (Proline) Isatin Test5-10 minConfirms coupling completion[5]
Final Cleavage Anhydrous HF or TFMSA1-2 hoursCleaves peptide from resin & side-chains[7][8]

References

Application Notes and Protocols: Boc-Pro-OMe as a Versatile Precursor for Proline-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline and its derivatives are crucial building blocks in medicinal chemistry, valued for the unique conformational constraints they impart on peptides and small molecules.[1][2] The pyrrolidine (B122466) ring of proline introduces significant rigidity, which can enhance binding affinity to biological targets, improve metabolic stability, and increase oral bioavailability of drug candidates.[1][2] N-tert-butoxycarbonyl-L-proline methyl ester (Boc-Pro-OMe) is a key protected derivative of proline, widely utilized as a precursor in the synthesis of a diverse range of proline-based therapeutics, including antiviral agents, enzyme inhibitors, and central nervous system drugs.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of proline-containing compounds, with a focus on the development of prolyl oligopeptidase (POP) inhibitors and antiviral agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 59936-29-7[3][4]
Molecular Formula C11H19NO4[3][4]
Molecular Weight 229.27 g/mol [3]
Appearance Pale yellow liquid or white to off-white powder[3]
Purity ≥ 98% (HPLC), ≥ 99% (GC)[3]
Optical Rotation [α]D20 = -59 ± 2° (c=1 in Chloroform)[3]
Storage Conditions 0 - 8 °C[3]

Applications of this compound in Drug Discovery

This compound serves as a versatile starting material for the synthesis of various proline-based drugs. Its protected amine and esterified carboxyl groups allow for selective chemical transformations.

Prolyl Oligopeptidase (POP) Inhibitors

Prolyl oligopeptidase (POP) is a serine protease that plays a significant role in the metabolism of proline-containing neuropeptides and has been implicated in neurological disorders such as Alzheimer's disease and depression.[5][6][7][8] Consequently, POP inhibitors are a promising class of therapeutic agents. Many potent POP inhibitors feature an N-acyl-prolyl-pyrrolidine scaffold, which can be readily synthesized from this compound.

POP_Signaling_Pathway

Antiviral Agents

The unique structural features of proline make it a valuable component in the design of antiviral drugs, particularly protease inhibitors.[9][10][11] Viral proteases are essential for viral replication, and their inhibition can effectively halt the viral life cycle.[9][11] Proline-based peptidomimetics can be designed to fit into the active site of viral proteases, such as those from Hepatitis C virus (HCV) and SARS-CoV-2.[12][13]

Viral_Protease_Inhibition

Experimental Protocols

The following protocols provide a general framework for the synthesis of proline-based compounds using this compound. Researchers should optimize these protocols for their specific target molecules.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from this compound to yield the free amine, which can then be used in subsequent coupling reactions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in DCM (10 mL per gram of this compound) in a round-bottom flask.

  • Add TFA (5-10 equivalents) dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected proline methyl ester.

Quantitative Data (Expected):

ParameterValue
Reaction Time 1-2 hours
Temperature 0 °C to Room Temperature
Yield >95%
Purity >98% (by NMR)
Protocol 2: Synthesis of a Dipeptide Prolyl Oligopeptidase (POP) Inhibitor Precursor

This protocol outlines the coupling of deprotected proline methyl ester with an N-acyl protected amino acid to form a dipeptide, a common core structure in POP inhibitors.

SPPS_Workflow

Materials:

  • Deprotected proline methyl ester (from Protocol 1)

  • N-Boc protected amino acid (e.g., Boc-Phe-OH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the N-Boc protected amino acid (1.1 equivalents) and HOBt (1.1 equivalents) in DCM or DMF.

  • Add EDC (1.1 equivalents) to the solution and stir for 15 minutes at 0 °C to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the deprotected proline methyl ester (1 equivalent) in DCM or DMF and add DIPEA (2 equivalents).

  • Add the solution of deprotected proline methyl ester to the activated amino acid solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by column chromatography on silica (B1680970) gel.

Quantitative Data (Representative):

ParameterValueReference
Coupling Reagents EDC, HOBt[14]
Base DIPEA[14]
Reaction Time 4-12 hours
Yield 70-90%[5]
Purity >95% (after chromatography)[5]

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide array of proline-based drugs. Its stability and the straightforward nature of its protection and deprotection chemistry make it an ideal building block for both solution-phase and solid-phase synthesis. The protocols and data presented here provide a solid foundation for researchers to explore the vast potential of proline-based compounds in drug discovery. Further optimization of reaction conditions will be necessary for specific target molecules to achieve high yields and purity.

References

Application Notes and Protocols for Reactions Involving Boc-Pro-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common experimental setups involving N-Boc-L-proline methyl ester (Boc-Pro-OMe). The following sections outline procedures for peptide coupling and Boc-group deprotection, complete with quantitative data and analytical methods for reaction monitoring and product characterization.

Peptide Coupling of this compound with an Amino Acid Ester

This protocol describes a standard method for forming a dipeptide by coupling this compound with a representative amino acid ester, using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent.

Experimental Protocol: DCC-Mediated Peptide Coupling

Materials:

Procedure:

  • Esterification of Boc-Pro-OH (Preparation of this compound):

    • Dissolve N-Boc-L-proline (1.0 eq) in a minimal amount of tetrahydrofuran (B95107) (THF).

    • Add DCC (1.1 eq) and stir the mixture at 20-30°C for 1 hour.

    • Slowly add methanol (1.2 eq) dropwise, maintaining the temperature below 30°C.

    • Continue stirring at 20-30°C for an additional 2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Liberation of the Free Amine:

    • Dissolve the amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl, 1.0 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (TEA) or DIPEA (1.1 eq) dropwise and stir for 30 minutes at 0°C.

  • Coupling Reaction:

    • In a separate flask, dissolve the crude this compound (1.0 eq) in anhydrous DCM.

    • Add the solution of the free amine (from step 2) to the this compound solution.

    • Cool the mixture to 0°C and add DCC (1.1 eq).

    • Allow the reaction to stir at 0°C for 2 hours and then warm to room temperature overnight.

  • Work-up and Purification:

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data for Peptide Coupling
Reactant/ReagentMolar Eq.Typical Amount (for 10 mmol scale)
N-Boc-L-proline1.02.15 g
DCC (for esterification)1.12.27 g
Methanol1.20.48 mL
Amino Acid Ester HCl1.0Varies
TEA/DIPEA1.1Varies
DCC (for coupling)1.12.27 g
Typical Yield 70-90%

Boc-Deprotection of a Proline-Containing Peptide

This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group from a peptide containing a proline residue, using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

Experimental Protocol: TFA-Mediated Boc-Deprotection

Materials:

  • Boc-protected peptide (e.g., Boc-Pro-Gly-OMe)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether (for precipitation, optional)

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected peptide (1.0 eq) in DCM.

    • Prepare a 25-50% solution of TFA in DCM (v/v).

    • Add the TFA/DCM solution to the peptide solution at room temperature.

    • Stir the reaction mixture for 1-2 hours.[1]

  • Work-up:

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the deprotected peptide.

    • Alternatively, the product can be precipitated as the TFA salt by adding cold diethyl ether to the concentrated reaction mixture.

Quantitative Data for Boc-Deprotection
ReagentConcentration/RatioReaction TimeTemperature
TFA in DCM25-50% (v/v)1-2 hoursRoom Temp.
Typical Yield >95%

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)
  • System: Agilent 1100 or equivalent.

  • Column: C18 reverse-phase column (e.g., Vydac C18, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA.

  • Gradient: A typical gradient would be a linear increase from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 400 MHz or 500 MHz spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

  • Analysis: ¹H NMR and ¹³C NMR spectra are used to confirm the structure of the product. The presence of the Boc group is indicated by a characteristic signal around 1.4 ppm in the ¹H NMR spectrum, which disappears upon deprotection. The formation of a peptide bond can be confirmed by the appearance of an amide proton signal and shifts in the alpha-carbon signals in the ¹³C NMR spectrum. It is known that an Xaa-Pro peptide bond can isomerize, which may result in the observation of a mixture of isomers in the NMR spectra.[2]

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Analysis: Used to confirm the molecular weight of the starting materials, intermediates, and final products.

Experimental Workflows

Peptide_Coupling_Workflow cluster_esterification Esterification of Boc-Pro-OH cluster_coupling Peptide Coupling ester_start Boc-Pro-OH + DCC + THF ester_reaction Stir 1h at 20-30°C ester_start->ester_reaction add_meoh Add Methanol ester_reaction->add_meoh ester_stir Stir 2h at 20-30°C add_meoh->ester_stir ester_filter Filter DCU ester_stir->ester_filter ester_concentrate Concentrate ester_filter->ester_concentrate ester_product Crude this compound ester_concentrate->ester_product coupling_mix Mix Crude this compound and Free Amine ester_product->coupling_mix amine_start Amino Acid Ester HCl + DCM + TEA amine_liberation Stir 30 min at 0°C amine_start->amine_liberation free_amine Free Amine amine_liberation->free_amine free_amine->coupling_mix add_dcc Add DCC at 0°C coupling_mix->add_dcc coupling_reaction Stir 2h at 0°C, then RT overnight add_dcc->coupling_reaction coupling_filter Filter DCU coupling_reaction->coupling_filter workup Aqueous Work-up coupling_filter->workup purify Column Chromatography workup->purify final_product Purified Dipeptide purify->final_product

Caption: Workflow for DCC-mediated peptide coupling of this compound.

Boc_Deprotection_Workflow start Boc-Protected Peptide in DCM add_tfa Add 25-50% TFA in DCM start->add_tfa react Stir 1-2h at Room Temperature add_tfa->react concentrate Remove Solvent and Excess TFA react->concentrate workup Aqueous Work-up (NaHCO₃, Brine) concentrate->workup dry Dry with MgSO₄ and Concentrate workup->dry product Deprotected Peptide dry->product

Caption: Workflow for TFA-mediated Boc-deprotection.

References

Troubleshooting & Optimization

Strategies to avoid aggregation in peptides containing Boc-Pro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the aggregation of peptides containing Boc-Proline (Boc-Pro).

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem in Boc-SPPS?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid-phase resin. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the adoption of stable secondary structures like β-sheets.[1][2] Aggregation becomes a significant issue during Solid-Phase Peptide Synthesis (SPPS) because it can physically obstruct reactive sites. This obstruction leads to incomplete deprotection and coupling reactions, resulting in truncated or deletion sequences, low yields of the desired peptide, and significant challenges during purification.[1] A common visual indicator of on-resin aggregation is the shrinking of the resin beads or a failure of the resin to swell properly in the synthesis solvent.[3]

Q2: How does the presence of Proline in a sequence affect aggregation in Boc-SPPS?

A2: Proline's unique cyclic structure introduces a "kink" in the peptide backbone, disrupting the formation of regular secondary structures like β-sheets that are responsible for aggregation.[4] Therefore, proline residues are often considered "helix breakers" and can help reduce aggregation. However, a specific side reaction known as diketopiperazine (DKP) formation is particularly prevalent when proline is one of the first two amino acids at the C-terminus (e.g., Xaa-Pro-Resin).[3] This intramolecular cyclization cleaves the dipeptide from the resin, terminating chain growth. In Boc-based synthesis, DKP formation can be effectively suppressed by using in situ neutralization protocols.[3][5]

Q3: Is aggregation less of a concern in Boc-SPPS compared to Fmoc-SPPS?

A3: Generally, yes. In Boc-SPPS, the repetitive deprotection step is performed with a strong acid, typically trifluoroacetic acid (TFA).[6][7] This acidic environment protonates the newly exposed N-terminal amine, creating a positive charge (R-NH₃⁺). The electrostatic repulsion between these protonated amines helps to disrupt the hydrogen bonding networks that cause aggregation.[5] Furthermore, TFA itself is a strong solvent for peptides and helps to break up secondary structures.[3] In contrast, Fmoc-SPPS involves deprotection with a base (like piperidine), leaving the N-terminus neutral and more susceptible to aggregation.[8] For particularly hydrophobic or "difficult" sequences, Boc chemistry with in situ neutralization often provides superior results.[5][9]

Q4: What are the first signs of aggregation during synthesis, and how can I confirm it?

A4: The primary indicators of on-resin aggregation are physical and chemical.

  • Visual Cues: The resin may appear clumped or fail to swell to its usual volume in the synthesis solvent.[3]

  • Chemical Tests: A positive result from a qualitative test for free amines (e.g., the Kaiser ninhydrin (B49086) test) after a coupling step indicates that the reaction was incomplete, which is often a direct consequence of aggregation preventing the activated amino acid from reaching the N-terminus.[1] In continuous flow synthesis, a broadening of the UV deprotection signal can also indicate aggregation.[1]

Troubleshooting Guide: Strategies to Mitigate Aggregation

When aggregation is suspected or anticipated, several strategies can be employed during Boc-SPPS to disrupt the intermolecular forces and improve synthesis outcomes.

Strategy Principle When to Use Considerations
In Situ Neutralization Minimizes the time the N-terminus is in a neutral, aggregation-prone state by combining the neutralization and coupling steps.[3][8]Recommended as a standard protocol for all "difficult" sequences, especially those known to be hydrophobic.Highly effective; significantly increases the efficiency of chain assembly for difficult sequences.[3][10]
Chaotropic Salts Ions like Li⁺ or ClO₄⁻ disrupt hydrogen bonds and non-covalent interactions that lead to aggregation.[11]When severe aggregation is detected mid-synthesis (e.g., poor resin swelling).Can be added to washes before coupling or directly to the coupling mixture.[12][13]
"Magic Mixture" Solvent A powerful solvent system (e.g., DCM/DMF/NMP with Triton X100 and ethylene (B1197577) carbonate) used to resolubilize aggregated chains.[3]For extreme cases of resin shrinking or clumping. Often used with heating (e.g., 55°C).[12][13]This is an aggressive method and should be used when other strategies fail.
Elevated Temperature Increases the kinetic energy of peptide chains, disrupting stable hydrogen bonds and improving reaction rates.For difficult couplings where aggregation is suspected to be the cause of slow kinetics.Can be combined with other methods. Automated synthesizers often have heating capabilities.
Specialized Resins Resins with lower substitution levels or those grafted with polyethylene (B3416737) glycol (PEG) provide more space between peptide chains, reducing intermolecular interactions.[12][14]Recommended to use from the start for known difficult or very long sequences.Can significantly improve purity for aggregation-prone peptides like ACP (65-74).[1]
Pseudoproline Dipeptides Reversibly introduces a proline-like kink into the backbone at Ser, Thr, or Cys residues, effectively disrupting β-sheet formation.[4][15]Proactively, when designing the synthesis of long, proline-deficient, or hydrophobic sequences. Should be inserted every 5-6 residues for best results.[2]Considered superior to Hmb backbone protection for improving crude peptide purity.[16] The native residue is restored during final TFA cleavage.[15]
Quantitative Data: Performance of Anti-Aggregation Strategies

The following table summarizes published data on the synthesis of the "difficult" Acyl Carrier Protein fragment (ACP 65-74), demonstrating the quantitative improvement achieved with specialized resins.

Peptide Sequence Synthesis Strategy Crude Purity by HPLC Reference
ACP (65-74)Standard Boc-SPPS on Aminomethyl Polystyrene (AM PS) Resin60.7%[1]
ACP (65-74)Boc-SPPS on SURE™ Polystyrene Resin90.5%[1]

Note: SURE™ resin is a specialized polystyrene resin designed for improved performance in difficult sequences.

Experimental Protocols

Protocol 1: Standard Boc Deprotection and Neutralization

This protocol describes the conventional, two-step process for removing the Boc group and neutralizing the resulting TFA salt.

  • Swell Resin: Swell the peptide-resin in Dichloromethane (DCM) for 15-20 minutes.

  • Wash: Wash the resin 3-5 times with DCM to prepare for deprotection.

  • Deprotection: Add a solution of 50% TFA in DCM to the resin. Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution. Agitate for an additional 15-25 minutes. For sequences containing Trp or Met, add 0.5% Dithioethane (DTE) as a scavenger to the TFA solution.[17]

  • Wash: Wash the resin thoroughly (3-5 times) with DCM to remove residual TFA.

  • Neutralization: Add a solution of 10% Diisopropylethylamine (DIEA) in DCM to the resin. Agitate for 2 minutes and drain. Repeat this step once more.[12]

  • Final Wash: Wash the resin 3-5 times with DCM, followed by 3 washes with Dimethylformamide (DMF) to prepare for the subsequent coupling step.

Protocol 2: In Situ Neutralization and Coupling

This streamlined protocol combines the neutralization and coupling steps, minimizing aggregation. It is highly recommended for difficult sequences.[3][10]

  • Deprotection & Wash: Perform Boc deprotection as described in Protocol 1 (steps 1-4).

  • Prepare Activated Amino Acid: In a separate vessel, dissolve the incoming Boc-amino acid (3-4 eq.) and a coupling agent like HBTU (3-4 eq.) in a minimal volume of DMF.

  • Combine Reagents: Add the activated amino acid solution from step 2 directly to the peptide-resin TFA salt.

  • Neutralize and Couple: Immediately add DIEA (4-8 eq.) to the reaction vessel. The DIEA will neutralize the TFA salt on the resin and the salts generated during amino acid activation, allowing the coupling reaction to proceed simultaneously.

  • React: Agitate the mixture for 10-60 minutes at room temperature. Monitor reaction completion with the Kaiser test.

  • Wash: After coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 3: Chaotropic Salt Wash

This protocol can be used to disrupt aggregation if it is detected mid-synthesis.

  • Identify Aggregation: Suspect aggregation based on poor resin swelling or incomplete coupling.

  • Prepare Salt Solution: Prepare a solution of 0.8 M NaClO₄ or 4 M KSCN in DMF.[12][13]

  • Wash Resin: After the coupling or deprotection step, wash the peptide-resin 2-3 times with the chaotropic salt solution.

  • DMF Wash: Wash the resin thoroughly with DMF (3-5 times) to remove the chaotropic salt.

  • Proceed: Continue with the next step in the synthesis cycle (coupling or deprotection).

Visualizations

Troubleshooting_Workflow start Suspicion of Aggregation (e.g., poor resin swelling, failed coupling test) check1 Is aggregation mild? start->check1 strategy1 Change Solvents (e.g., NMP, 25% DMSO in DMF) resolve Proceed with Synthesis strategy1->resolve strategy2 Increase Coupling Temperature strategy2->resolve strategy3 Perform Chaotropic Salt Wash (See Protocol 3) strategy3->strategy2 If needed strategy3->resolve strategy4 Use 'Magic Mixture' & Sonication check1->strategy1 Yes check2 Is aggregation severe? check1->check2 No check2->strategy3 Yes redesign Re-synthesize Peptide check2->redesign No, synthesis failed redesign_opts Use Low-Load / PEG Resin Incorporate Pseudoproline Dipeptides Use In Situ Neutralization (Protocol 2) redesign->redesign_opts Logic_Diagram start Planning Synthesis of a Boc-Pro Containing Peptide check_pro Is Proline in first two positions? start->check_pro check_hydrophobic Is sequence >15 residues or highly hydrophobic? check_pro->check_hydrophobic No strategy_dkp Use In Situ Neutralization Protocol to prevent DKP formation check_pro->strategy_dkp Yes strategy_standard Standard Boc-SPPS may suffice, but monitor for aggregation check_hydrophobic->strategy_standard No strategy_advanced Proactively use In Situ Neutralization and a low-load or PEG resin check_hydrophobic->strategy_advanced Yes check_ser_thr_cys Does sequence contain Ser, Thr, or Cys? strategy_pseudo Incorporate Pseudoproline Dipeptides at optimal intervals (every ~6 residues) check_ser_thr_cys->strategy_pseudo Yes synthesis Begin Synthesis check_ser_thr_cys->synthesis No strategy_dkp->check_hydrophobic strategy_standard->synthesis strategy_advanced->check_ser_thr_cys strategy_pseudo->synthesis

References

Technical Support Center: Troubleshooting Low Yield in Boc-Pro-OMe Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in Boc-Pro-OMe coupling reactions. The following question-and-answer format directly addresses common issues and offers detailed solutions to optimize your peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling yield specifically with this compound?

Low coupling yields with this compound can stem from several factors, primarily related to the unique structure of proline. Proline is a secondary amine, which makes it less nucleophilic and more sterically hindered than primary amines of other amino acids. This inherent steric bulk can impede the approach of the activated this compound to the N-terminus of the peptide chain, slowing down the reaction rate and leading to incomplete coupling.

Furthermore, peptide sequences containing proline are known to be prone to aggregation, which can block the reactive sites on the resin-bound peptide, further reducing coupling efficiency.

Q2: My standard coupling protocol is failing. What are the most likely causes?

If your standard protocol is resulting in low yield, the most common culprits are:

  • Insufficiently Potent Coupling Reagent: Standard reagents like DCC or EDC alone may not be strong enough to overcome the steric hindrance of proline.

  • Suboptimal Reaction Conditions: Inadequate reaction time, temperature, or an inappropriate choice of solvent or base can significantly hinder the coupling efficiency.

  • Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, preventing the coupling reagents from reaching the N-terminal amine.[1]

  • Incomplete Deprotection of the N-terminus: If the previous deprotection step was incomplete, there will be fewer available amino groups for the coupling reaction.

Troubleshooting Guide

Issue 1: Low or No Coupling Yield Detected

Potential Cause: Incomplete activation of the this compound carboxylic acid or significant steric hindrance.

Recommended Solutions:

  • Optimize the Coupling Reagent: Switch to a more powerful coupling reagent known to be effective for sterically hindered amino acids. HATU, HBTU, and PyBOP are excellent alternatives to standard carbodiimide (B86325) reagents.[2] For particularly challenging couplings, COMU has demonstrated high reactivity.

  • Increase Reaction Time and/or Temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight). A moderate increase in temperature (e.g., to 40-50°C) can also improve the reaction kinetics.

  • Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound. This can help drive the reaction to completion.[2]

  • Use Additives: The addition of HOBt or OxymaPure to carbodiimide-mediated couplings (e.g., DIC) can enhance the reaction rate and suppress side reactions.[3]

Issue 2: Presence of Deletion Sequences in the Final Product

Potential Cause: Incomplete coupling at the proline addition step, leading to a portion of the peptide chains lacking the proline residue.

Recommended Solutions:

  • Monitor Coupling Completion: Before proceeding to the next deprotection step, ensure the coupling reaction is complete. For proline, which is a secondary amine, the standard Kaiser test may give a weak or misleading result (brownish-red instead of blue).[4][5] It is highly recommended to use an alternative test like the Bromophenol Blue test or the Isatin test, which give a clear blue color for unprotected secondary amines.[5]

  • Implement a Capping Step: If monitoring indicates incomplete coupling after a second attempt, it is advisable to "cap" the unreacted N-terminal amines. This is done by acetylating the free amines with acetic anhydride (B1165640), which prevents them from reacting in subsequent coupling steps and simplifies the purification of the final product.

Issue 3: Formation of Side Products, such as Diketopiperazine (DKP)

Potential Cause: When proline is the second amino acid in the sequence (e.g., after coupling to an initial amino acid on the resin), the resulting dipeptide is particularly prone to cyclization to form a diketopiperazine (DKP). This side reaction cleaves the dipeptide from the resin, resulting in a significantly lower yield of the full-length peptide.[6][7]

Recommended Solutions:

  • Use a Hindered Base: The choice of base can influence the rate of DKP formation. Using a more sterically hindered and weaker base like N-Methylmorpholine (NMM) instead of a stronger, bulkier base like Diisopropylethylamine (DIPEA) can sometimes reduce this side reaction.[8]

  • Optimize the Deprotection Step: Use a milder deprotection cocktail or reduce the deprotection time to minimize the exposure of the free N-terminal amine of the dipeptide, which is the precursor to DKP formation.

  • Immediate Coupling of the Next Amino Acid: After deprotection of the second amino acid, proceed immediately with the coupling of the third amino acid to minimize the time the reactive dipeptide is present.

Data Presentation: Coupling Reagent Performance

While direct quantitative data for this compound coupling is sparse in the literature, the following table summarizes the performance of common coupling reagents in the synthesis of challenging peptides, which can serve as a guide for reagent selection.

Coupling ReagentTypical Crude Purity (Short Coupling Time)Typical Crude Purity (Long Coupling Time)Key Advantages
HATU ~84%[9][10]~80%[9][10]High reactivity, low racemization, effective for hindered couplings.[11]
HCTU ~80%[9]~81%[9][10]High reactivity, good alternative to HATU, often more cost-effective.[9]
PyBOP ~48%[9][10]~70%[9][10]Good for standard couplings, avoids carcinogenic byproducts of BOP.[3][10]
HBTU GoodHighGood balance of reactivity and cost.[11]
DIC/HOBt ModerateGoodCost-effective, suppresses racemization.[3]

Data is based on the synthesis of the ACP(65-74) peptide fragment and other challenging sequences and should be considered as a relative performance indicator.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU
  • Resin Swelling: Swell the resin-bound peptide with a free N-terminus in DMF for 30 minutes.

  • Activation of this compound: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 2 hours.

  • Monitoring: Take a small sample of the resin beads and wash thoroughly with DMF. Perform a Bromophenol Blue test to check for completion. A yellow-green color indicates a complete reaction.

  • Washing: Once the reaction is complete, wash the resin with DMF (3x), DCM (3x), and then DMF (3x).

Protocol 2: Monitoring Coupling Completion with the Bromophenol Blue Test
  • Sample Preparation: Transfer 10-15 resin beads to a small test tube.

  • Washing: Carefully rinse the beads with fresh DMF. Use a pipette to remove the wash solvent without disturbing the beads.

  • Test Solution: Add 1-2 drops of the Bromophenol Blue test solution (3 mg of bromophenol blue in 100 mL of DMF).

  • Observation: Observe the color of the beads.

    • Blue to blue-green: Incomplete coupling. A second coupling is recommended.

    • Yellow-green to yellow: Complete or nearly complete coupling.

Protocol 3: Capping of Unreacted Amines
  • Washing: After an incomplete coupling reaction, wash the resin thoroughly with DMF.

  • Capping Solution: Prepare a capping solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate at room temperature for 30 minutes.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Confirmation: Perform a Bromophenol Blue test to confirm that all free amines have been capped (the beads should be yellow).

Visualizations

Troubleshooting_Workflow start Low Coupling Yield with this compound check_completion Monitor Reaction Completion (e.g., Bromophenol Blue Test) start->check_completion check_side_products Analyze for Side Products (e.g., DKP by HPLC) start->check_side_products incomplete Incomplete Coupling check_completion->incomplete Positive Test (Blue) proceed Proceed to Next Step check_completion->proceed Negative Test (Yellow) double_coupling Perform Double Coupling incomplete->double_coupling change_reagent Switch to Stronger Coupling Reagent (HATU, HCTU, PyBOP) incomplete->change_reagent optimize_conditions Increase Time / Temperature incomplete->optimize_conditions cap_amines Cap Unreacted Amines incomplete->cap_amines If still incomplete double_coupling->check_completion After 2nd attempt change_reagent->check_completion optimize_conditions->check_completion cap_amines->proceed check_side_products->proceed Absent dkp_present DKP Formation Detected check_side_products->dkp_present Present optimize_base Use Milder Base (NMM) dkp_present->optimize_base optimize_deprotection Optimize Deprotection Conditions dkp_present->optimize_deprotection optimize_base->start Retry Synthesis optimize_deprotection->start Retry Synthesis

Caption: Troubleshooting workflow for low yield in this compound coupling.

Coupling_Reagent_Activation cluster_carbodiimide Carbodiimide Method cluster_uronium Uronium Salt Method BocProOH_1 Boc-Pro-OH ActiveEster_1 Boc-Pro-OBt (Active Ester) BocProOH_1->ActiveEster_1 DIC DIC DIC->ActiveEster_1 HOBt HOBt HOBt->ActiveEster_1 CoupledProduct_1 Boc-Pro-NH-Peptide ActiveEster_1->CoupledProduct_1 Peptide_1 H2N-Peptide Peptide_1->CoupledProduct_1 BocProOH_2 Boc-Pro-OH ActiveEster_2 Boc-Pro-OAt (Highly Active Ester) BocProOH_2->ActiveEster_2 HATU HATU HATU->ActiveEster_2 Base Base (e.g., DIPEA) Base->ActiveEster_2 CoupledProduct_2 Boc-Pro-NH-Peptide ActiveEster_2->CoupledProduct_2 Peptide_2 H2N-Peptide Peptide_2->CoupledProduct_2

Caption: Activation pathways for Boc-Pro-OH using different coupling reagents.

References

Technical Support Center: Optimizing Boc-Pro-OMe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Boc-L-proline methyl ester (Boc-Pro-OMe). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are two primary synthetic strategies for preparing this compound:

  • Route A: Boc Protection followed by Esterification: This is the most common and often preferred method. L-proline is first protected with Di-tert-butyl dicarbonate (B1257347) (Boc)₂O to form Boc-L-proline, which is then esterified to yield the final product. This sequence avoids potential side reactions associated with the free amino group during esterification.

  • Route B: Esterification followed by Boc Protection: In this route, L-proline is first converted to its methyl ester hydrochloride, followed by protection of the amino group with (Boc)₂O. While feasible, this route can sometimes lead to the formation of amide impurities under harsh esterification conditions.[1]

Q2: Which coupling reagents are recommended for the esterification of Boc-L-proline?

A2: Several coupling reagents can be used for the esterification of Boc-L-proline. The choice often depends on the desired reaction conditions (e.g., temperature, reaction time) and the scale of the synthesis. Common and effective reagents include:

  • Dicyclohexylcarbodiimide (DCC): A widely used and cost-effective coupling agent.

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC): A water-soluble carbodiimide (B86325) that simplifies purification as the urea (B33335) byproduct is water-soluble.

  • Other peptide coupling reagents: Reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can also be employed for efficient esterification.[2]

Q3: What are the potential side reactions during this compound synthesis, and how can they be minimized?

A3: The primary side reactions to be aware of are:

  • Racemization: Although proline is a secondary amine and less prone to racemization than other amino acids, harsh reaction conditions (e.g., high temperatures, strong bases) can lead to some loss of stereochemical purity. It is advisable to use mild reaction conditions and appropriate coupling reagents to minimize this risk.

  • Formation of Amide Impurities: This is more prevalent when the esterification is performed before Boc protection. The free amino group of one proline methyl ester molecule can react with the activated carboxyl group of another, leading to dipeptide formation.[1]

  • Premature Removal of the Boc Group: The Boc protecting group is sensitive to strong acidic conditions. Using harsh acids for workup or purification can lead to its removal.[1] It is crucial to maintain a neutral or slightly basic pH during the workup.

  • Transesterification: If using an alcohol other than methanol (B129727) as a solvent or in the workup in the presence of a catalyst, transesterification can occur, leading to the formation of other esters.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction- Extend the reaction time and monitor progress by TLC or LC-MS.- Ensure all reagents are pure and dry.- Increase the equivalents of the coupling reagent or methanol.
Product loss during workup- Perform extractions with an appropriate organic solvent (e.g., ethyl acetate).- Ensure the pH is adjusted correctly to partition the product into the organic phase.
Incomplete Boc Protection Insufficient (Boc)₂O or base- Use a slight excess of (Boc)₂O (1.1-1.2 equivalents).- Ensure adequate base (e.g., triethylamine, sodium bicarbonate) is present to neutralize the acid formed during the reaction.
Steric hindrance- While less common for proline, ensure proper mixing and reaction temperature to overcome any kinetic barriers.
Presence of Dicyclohexylurea (DCU) byproduct in the final product Use of DCC as a coupling reagent- DCU is insoluble in most organic solvents. Filter the reaction mixture before workup to remove the precipitated DCU.- If DCU remains, it can often be removed by recrystallization or chromatography.
Product is an oil instead of a solid Presence of residual solvent or impurities- Ensure the product is thoroughly dried under high vacuum.- Purify the product by column chromatography.

Experimental Protocols

Protocol 1: Boc Protection of L-Proline
  • Dissolve L-proline (1 equivalent) in a suitable solvent system (e.g., a mixture of dioxane and water, or tetrahydrofuran (B95107) and water).

  • Add a base such as sodium hydroxide (B78521) or sodium bicarbonate to maintain alkaline conditions.[]

  • Cool the solution in an ice bath.

  • Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction completion by TLC.

  • Once complete, perform an aqueous workup to remove unreacted starting materials and byproducts. Acidify the aqueous layer with a mild acid (e.g., citric acid or dilute HCl) to pH 2-3 and extract the Boc-L-proline with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-L-proline.

Protocol 2: Esterification of Boc-L-Proline using DCC
  • Dissolve Boc-L-proline (1 equivalent) in a dry, aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (THF).[1]

  • Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add methanol (1.5-2.0 equivalents).

  • In a separate flask, dissolve Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent.

  • Slowly add the DCC solution to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Once the reaction is complete, filter off the DCU precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous workup by dissolving the residue in an organic solvent and washing with a mild acid, a mild base (e.g., saturated sodium bicarbonate solution), and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography if necessary.

Quantitative Data Summary

Route Key Reagents Solvent Temp (°C) Time (h) Typical Yield Reference
A: Boc Protection (Boc)₂O, NaOHDioxane/Water0 to RT12-1690-98%Organic Syntheses, Coll. Vol. 10, p.184 (2004)
A: Esterification DCC, DMAP, MethanolDichloromethane0 to RT4-1285-95%[1]
B: Esterification Thionyl Chloride, MethanolMethanol0 to RT2-490-97%J. Org. Chem. 1981, 46, 22, 4547–4549
B: Boc Protection (Boc)₂O, TriethylamineDichloromethane0 to RT8-1288-96%Greene's Protective Groups in Organic Synthesis

Process Visualization

Below are diagrams illustrating the synthetic workflow and a troubleshooting decision tree.

experimental_workflow cluster_route_a Route A: Boc Protection First cluster_route_b Route B: Esterification First A_Pro L-Proline A_Boc Boc-L-Proline A_Pro->A_Boc (Boc)2O, Base A_Ester This compound A_Boc->A_Ester Methanol, DCC/DMAP B_Pro L-Proline B_Ester Proline-OMe B_Pro->B_Ester Methanol, SOCl2 B_Boc This compound B_Ester->B_Boc (Boc)2O, Base

Caption: Synthetic Routes to this compound.

troubleshooting_workflow Start Low Yield or Impure Product Check_SM Check Starting Material Purity Start->Check_SM Check_Reaction Monitor Reaction Progress (TLC/LC-MS) Check_SM->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Extend_Time Extend Reaction Time / Add More Reagent Incomplete->Extend_Time Yes Workup_Issue Investigate Workup Procedure Incomplete->Workup_Issue No Extend_Time->Check_Reaction Purification Optimize Purification (Chromatography/Recrystallization) Workup_Issue->Purification Success High Yield, Pure Product Purification->Success

Caption: Troubleshooting workflow for this compound synthesis.

References

Common side reactions with Boc-Pro-OMe and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc-Pro-OMe. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during experiments with N-Boc-L-proline methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: The primary side reactions associated with this compound, particularly in the context of peptide synthesis, are diketopiperazine (DKP) formation, racemization of the proline residue, and issues related to the Boc protecting group, such as incomplete deprotection or side reactions during deprotection.

Q2: What is diketopiperazine (DKP) formation and when does it typically occur?

A2: Diketopiperazine formation is an intramolecular cyclization reaction. In the context of peptide synthesis, if you have a dipeptide with proline at the C-terminus (e.g., Xaa-Pro-OMe), the deprotected N-terminal amino group of the first amino acid (Xaa) can attack the methyl ester of proline, leading to the formation of a cyclic dipeptide, a diketopiperazine.[1][2] This is a significant side reaction, especially during solid-phase peptide synthesis (SPPS) after the removal of the N-terminal protecting group of the amino acid coupled to the proline residue.[3]

Q3: How can I prevent diketopiperazine (DKP) formation?

A3: To minimize DKP formation, consider the following strategies:

  • Choice of Protecting Group: For the amino acid preceding proline, use a protecting group that can be removed under conditions that do not favor cyclization.

  • Coupling Conditions: After coupling an amino acid to the deprotected proline, proceed immediately with the next coupling step to minimize the time the free N-terminal amine is available for cyclization.

  • Use of Pseudoprolines: In longer peptide sequences prone to aggregation and side reactions, the introduction of pseudoproline dipeptides can disrupt secondary structures that may facilitate side reactions.[4]

Q4: What causes racemization of the proline residue in this compound?

A4: Racemization (or epimerization) of the alpha-carbon of proline can occur during peptide coupling reactions.[5][6] This is often facilitated by the choice of coupling reagents and reaction conditions. For instance, the use of water-soluble carbodiimide (B86325) (WSCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) in dimethylformamide (DMF) has been shown to cause significant racemization of proline esters.[5] The mechanism is believed to involve the formation of a cyclic carbinol-amine intermediate.[5]

Q5: What are the best practices to avoid racemization?

A5: To preserve the stereochemical integrity of the proline residue, the following approaches are recommended:

  • Avoid problematic coupling reagents: When coupling an amino acid to this compound, be cautious with reagent combinations known to cause racemization. For example, coupling reactions carried out using a mixed anhydride (B1165640) procedure in tetrahydrofuran (B95107) (THF) or a carbodiimide method in dichloromethane (B109758) (DCM) without HOBt have shown minimal racemization.[5]

  • Optimize reaction conditions: Control the reaction temperature and time. Prolonged exposure to basic conditions can increase the risk of racemization.

Q6: What are the common issues related to the Boc protecting group and how can I address them?

A6: The tert-butoxycarbonyl (Boc) group is a robust protecting group, but issues can arise during its removal.

  • Incomplete Deprotection: This can occur if the acidic conditions (e.g., concentration of trifluoroacetic acid - TFA) are insufficient or the reaction time is too short.[7] To ensure complete removal, use standard protocols such as treatment with a solution of TFA in a suitable solvent like dichloromethane.

  • Alkylation during Deprotection: The tert-butyl cation formed during the acidic cleavage of the Boc group is an electrophile that can alkylate nucleophilic side chains in a peptide.[7][8] To prevent this, it is crucial to use scavengers in the deprotection cocktail. Common scavengers include triisopropylsilane (B1312306) (TIS) and water.

Troubleshooting Guides

Problem 1: Unexpected formation of a low molecular weight byproduct, confirmed to be a diketopiperazine.
Potential Cause Troubleshooting Step Expected Outcome
The N-terminal amine of the dipeptide is free for an extended period under conditions that favor cyclization.After deprotecting the N-terminus of the amino acid coupled to this compound, proceed immediately to the next coupling reaction.Reduced formation of the DKP byproduct.
The solvent and temperature conditions are promoting intramolecular cyclization.[2]If possible, perform the deprotection and subsequent coupling at a lower temperature. Evaluate the use of less polar solvents.The rate of the cyclization reaction is slowed, favoring the desired intermolecular coupling.
Problem 2: The final peptide product shows diastereomeric impurities, suggesting racemization of the proline residue.
Potential Cause Troubleshooting Step Expected Outcome
The coupling reagent and additives are promoting racemization.[5]Avoid the use of HOBt with carbodiimides when coupling to a proline ester. Consider alternative coupling reagents such as COMU or HATU, which are known to suppress racemization.Preservation of the stereochemical integrity of the proline residue and a diastereomerically pure product.
The base used in the reaction is too strong or used in excess.Use a weaker, non-nucleophilic base such as diisopropylethylamine (DIPEA) and use it in stoichiometric amounts.Minimized epimerization of the proline alpha-carbon.

Experimental Protocols

Protocol 1: Boc Deprotection with Scavengers to Prevent Alkylation
  • Preparation: Dissolve the Boc-protected peptide in dichloromethane (DCM).

  • Reagent Mixture: Prepare a cleavage cocktail consisting of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Deprotection Reaction: Add the cleavage cocktail to the dissolved peptide. The reaction is typically complete within 1-2 hours at room temperature.

  • Work-up: Remove the TFA and other volatile components under reduced pressure. Precipitate the deprotected peptide with cold diethyl ether.

  • Purification: Purify the peptide using standard techniques such as HPLC.

Visualizations

DKP_Formation Dipeptide H-Xaa-Pro-OMe TransitionState Intramolecular Attack Dipeptide->TransitionState Spontaneous DKP cyclo(Xaa-Pro) + MeOH TransitionState->DKP

Caption: Pathway of Diketopiperazine (DKP) formation from a dipeptide ester.

Racemization_Mechanism ProlineEster This compound ActivatedEster Activated Intermediate (e.g., O-acylisourea) ProlineEster->ActivatedEster + Coupling Agent Enolate Enolate Intermediate ActivatedEster->Enolate Base (Proton Abstraction) L_Product Boc-L-Pro-Peptide ActivatedEster->L_Product + Nucleophile Enolate->ActivatedEster Reprotonation RacemizedProduct Boc-D-Pro-Peptide Enolate->RacemizedProduct + Nucleophile (attack from opposite face)

Caption: Simplified mechanism of proline racemization during peptide coupling.

Troubleshooting_Workflow Start Side Reaction Observed Identify Identify Side Product (e.g., LC-MS, NMR) Start->Identify IsDKP Is it DKP? Identify->IsDKP IsRacemization Is it Racemization? IsDKP->IsRacemization No ImmediateCoupling Proceed to next coupling immediately after deprotection IsDKP->ImmediateCoupling Yes Other Other Side Reaction IsRacemization->Other No AdjustCoupling Adjust Coupling Strategy: - Change reagents - Lower temperature IsRacemization->AdjustCoupling Yes CheckDeprotection Review Boc Deprotection: - Add scavengers - Check reaction time/acid concentration Other->CheckDeprotection

Caption: A logical workflow for troubleshooting common side reactions with this compound.

References

Technical Support Center: Purification of Boc-Pro-OMe by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-Boc-L-proline methyl ester (Boc-Pro-OMe) using silica (B1680970) gel column chromatography. This resource is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of this compound.[1] Standard flash chromatography grade silica gel (230-400 mesh) is typically effective. Given that silica gel is slightly acidic, it is important to monitor for potential decomposition of the acid-sensitive Boc protecting group.[1][2]

Q2: What is a suitable mobile phase for the purification of this compound?

A2: A mixture of a non-polar solvent like hexanes or heptane (B126788) and a moderately polar solvent such as ethyl acetate (B1210297) is the standard mobile phase for purifying this compound.[1][3] The optimal ratio will depend on the specific impurities present, but a good starting point is a 3:1 to 4:1 mixture of hexanes:ethyl acetate.[4]

Q3: How can I determine the optimal solvent system before running a large-scale column?

A3: Thin-Layer Chromatography (TLC) is an essential tool for quickly determining the best solvent system.[5] The ideal mobile phase composition should provide a retention factor (Rf) of approximately 0.2-0.35 for this compound.[3] This Rf range generally ensures good separation from impurities and a reasonable elution time from the column.

Q4: Is the Boc protecting group stable during silica gel chromatography?

A4: The tert-butyloxycarbonyl (Boc) group is known to be sensitive to acidic conditions and can be cleaved by the slightly acidic nature of silica gel.[2] While generally stable enough for a well-executed flash column, prolonged exposure or the presence of highly acidic impurities can lead to deprotection. If decomposition is observed, neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine (B128534) (0.1-1% in the eluent) can be beneficial.[1]

Q5: What are the common impurities encountered in the synthesis of this compound?

A5: Common impurities can include unreacted starting materials such as L-proline methyl ester, excess di-tert-butyl dicarbonate (B1257347) (Boc anhydride), and byproducts from the Boc protection reaction.[6] These impurities typically have different polarities from the desired product and can be separated by optimizing the mobile phase composition.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product elutes too quickly (High Rf) Mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexanes) in your mobile phase. For example, change from 2:1 hexanes:ethyl acetate to 4:1.[3]
Product does not elute or moves very slowly (Low Rf) Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate). For example, change from 4:1 hexanes:ethyl acetate to 3:1.[3]
Poor separation of product and impurities (co-elution) 1. Inappropriate solvent system. 2. Column is overloaded with crude material. 3. Column was packed improperly.1. Perform further TLC analysis with different solvent systems to improve selectivity.[5] 2. Reduce the amount of crude material loaded onto the column. A general rule is to use a 20-50 fold excess by weight of silica gel to the crude mixture.[7] 3. Ensure the column is packed uniformly without any cracks or channels. Both wet and dry packing methods can be effective if performed carefully.[8]
Streaking or tailing of the product spot on TLC and broad peaks from the column 1. The compound is interacting too strongly with the silica gel. 2. The sample was loaded in too large a volume of solvent. 3. The crude sample contains acidic or basic impurities.1. Add a small amount of a modifier to the eluent. For amines, 0.1-1% triethylamine can improve peak shape.[1] 2. Load the sample in the minimum amount of solvent possible. Dry loading the sample onto a small amount of silica gel is often a better alternative.[9] 3. Consider a pre-purification workup to remove highly polar impurities.
Product appears to be decomposing on the column The Boc group is being cleaved by the acidic silica gel.1. Neutralize the silica gel by preparing a slurry with the mobile phase containing 0.5-1% triethylamine before packing the column.[1] 2. Use a less acidic stationary phase like alumina (B75360) (neutral or basic).[1] 3. Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution, without compromising separation.
No compound is eluting from the column 1. The compound is highly polar and strongly adsorbed to the silica. 2. The compound is not soluble in the mobile phase. 3. The column has run dry.1. Gradually increase the polarity of the mobile phase. A final flush with a highly polar solvent like methanol (B129727) may be necessary.[1] 2. Ensure the chosen eluent is a good solvent for your compound. 3. Always keep the silica bed covered with solvent.

Experimental Protocols

Detailed Methodology for Purification of this compound by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various ratios of hexanes:ethyl acetate (e.g., 4:1, 3:1, 2:1).

    • Visualize the spots using an appropriate method (e.g., UV light if applicable, or a potassium permanganate (B83412) or ninhydrin (B49086) stain).

    • Select the solvent system that gives the target compound an Rf value of approximately 0.2-0.35.[3]

  • Column Preparation:

    • Select a glass column of an appropriate size for the amount of crude material.

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • Wet Packing (Recommended):

      • In a beaker, prepare a slurry of silica gel in the chosen mobile phase.

      • Pour the slurry into the column, ensuring no air bubbles are trapped.

      • Gently tap the column to help the silica pack evenly.

      • Open the stopcock to drain some of the solvent, allowing the silica to settle into a packed bed.

      • Add another thin layer of sand on top of the packed silica.

      • Ensure the solvent level does not drop below the top of the sand layer.[8]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane. Carefully apply the solution to the top of the column with a pipette. Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand.[4]

    • Dry Loading (Preferred for oily samples): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure to the top of the column to begin eluting the sample.

    • Collect the eluent in a series of fractions (e.g., in test tubes).

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure this compound.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Parameter Typical Value/Range Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for this type of separation.[1]
Mobile Phase Hexanes:Ethyl AcetateA common and effective solvent system.[1][3]
Mobile Phase Ratio 4:1 to 2:1 (Hexanes:Ethyl Acetate)Adjust based on TLC results.[3]
Target Rf Value 0.2 - 0.35Optimal for good separation and reasonable elution time.[3]
Silica to Crude Ratio 20:1 to 50:1 (by weight)Higher ratios are used for more difficult separations.[7]
Eluent Modifier 0.1 - 1% TriethylamineCan be added to suppress peak tailing and prevent Boc deprotection.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Purification of this compound start Start Purification tlc Perform TLC Analysis start->tlc column_setup Pack Column & Load Sample tlc->column_setup run_column Elute and Collect Fractions column_setup->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions outcome Evaluate Purification Outcome analyze_fractions->outcome good_separation Good Separation & Purity outcome->good_separation Success poor_separation Poor Separation / Co-elution outcome->poor_separation Problem streaking Streaking / Tailing outcome->streaking Problem no_elution Product Not Eluting outcome->no_elution Problem decomposition Product Decomposition outcome->decomposition Problem optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent reduce_load Reduce Sample Load poor_separation->reduce_load repack_column Repack Column Carefully poor_separation->repack_column add_modifier Add Modifier (e.g., Et3N) streaking->add_modifier dry_load Use Dry Loading Technique streaking->dry_load increase_polarity Increase Eluent Polarity no_elution->increase_polarity neutralize_silica Use Neutralized Silica or Alumina decomposition->neutralize_silica

Caption: Troubleshooting workflow for this compound purification.

References

Improving the solubility of Boc-Pro-OMe for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-Pro-OMe. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of this compound in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound, or N-(tert-Butoxycarbonyl)-L-proline methyl ester, is a protected amino acid derivative commonly used as an intermediate in pharmaceutical research and peptide synthesis.[1] It is a pale yellow, clear liquid.[2] Its solubility is generally low in aqueous solutions, being described as slightly soluble in water. It is soluble in various organic solvents, including Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (DCM), and Chloroform.[1][3][4]

Q2: I'm observing incomplete dissolution of this compound in my reaction solvent. What should I do?

Incomplete dissolution is a common issue that can hinder reaction progress. The first step is to verify that you are using an appropriate solvent. If the issue persists, consider using a co-solvent system or gently warming the mixture. For peptide coupling reactions, solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are standard choices.

Q3: Can the choice of coupling reagent affect the solubility of the reaction mixture?

While the coupling reagent itself doesn't directly alter the intrinsic solubility of this compound, the overall homogeneity of the reaction mixture can be affected. Some coupling reagents and their byproducts are more soluble in certain solvents. For example, the byproduct of Dicyclohexylcarbodiimide (DCC) is a urea (B33335) precipitate that is insoluble in most common solvents, whereas the byproduct of the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) remains in solution in aqueous or polar organic solvents.[5][6]

Q4: Are there "green" or more environmentally friendly solvent alternatives for reactions with this compound?

Yes, there is a growing emphasis on replacing traditional solvents like DCM and DMF. Greener alternatives for peptide synthesis and Boc-group manipulations include esters (e.g., ethyl acetate), ethers (e.g., 2-MeTHF), and ketones.[7][8] For specific applications, some modern coupling reagents like COMU have shown effectiveness in aqueous media, significantly reducing the environmental impact.[7]

Troubleshooting Guide: Improving Solubility for Reactions

Issue: Poor solubility of this compound leading to incomplete or slow reactions.

This guide provides a systematic approach to resolving solubility challenges. Start with the simplest solution and proceed to more complex adjustments as needed.

Solubility Data Summary

The following table summarizes the qualitative solubility of this compound in common laboratory solvents.

SolventSolubilityReference
WaterSlightly Soluble
Dimethyl sulfoxide (DMSO)Soluble[3]
Dichloromethane (DCM)Soluble[4][9]
ChloroformSoluble[1][4]
Tetrahydrofuran (THF)Soluble[4][9]
MethanolSoluble[4][10]
DioxaneSoluble[4][8]
Ethyl AcetateSoluble[4]
Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility issues with this compound.

G cluster_0 Troubleshooting Workflow start Start: Reaction mixture is heterogeneous or reaction is stalled solvent Step 1: Change Solvent (e.g., DCM, THF, DMF) start->solvent Initial Check cosolvent Step 2: Add a Co-Solvent (e.g., a small amount of DMF or NMP) solvent->cosolvent If still insoluble end End: Homogeneous mixture, reaction proceeds solvent->end Successful temp Step 3: Adjust Temperature (Gently warm, or cool to -15°C depending on reagent stability) cosolvent->temp If issue persists cosolvent->end Successful reagent Step 4: Change Coupling Reagent (e.g., from DCC to HATU/HBTU) temp->reagent Final Option temp->end Successful reagent->end Successful

Caption: Troubleshooting flowchart for this compound solubility issues.

Experimental Protocols

Protocol: Peptide Coupling Using HATU

This protocol describes a standard procedure for coupling this compound with a generic amino acid ester (H2N-AA-OR) using HATU, a highly efficient coupling reagent. This method is often successful even with difficult couplings.[11]

Materials:

  • This compound

  • Amino acid ester hydrochloride (H2N-AA-OR·HCl)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon gas inlet (optional, but recommended)[12]

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino acid ester hydrochloride (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF. Stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This helps to minimize potential side reactions, such as racemization.[5][11]

  • Base Addition: Add DIPEA (2.5 equivalents) dropwise to the stirred solution. The first equivalent neutralizes the hydrochloride salt, and the remainder acts as the base for the coupling reaction.

  • Coupling Reagent Addition: In a separate container, dissolve HATU (1.1 equivalents) in a small amount of anhydrous DMF. Add this solution to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel to yield the pure product.

References

Technical Support Center: Overcoming Steric Hindrance in Boc-Pro-OMe Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during the coupling of N-Boc-L-proline methyl ester (Boc-Pro-OMe), a sterically hindered amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a sterically hindered amino acid for coupling reactions?

A1: The steric hindrance in this compound arises from a combination of factors. The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom restricts access to the carboxylic acid group. Additionally, the rigid, cyclic structure of the proline ring itself contributes to steric crowding around the reaction center, making it challenging for the incoming nucleophile (the amine component) to approach and form a peptide bond.

Q2: My coupling reaction with this compound is resulting in a low yield. What are the most probable causes?

A2: Low yields in this compound couplings are common and can often be attributed to steric hindrance. The likely causes include:

  • Insufficiently Reactive Coupling Reagent: Standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) alone may not be potent enough to overcome the steric barrier.[1]

  • Suboptimal Reaction Conditions: Factors such as inadequate temperature, short reaction times, or an inappropriate choice of solvent or base can significantly hinder the reaction's progress.

  • Diketopiperazine Formation: This side reaction is particularly prevalent when proline is one of the first two amino acids in a sequence, leading to chain termination. This is more common in Fmoc-based synthesis but can also occur in Boc-based methods.[2][3]

Q3: What are the best practices to minimize racemization during the coupling of this compound?

A3: Proline is unique among the proteinogenic amino acids as its alpha-carbon is part of the pyrrolidine (B122466) ring, which makes it much less prone to racemization during coupling reactions. However, to ensure optical purity, it is still advisable to use coupling reagents known for low racemization, such as those that incorporate 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues, and to avoid excessively harsh reaction conditions.[4][5]

Q4: Can I use the same coupling protocols for this compound as I do for other Boc-protected amino acids?

A4: Not always. Due to the increased steric bulk, standard protocols that work well for simpler amino acids like Boc-Ala-OH or Boc-Gly-OH may be inefficient for this compound. It is often necessary to employ more potent coupling reagents, optimize reaction times and temperatures, and carefully select solvents and bases to achieve high yields.

Troubleshooting Guide

Problem: Low or No Yield in the Amide Coupling of this compound

This troubleshooting workflow provides a step-by-step approach to diagnose and resolve low coupling efficiency.

G cluster_reagent Reagent Optimization cluster_conditions Condition Optimization cluster_side_reaction Side Reaction Mitigation start Low/No Yield in this compound Coupling reagent Evaluate Coupling Reagent start->reagent reagent_standard Using standard reagent (e.g., DCC, EDC)? reagent->reagent_standard conditions Optimize Reaction Conditions temp Increase Temperature (e.g., 40-50°C or microwave) conditions->temp side_reaction Check for Side Reactions dike Is Proline the N-terminal or second residue? side_reaction->dike reagent_potent Switch to a more potent reagent: HATU, HBTU, PyBOP, COMU reagent_standard->reagent_potent Yes reagent_acyl For very hindered couplings, consider converting to acyl fluoride (e.g., with TFFH) reagent_standard->reagent_acyl No, already using potent reagent reagent_potent->conditions Still low yield reagent_acyl->conditions Still low yield time Extend Reaction Time (e.g., to 12-24h) temp->time solvent Use Polar Aprotic Solvent (DMF, NMP) time->solvent base Use a Non-Nucleophilic Hindered Base (DIPEA, 2,4,6-Collidine) solvent->base base->side_reaction dike_sol If using solid phase, switch to 2-chlorotrityl chloride resin to suppress diketopiperazine formation. dike->dike_sol Yes end Successful Coupling dike->end No dike_sol->end

Caption: Troubleshooting workflow for low coupling efficiency in this compound reactions.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical when working with sterically hindered amino acids. The table below summarizes reagents recommended for difficult couplings.

Coupling ReagentAcronymClassKey Advantages for Hindered Couplings
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUUronium/Guanidinium SaltHighly effective and fast-acting; considered one of the best reagents for sterically hindered couplings due to the formation of a highly reactive OAt ester.[5]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUUronium/Guanidinium SaltA very efficient and popular coupling reagent with low racemization, especially when HOBt is added.[5]
(Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphatePyBOPPhosphonium SaltStrong activating agent that does not cause guanidinylation side reactions. Useful for both solution and solid-phase synthesis.[4]
1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphateCOMUUronium SaltShows greater coupling efficiency and is more soluble in a broad range of solvents than HBTU/HATU. It is also a safer alternative to benzotriazole-based reagents.[5][6]
Diisopropylcarbodiimide / 1-HydroxybenzotriazoleDIC/HOBtCarbodiimide/AdditiveA classic combination that is cost-effective. The addition of HOBt minimizes racemization and suppresses some side reactions.[5]

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling of this compound

This protocol is designed for the solution-phase coupling of this compound to a primary or secondary amine.

Reagents:

  • This compound (1.0 equivalent)

  • Amine component (1.0-1.2 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) and the amine component (1.0-1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours, but for highly hindered substrates, it may require stirring for up to 24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: DIC/HOBt Mediated Coupling

This protocol offers a more traditional and cost-effective method for coupling.

Reagents:

  • This compound (1.0 equivalent)

  • Amine component (hydrochloride salt, 1.0 equivalent)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • Diisopropylcarbodiimide (DIC) (1.1 equivalents)

  • N-Methylmorpholine (NMM) or DIPEA (1.1 equivalents, if starting with the amine hydrochloride salt)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Suspend this compound (1.0 eq), the amine component (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • If the amine component is a hydrochloride salt, add NMM or DIPEA (1.1 eq) and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C.

  • Add DIC (1.1 eq) dropwise to the stirring suspension. A white precipitate of diisopropylurea (DIU) will form.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight (12-16 hours).

  • Monitor the reaction for completion by TLC or LC-MS.

  • Filter off the DIU precipitate and wash it with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Work up the residue as described in Protocol 1 (steps 7-10).

Visualization of the Coupling Workflow

The following diagram illustrates the general workflow for a coupling reaction involving this compound.

G cluster_reactants Reactant Preparation cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification BocProOMe This compound CouplingReagent Add Coupling Reagent (e.g., HATU, DIC/HOBt) BocProOMe->CouplingReagent Amine Amine Component NucleophilicAttack Nucleophilic Attack by Amine Amine->NucleophilicAttack Base Add Base (e.g., DIPEA) CouplingReagent->Base Activation Formation of Activated Ester Base->Activation Activation->NucleophilicAttack PeptideBond Peptide Bond Formation NucleophilicAttack->PeptideBond Workup Aqueous Workup PeptideBond->Workup Purification Chromatography Workup->Purification FinalProduct Purified Dipeptide Purification->FinalProduct

Caption: General workflow for this compound coupling reactions.

References

Technical Support Center: Monitoring the Progress of a Boc-Pro-OMe Reaction by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for monitoring the synthesis of N-Boc-L-proline methyl ester (Boc-Pro-OMe) via Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the quickest and most common method for monitoring the this compound synthesis?

A1: The most common and rapid method for routine monitoring is Thin-Layer Chromatography (TLC).[1][2][3] It provides a quick visual assessment of the consumption of the starting material (L-proline methyl ester) and the formation of the Boc-protected product.[2]

Q2: How do I choose an appropriate solvent system for the TLC analysis?

A2: The selection of the mobile phase is critical for good separation. A common starting point for compounds of intermediate polarity is a mixture of ethyl acetate (B1210297) (EtOAc) and hexanes.[4] For the this compound reaction, a system of 10-50% ethyl acetate in hexanes is a good starting point to test.[5] You are looking for a solvent system where the starting material and product have distinct Rf values, ideally between 0.2 and 0.8.[4]

Q3: My starting material, L-proline methyl ester hydrochloride, is a salt. How should I prepare it for TLC spotting?

A3: To neutralize the hydrochloride salt and enable it to move on the silica (B1680970) plate, it is advisable to dissolve it in a suitable solvent and add a small amount of a non-volatile base like triethylamine (B128534) (Et3N) before spotting.

Q4: I can't see any spots on my TLC plate after development. What could be the problem?

A4: There are several possibilities:

  • The compounds may not be UV-active. this compound and L-proline methyl ester do not have strong UV chromophores. Therefore, visualization with a UV lamp alone may not be effective.[6][7]

  • The sample concentration is too low. Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[6][8]

  • An appropriate staining agent is needed. Since the compounds are not UV-active, a chemical stain is necessary for visualization.[9]

Q5: Which staining agent is best for visualizing this compound and L-proline methyl ester?

A5: Since L-proline methyl ester is a secondary amine, a ninhydrin (B49086) stain is an excellent choice.[9][10][11] It will react with the free amine of the starting material to produce a colored spot (typically yellow for proline). The product, this compound, has its amine protected and will not react with ninhydrin. Potassium permanganate (B83412) (KMnO4) stain can also be used as a general stain for organic compounds.[9]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Streaking or elongated spots - Sample is overloaded.- The compound is acidic or basic.- Dilute the sample solution before spotting.[6][8]- For basic compounds like amines, add a small amount of triethylamine (0.1-2.0%) to the mobile phase.[4][6]
Spots are not visible after staining - The chosen stain is not suitable for the compounds.- The sample is too dilute.- Use a more general stain like potassium permanganate or phosphomolybdic acid.[9]- Concentrate the sample before spotting.[6]
Rf values of starting material and product are too similar - The polarity of the solvent system is not optimal.- Adjust the polarity of the mobile phase. Try different solvent systems (e.g., methanol/dichloromethane).[4][12]
Reaction mixture appears as a smear on the TLC plate - The reaction is being run in a high-boiling point solvent (e.g., DMF, DMSO).- After spotting the reaction mixture on the TLC plate, place it under high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[12]
Solvent front runs unevenly - The edge of the TLC plate may be chipped.- The plate is touching the side of the developing chamber.- If the plate is damaged, you can carefully cut off the damaged section.[13]- Ensure the plate is not in contact with the chamber walls during development.[8]

Experimental Protocol: Monitoring this compound Synthesis by TLC

This protocol outlines the procedure for monitoring the progress of the reaction between L-proline methyl ester hydrochloride and di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to form this compound.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (optional, for checking for UV-active impurities)

  • Heat gun or hot plate

  • Forceps

  • Mobile Phase: e.g., 30% Ethyl Acetate in Hexanes (requires optimization)

  • Staining Solution: Ninhydrin solution (0.3 g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid).[9]

Procedure:

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.[1]

    • Mark three lanes on the starting line for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[14]

  • Prepare the Samples for Spotting:

    • Starting Material (SM): Dissolve a small amount of L-proline methyl ester hydrochloride in a suitable solvent (e.g., methanol) and add a drop of triethylamine.

    • Reaction Mixture (RM): Take a small aliquot from the reaction vessel using a capillary tube.[15] If the reaction is in an organic solvent, it can often be spotted directly.

  • Spot the TLC Plate:

    • In the 'SM' lane, apply a small spot of the prepared starting material solution.

    • In the 'C' (co-spot) lane, first spot the starting material, and then spot the reaction mixture directly on top of it.[2][14]

    • In the 'RM' lane, apply a small spot of the reaction mixture.

    • Ensure the spots are small and do not spread into adjacent lanes.[14]

  • Develop the TLC Plate:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the starting line on the TLC plate.[1][14]

    • Place the spotted TLC plate into the chamber using forceps and cover the chamber.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.[15]

  • Visualize the TLC Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Dip the dried plate into the ninhydrin staining solution using forceps.[9]

    • Gently heat the plate with a heat gun or on a hot plate until colored spots appear.[9][10]

  • Interpret the Results:

    • The starting material (L-proline methyl ester) should appear as a colored spot in the 'SM' and 'C' lanes.

    • As the reaction progresses, the spot corresponding to the starting material in the 'RM' lane will diminish, and a new spot (the product, which will not stain with ninhydrin) will appear. The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.

Data Presentation

Table 1: Representative TLC Data for this compound Synthesis

Compound Typical Mobile Phase Anticipated Rf Value Visualization Method Expected Observation
L-Proline methyl ester30% EtOAc/Hexanes~0.2Ninhydrin stainYellow spot
This compound30% EtOAc/Hexanes~0.6Potassium Permanganate or Phosphomolybdic Acid stainYellow/Brown spot
Boc Anhydride30% EtOAc/Hexanes~0.8Potassium Permanganate stainYellow/Brown spot

Note: Rf values are approximate and can vary depending on the exact conditions (plate, temperature, chamber saturation).

Workflow Diagram

TLC_Monitoring_Workflow start Start Reaction prep_plate Prepare TLC Plate (Draw origin line, mark lanes) start->prep_plate end Reaction Complete prep_samples Prepare Samples (SM, RM, Co-spot) prep_plate->prep_samples spot_plate Spot TLC Plate prep_samples->spot_plate develop_plate Develop Plate in Solvent Chamber spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize Plate (Ninhydrin Stain & Heat) dry_plate->visualize interpret Interpret Results visualize->interpret decision Is Starting Material Consumed? interpret->decision decision->start No, Continue Reaction & Re-sample decision->end Yes

Caption: Workflow for monitoring a this compound reaction by TLC.

References

Technical Support Center: Scaling Up Boc-Pro-OMe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Boc-L-proline methyl ester (Boc-Pro-OMe). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important synthetic intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My reaction yield is significantly lower upon scale-up. What are the potential causes and how can I improve it?

Low yield during scale-up is a common issue that can stem from several factors. Inefficient heat and mass transfer in larger reaction vessels are often the primary culprits.

  • Potential Cause: Inefficient Coupling

    • Troubleshooting:

      • Reagent Stoichiometry: Ensure the molar ratios of your coupling reagents (e.g., DCC or EDC) and activators (e.g., HOBt or DMAP) are optimized. On a larger scale, minor inaccuracies in weighing can lead to significant molar deficits.

      • Reaction Concentration: While it may seem counterintuitive, excessively high concentrations can sometimes lead to aggregation and reduced reaction rates. Conversely, a solution that is too dilute can slow down the reaction. It's crucial to maintain an optimal concentration.

      • Addition Rate: The rate of addition of the coupling reagent can impact the reaction. A slow, controlled addition, particularly at the start of the reaction, can prevent localized high concentrations and potential side reactions.

  • Potential Cause: Incomplete Reaction

    • Troubleshooting:

      • Reaction Time: The reaction may require a longer time to reach completion on a larger scale. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Mixing: Ensure efficient stirring. Inadequate mixing can lead to localized temperature gradients and concentration differences, resulting in an incomplete reaction. For larger vessels, consider using an overhead stirrer instead of a magnetic stir bar.

  • Potential Cause: Product Loss During Work-up and Purification

    • Troubleshooting:

      • Extraction: During aqueous work-up, multiple extractions with a suitable organic solvent will ensure complete recovery of the product. The choice of solvent can also impact recovery.

      • Purification: While flash chromatography is effective at a small scale, it can lead to significant product loss during scale-up. Consider alternative purification methods like crystallization or distillation if applicable. For large-scale chromatography, optimizing the solvent system and column packing is critical.

2. I am observing a significant amount of a white precipitate in my reaction mixture when using DCC as a coupling reagent. What is it and how should I handle it?

The white precipitate is dicyclohexylurea (DCU), a byproduct of the reaction when using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.

3. My final product shows signs of racemization. How can I minimize this?

Racemization is a critical issue in peptide and amino acid chemistry, as it can lead to the formation of undesired diastereomers.

  • Minimizing Racemization:

    • Use of Additives: The addition of a racemization suppressant like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly recommended. These additives react with the activated amino acid to form an active ester that is less prone to racemization.

    • Temperature Control: Perform the reaction at a lower temperature. Coupling reactions are often carried out at 0°C to minimize racemization.

    • Base Selection: The choice of base can influence the extent of racemization. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases like triethylamine (B128534) (TEA) when applicable.

4. After scaling up, my purification by column chromatography is difficult and results in low purity. What can I do?

Purification is a major bottleneck in scaling up chemical syntheses.

  • Improving Purification:

    • Crystallization: Attempt to crystallize the this compound product. This can be a highly effective method for obtaining high-purity material on a large scale and avoids the use of large volumes of solvent required for chromatography. Experiment with different solvent systems to induce crystallization.

    • Optimized Chromatography: If chromatography is unavoidable, optimize the process for a larger scale. This includes:

      • Column Dimensions: Use a column with an appropriate diameter-to-height ratio.

      • Solvent System: Perform a thorough optimization of the mobile phase to achieve good separation.

      • Loading: Avoid overloading the column, as this will lead to poor separation.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for this compound Synthesis

Coupling ReagentAdditiveTypical Yield (%)Key AdvantagesKey Disadvantages
DCCHOBt85-95Inexpensive, readily availableForms insoluble DCU byproduct
DICHOBt80-90DCU byproduct is more solubleMore expensive than DCC
EDCHOBt80-90Water-soluble byproduct, easy removalCan be sensitive to moisture
HATUDIPEA>95High coupling efficiency, low racemizationExpensive

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Low YieldInefficient heat/mass transfer, incomplete reactionImprove stirring, prolong reaction time, check reagent stoichiometry
RacemizationHigh temperature, inappropriate baseRun reaction at 0°C, use HOBt, use a non-nucleophilic base
Difficult PurificationInefficient chromatographyAttempt crystallization, optimize chromatography conditions
DCU PrecipitationUse of DCCFilter before work-up, switch to DIC or EDC

Experimental Protocols

Standard Protocol for this compound Synthesis (Lab Scale)

  • Dissolution: Dissolve L-proline methyl ester hydrochloride (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.1 eq) in dichloromethane (DCM) at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (B1257347) (Boc anhydride, 1.1 eq) dissolved in a minimal amount of DCM dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve Pro-OMe·HCl and DIPEA in DCM cool Cool to 0°C reagents->cool boc_anhydride Add Boc Anhydride Solution Dropwise cool->boc_anhydride warm Warm to RT boc_anhydride->warm stir Stir for 4-6h warm->stir monitor Monitor by TLC/HPLC stir->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with DCM quench->extract wash Wash with Acid, Base, and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions cluster_racemization Racemization Issues start Low Yield in Scale-Up? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes poor_mixing Poor Mixing? start->poor_mixing Yes workup_loss Loss During Work-up? start->workup_loss Yes extend_time Increase Reaction Time Monitor by HPLC incomplete_reaction->extend_time improve_stirring Use Overhead Stirrer poor_mixing->improve_stirring optimize_extraction Optimize Extraction and Purification workup_loss->optimize_extraction racemization_q Racemization Observed? optimize_extraction->racemization_q racemization_a Add HOBt Lower Reaction Temp to 0°C racemization_q->racemization_a Yes

Caption: Troubleshooting decision tree for scaling up this compound synthesis.

Validation & Comparative

A Comparative Guide to HPLC Analysis for Boc-Pro-OMe Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is a cornerstone of robust chemical synthesis and drug development. For N-tert-butyloxycarbonyl-L-proline methyl ester (Boc-Pro-OMe), a widely used building block in peptide synthesis, accurate purity assessment is critical to ensure the quality and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands out as the premier analytical technique for this purpose, offering high resolution and quantitative accuracy. This guide provides an objective comparison of HPLC methods with other analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and data.

Comparison of Analytical Techniques

The selection of an analytical method for purity assessment is contingent on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and the desired level of structural information. While HPLC is the gold standard for quantitative purity analysis, other techniques provide complementary information.

TechniquePrincipleAdvantagesDisadvantagesApplication for this compound Purity
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High resolution, excellent quantitation, robust and reproducible.Requires a chromophore for UV detection; may not separate all impurities in a single run.Primary recommended method for routine purity analysis and quantification of process-related impurities and degradation products.
Chiral HPLC Separation of enantiomers using a chiral stationary phase.Allows for the determination of enantiomeric purity.More expensive columns and method development can be more complex.Essential for controlling the stereochemical integrity of the molecule, particularly the D-enantiomer impurity.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure confirmation and identification of major impurities without the need for reference standards (qNMR for quantitation).Lower sensitivity for trace impurities compared to HPLC.Excellent for structural elucidation, confirming the identity of the main component, and identifying significant impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity; can be coupled with HPLC (LC-MS) for impurity identification.Typically not a standalone quantitative technique for purity without extensive validation.Primarily used for the identification of unknown impurities by providing molecular weight information.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive for qualitative analysis.Not quantitative; lower resolution compared to HPLC.Useful for rapid reaction monitoring and qualitative assessment of the presence of major impurities.

HPLC Purity Analysis: A Head-to-Head Comparison

The versatility of HPLC allows for the development of various methods tailored to specific analytical needs. For this compound, both reverse-phase (for general purity) and chiral chromatography (for enantiomeric purity) are crucial.

Method 1: Reverse-Phase HPLC for Achiral Purity

This method is suitable for the routine quality control of this compound, providing separation from common process-related impurities such as starting materials and by-products.

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Expected Performance:

AnalyteRetention Time (min)Purity (%)
This compound~ 8.5> 98%
L-Proline~ 2.1Impurity
Boc-Pro-OH~ 5.2Impurity
Method 2: Chiral HPLC for Enantiomeric Purity

Ensuring the enantiomeric purity of Boc-L-Pro-OMe is critical, as the presence of the D-enantiomer can lead to undesired side products in peptide synthesis.

Experimental Protocol:

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Expected Performance:

EnantiomerRetention Time (min)Purity (%)
Boc-L-Pro-OMe~ 10.2> 99.5%
Boc-D-Pro-OMe~ 12.5< 0.5%

Visualizing the Workflow and Logic

To better illustrate the analytical processes, the following diagrams, generated using the DOT language, outline the experimental workflow for HPLC analysis and a decision-making process for selecting the appropriate analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column C18 or Chiral Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity Integration->Calculation Report Report Calculation->Report Purity Report

Fig. 1: General workflow for HPLC purity analysis of this compound.

Analytical_Decision_Tree start Purity Assessment of this compound q1 Routine Purity Check? start->q1 hplc Reverse-Phase HPLC q1->hplc Yes q2 Enantiomeric Purity Concern? q1->q2 No end_node Method Selected hplc->end_node chiral_hplc Chiral HPLC q2->chiral_hplc Yes q3 Structural Confirmation Needed? q2->q3 No chiral_hplc->end_node nmr_ms NMR & Mass Spectrometry q3->nmr_ms Yes qualitative Rapid Qualitative Check? q3->qualitative No nmr_ms->end_node tlc TLC qualitative->tlc Yes qualitative->end_node No tlc->end_node

Fig. 2: Decision tree for selecting an analytical method for this compound.

Conclusion

For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended. Reverse-phase HPLC serves as a robust and reliable method for routine quality control and the quantification of achiral impurities. Chiral HPLC is indispensable for ensuring the enantiomeric integrity of the product. While techniques like NMR and Mass Spectrometry are powerful tools for structural confirmation and impurity identification, HPLC remains the cornerstone for accurate and precise purity determination in both research and industrial settings. The detailed protocols provided in this guide offer a solid foundation for establishing reliable analytical methods for this critical raw material.

Navigating the Chiral Maze: A Comparative Guide to HPLC Methods for Boc-Pro-OMe Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like N-Boc-L-proline methyl ester (Boc-Pro-OMe) and its D-enantiomer is a critical step. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering a variety of chiral stationary phases (CSPs) to achieve baseline separation of these stereoisomers. This guide provides a comparative overview of established chiral HPLC methods, supported by experimental data, to aid in the selection of the most suitable analytical strategy.

The enantiomeric purity of pharmaceutical intermediates directly impacts the safety and efficacy of the final active pharmaceutical ingredient. Consequently, robust and reliable analytical methods for determining this purity are paramount. Chiral HPLC, through the use of specialized columns that create a chiral environment, allows for the differential interaction of enantiomers, leading to their separation and quantification. The most prominent and successful CSPs for the resolution of N-protected amino acids, including this compound, fall into two main categories: polysaccharide-based and macrocyclic glycopeptide-based columns.

Comparison of Chiral HPLC Methods

The selection of a chiral HPLC method is a balance of factors including resolution, analysis time, and mobile phase compatibility. Below is a summary of promising methods for the analysis of this compound enantiomers based on data for closely related N-Boc protected amino acids.

Chiral Stationary Phase (CSP)Column ExampleMobile PhaseFlow Rate (mL/min)DetectionPerformance Highlights
Amylose (B160209) tris(3,5-dimethylphenylcarbamate)Chiralpak AD-Hn-Hexane / Ethanol (B145695) / TFA (e.g., 90:10:0.1, v/v/v)1.0UV (e.g., 210-230 nm)Good resolution for various Boc-protected proline derivatives has been reported with this CSP.[1] The acidic modifier (TFA) is often crucial for achieving sharp peaks and good separation.
Macrocyclic Glycopeptide (Teicoplanin)Chirobiotic TMethanol / 0.1% TEAA, pH 4.1 (e.g., 40:60, v/v)1.0UV (e.g., 230 nm)Reversed-phase mode is a viable choice for t-BOC amino acids on this type of column.[2][3] Provides good separation for a wide range of N-blocked amino acids.
Macrocyclic Glycopeptide (Teicoplanin)Chirobiotic T20 mM Ammonium Acetate, pH 6 / Methanol (90:10, v/v)1.0UV, 230 nmA documented method for Boc-Alanine, a structurally similar compound, shows baseline separation, suggesting its potential for this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these analytical techniques.

Method 1: Polysaccharide-Based CSP in Normal Phase Mode

This method is a common starting point for the separation of N-protected amino acids.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose tris(3,5-dimethylphenylcarbamate) column.

  • Mobile Phase: An isocratic mixture of n-Hexane and Ethanol with a small percentage of Trifluoroacetic acid (TFA). A typical starting condition is 90:10 (v/v) n-Hexane:Ethanol with 0.1% TFA. The ratio of hexane (B92381) to ethanol can be adjusted to optimize retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: Macrocyclic Glycopeptide-Based CSP in Reversed-Phase Mode

This approach offers an alternative selectivity and is compatible with aqueous-organic mobile phases.

  • Column: Chirobiotic T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based column.

  • Mobile Phase: An isocratic mixture of an aqueous buffer and an organic modifier. A representative mobile phase is 40% Methanol and 60% 0.1% Triethylammonium Acetate (TEAA) buffer, adjusted to pH 4.1.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

Experimental Workflow

The logical flow of a chiral HPLC analysis is depicted in the following diagram.

G General Workflow for Chiral HPLC Analysis cluster_data Data Analysis Sample Racemic this compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Injector Autosampler/Injector Dissolution->Injector Pump Isocratic Pump Pump->Injector Column Chiral Column (e.g., Chiralpak AD-H) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Enantiomeric Purity Integration->Purity

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of N-Protected Proline Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of protected amino acids is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Boc-Pro-OMe and its alternatives, Cbz-Pro-OMe and Fmoc-Pro-OMe. The data presented facilitates the identification and differentiation of these commonly used proline derivatives.

This report details the chemical shifts (δ) in parts per million (ppm) for the proton (¹H) and carbon-13 (¹³C) nuclei of three N-protected proline methyl esters: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The data was acquired in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis of organic molecules.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, Cbz-Pro-OMe, and Fmoc-Pro-OMe. These values are crucial for verifying the successful synthesis and purity of these compounds.

Compound Proton (¹H) Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
This compound 4.25 - 4.35m
3.40 - 3.60m
Hβ, Hγ1.80 - 2.30m
OCH₃3.72s
C(CH₃)₃1.45, 1.40s
Cbz-Pro-OMe Ar-H7.28 - 7.38m
CH₂ (benzyl)5.15s
4.45 - 4.55m
3.50 - 3.70m
Hβ, Hγ1.85 - 2.25m
OCH₃3.70s
Fmoc-Pro-OMe Fmoc-H7.25 - 7.80m
4.40 - 4.50m
CH (Fmoc)4.20 - 4.35m
CH₂ (Fmoc)4.20 - 4.35m
3.45 - 3.65m
Hβ, Hγ1.80 - 2.20m
OCH₃3.68s

Table 1: ¹H NMR Chemical Shifts of N-Protected Proline Methyl Esters in CDCl₃. Note: Chemical shifts are reported as a mixture of rotamers, leading to broadened signals or multiple resonances for some protons.

Compound Carbon (¹³C) Chemical Shift (δ) in ppm
This compound C=O (ester)172.8
C=O (Boc)154.2
C (quaternary Boc)79.8
58.7
OCH₃52.1
46.2
30.8, 29.1
24.2, 23.3
C(CH₃)₃28.4
Cbz-Pro-OMe C=O (ester)172.9
C=O (Cbz)154.8
Ar-C (ipso)136.6
Ar-C128.5, 128.1, 127.9
CH₂ (benzyl)67.2
59.1
OCH₃52.2
46.8
31.2, 29.0
24.5, 23.5
Fmoc-Pro-OMe C=O (ester)172.7
C=O (Fmoc)154.9
Ar-C (Fmoc)143.9, 141.3, 127.7, 127.0, 125.0, 120.0
59.2
OCH₃52.3
CH (Fmoc)47.3
46.9
CH₂ (Fmoc)67.5
31.5, 29.2
24.6, 23.6

Table 2: ¹³C NMR Chemical Shifts of N-Protected Proline Methyl Esters in CDCl₃. Note: The presence of rotamers can lead to two distinct signals for the β and γ carbons of the proline ring.

Experimental Protocol

Sample Preparation:

  • Approximately 10-20 mg of the N-protected proline methyl ester was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

  • The solution was transferred to a 5 mm NMR tube.

  • Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

Data Acquisition:

  • ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR spectra were acquired with 16-32 scans.

  • ¹³C NMR spectra were acquired with 1024-2048 scans.

  • The data was processed using standard Fourier transform and baseline correction procedures.

Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow from sample preparation to structural elucidation using NMR spectroscopy.

NMR_Workflow General Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample lock_shim Lock & Shim load_sample->lock_shim acquire_1H Acquire 1H Spectrum lock_shim->acquire_1H acquire_13C Acquire 13C Spectrum acquire_1H->acquire_13C process_fid Process FID acquire_13C->process_fid integrate_peaks Integrate Peaks (1H) process_fid->integrate_peaks assign_signals Assign Signals integrate_peaks->assign_signals structure_elucidation Structural Elucidation assign_signals->structure_elucidation

Caption: A flowchart outlining the key stages of NMR analysis.

A Head-to-Head Comparison of Boc-Pro-OMe and Fmoc-Pro-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups for proline is a critical decision that influences efficiency, purity, and the overall success of synthesizing proline-containing peptides. This guide provides an objective comparison of Boc-Pro-OMe and Fmoc-Pro-OH, supported by experimental data and detailed methodologies to inform strategic decisions in peptide synthesis.

The unique cyclic structure of proline, a secondary amino acid, presents distinct challenges in solid-phase peptide synthesis (SPPS), including steric hindrance during coupling and a propensity for side reactions such as racemization and diketopiperazine (DKP) formation. The selection of the appropriate Nα-protecting group is therefore paramount in mitigating these issues and achieving high-quality synthetic peptides.

Chemical Structures and Fundamental Differences

The core distinction between this compound and Fmoc-Pro-OH lies in their protecting groups and the C-terminal modification, which dictate the chemical environments for their use. The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved under mild basic conditions, commonly with piperidine (B6355638).[1][2][] This fundamental difference in deprotection chemistry forms the basis of two orthogonal SPPS strategies.[2]

This compound features the acid-labile Boc protecting group and a C-terminal methyl ester. The methyl ester protects the carboxylic acid during solution-phase synthesis or requires saponification before use in standard solid-phase synthesis protocols that demand a free carboxyl group for activation and coupling to the resin or peptide chain.

Fmoc-Pro-OH employs the base-labile Fmoc protecting group and possesses a free carboxylic acid, making it directly suitable for standard solid-phase peptide synthesis protocols.[4]

Performance Comparison: A Data-Driven Analysis

The choice between Boc and Fmoc strategies for incorporating proline has significant implications for coupling efficiency, prevention of side reactions, and overall peptide purity.

ParameterThis compoundFmoc-Pro-OH
Nα-Protection Acid-labile (e.g., TFA)[1]Base-labile (e.g., 20% piperidine in DMF)[2]
Deprotection Conditions HarshMild[]
Side-Chain Protection Strategy Typically Benzyl-based (Bzl)Typically tert-Butyl-based (tBu)[]
Final Cleavage Strong acid (e.g., HF, TFMSA)[5]Mild acid (e.g., TFA)[5]
Coupling Efficiency Generally effective, but can be slower for hindered residues. In situ neutralization protocols can enhance efficiency.[5]Highly efficient with modern coupling reagents (e.g., HBTU, HATU).[]
Racemization Generally low, but can be influenced by the coupling method. The use of additives like HOBt is common.[]Low with modern coupling reagents. Can be a concern with certain activators and bases.[]
Diketopiperazine (DKP) Formation Less prone due to protonation of the N-terminus after deprotection, which disfavors the cyclization reaction.[5]Highly susceptible, especially when proline is the C-terminal residue of a dipeptide attached to the resin.[6]
Compatibility with Automation Less common in modern automated synthesizers due to the corrosive nature of reagents.[1]Standard for automated peptide synthesis.[]

Experimental Protocols

Detailed methodologies for the deprotection and coupling steps are crucial for successful peptide synthesis.

This compound Deprotection and Coupling (Manual SPPS)

1. Deprotection:

  • Treat the Boc-protected peptide-resin with a solution of 50% TFA in dichloromethane (B109758) (DCM) for 30 minutes.

  • Wash the resin thoroughly with DCM, followed by a neutralization step with 10% diisopropylethylamine (DIEA) in DCM.

  • Wash the resin again with DCM to remove excess base.

2. Coupling:

  • Dissolve Boc-Pro-OH (or this compound after saponification) (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in N,N-dimethylformamide (DMF).

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser test.

  • Wash the resin with DMF and DCM.

Fmoc-Pro-OH Deprotection and Coupling (Automated SPPS)

1. Deprotection:

  • Treat the Fmoc-protected peptide-resin with a solution of 20% piperidine in DMF for 5-10 minutes.

  • Repeat the treatment with fresh piperidine solution for another 5-10 minutes to ensure complete deprotection.

  • Wash the resin extensively with DMF.

2. Coupling:

  • Dissolve Fmoc-Pro-OH (3 eq.) and a coupling agent such as HBTU (3 eq.) or HATU (3 eq.) in DMF.

  • Add a base, typically DIEA or 2,4,6-collidine (6 eq.), to the solution to activate the amino acid.

  • Add the activated Fmoc-Pro-OH solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 30-60 minutes.

  • Monitor the coupling reaction using the Kaiser test.

  • Wash the resin with DMF.

Signaling Pathways, Experimental Workflows, and Logical Relationships

To visualize the distinct workflows of Boc and Fmoc solid-phase peptide synthesis, the following diagrams are provided.

Boc_SPPS_Workflow Resin Resin AA1 Couple Boc-AA1-OH Resin->AA1 Deprotect1 Deprotect (TFA) AA1->Deprotect1 Neutralize1 Neutralize (DIEA) Deprotect1->Neutralize1 AA2 Couple Boc-Pro-OH Neutralize1->AA2 Deprotect2 Deprotect (TFA) AA2->Deprotect2 Neutralize2 Neutralize (DIEA) Deprotect2->Neutralize2 Cleave Cleave (HF) Neutralize2->Cleave Repeat Cycles Peptide Peptide Cleave->Peptide

Caption: Workflow of Boc Solid-Phase Peptide Synthesis.

Fmoc_SPPS_Workflow Resin Resin AA1 Couple Fmoc-AA1-OH Resin->AA1 Deprotect1 Deprotect (Piperidine) AA1->Deprotect1 AA2 Couple Fmoc-Pro-OH Deprotect1->AA2 Deprotect2 Deprotect (Piperidine) AA2->Deprotect2 Cleave Cleave (TFA) Deprotect2->Cleave Repeat Cycles Peptide Peptide Cleave->Peptide

References

A Comparative Guide: Unveiling the Advantages of Boc Protection for Proline over Cbz in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the selection of an appropriate protecting group for amino acids is a critical determinant of yield, purity, and overall success. This guide provides a comprehensive, data-supported comparison of two widely used N-α-protecting groups for proline: tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz or Z). We will delve into their respective chemical properties, deprotection conditions, and susceptibility to side reactions, ultimately highlighting the advantages that often make Boc the superior choice for proline in modern peptide synthesis, particularly in the solid-phase approach.

Proline's unique cyclic structure introduces specific challenges in peptide synthesis, including a heightened propensity for diketopiperazine formation and distinct conformational constraints. The choice between the acid-labile Boc group and the hydrogenolysis-cleavable Cbz group can significantly impact the management of these challenges.

Cleavage Conditions: A Fundamental Distinction

The primary difference between Boc and Cbz protecting groups lies in their deprotection chemistry, which dictates their compatibility with different synthetic strategies.

Protecting GroupDeprotection ReagentConditionsProducts of Deprotection
Boc Trifluoroacetic Acid (TFA)Mildly acidic; typically 50% TFA in Dichloromethane (DCM) at room temperature.[1][2]t-butyl cation (forms isobutylene (B52900) and CO2), free amine
Cbz H₂ gas, Palladium on Carbon (Pd/C)Catalytic hydrogenolysis, neutral pH.[1][3]Toluene, CO₂, free amine

The milder acidic conditions required for Boc deprotection are a significant advantage, especially in Solid-Phase Peptide Synthesis (SPPS).[] Repetitive exposure to the strong acids sometimes used in conjunction with Cbz-based strategies can lead to the degradation of sensitive peptide sequences.

Side Reactions: A Critical Comparison for Proline Chemistry

The unique imino acid nature of proline makes it particularly susceptible to certain side reactions. The choice of protecting group can either mitigate or exacerbate these issues.

Diketopiperazine (DKP) Formation

DKP formation is a major side reaction that can occur at the dipeptide stage, leading to chain termination and the formation of a cyclic dipeptide byproduct. This is especially prevalent when proline is the second amino acid in the sequence.[5][6]

While both protecting group strategies can experience DKP formation, the conditions of Boc-SPPS offer better control. In Boc-based synthesis, the protonated state of the N-terminal amine after deprotection is less prone to nucleophilic attack, thereby reducing the rate of DKP formation compared to the free amine generated under the basic neutralization conditions often used in Fmoc-SPPS.[2] When comparing Boc and Cbz in solution-phase synthesis, the risk of DKP formation is sequence-dependent for both. However, the prevalence of proline-containing DKPs in various conditions underscores the importance of carefully controlled coupling and deprotection steps.[5]

Racemization

Proline itself is resistant to racemization during peptide coupling due to its cyclic structure, which prevents the formation of the oxazolone (B7731731) intermediate responsible for the loss of stereochemical integrity. However, racemization of proline derivatives has been observed under certain conditions, particularly when using coupling reagents like 1-hydroxybenzotriazole (B26582) (HOBt).[7] While this study focused on Boc-amino acids, it highlights that the coupling conditions, rather than the protecting group itself, are the primary driver of this unexpected racemization. Both Boc-Proline and Cbz-Proline are generally considered stable against racemization under standard coupling protocols.

Other Side Reactions

Boc Chemistry: The primary side reaction associated with Boc deprotection is the formation of the t-butyl cation, which can alkylate sensitive residues like Tryptophan and Methionine.[8] This can be effectively suppressed by the addition of scavengers, such as dithiothreitol (B142953) (DTE), to the deprotection solution.[8]

Cbz Chemistry: Cbz deprotection by catalytic hydrogenolysis is prone to several issues. The palladium catalyst can be "poisoned" by sulfur-containing amino acids, leading to incomplete deprotection.[1] Furthermore, the catalyst can sometimes catalyze the reduction of other functional groups within the peptide. Incomplete deprotection can also be a challenge, requiring careful monitoring and optimization.[1]

Experimental Protocols

Boc-Proline Deprotection in SPPS

This protocol outlines the manual deprotection of the Boc group from a resin-bound peptide.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Deprotection solution: 50% (v/v) TFA in DCM[1][2]

  • Neutralization solution: 5-10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM[1]

  • Washing solvent: DCM

Procedure:

  • Swell the Boc-protected peptide-resin in DCM for at least 30 minutes in a reaction vessel.

  • Drain the DCM and add the deprotection solution (50% TFA in DCM) to the resin.

  • Agitate the mixture for 20-30 minutes at room temperature.

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Add the neutralization solution (5-10% DIEA in DCM) to the resin and agitate for 5-10 minutes.

  • Drain the neutralization solution and wash the resin thoroughly with DCM (3-5 times) to remove excess base.

  • The resin is now ready for the next coupling step.

Cbz-Proline Deprotection (Hydrogenolysis)

This protocol describes the deprotection of a Cbz-protected proline derivative in solution phase.

Materials:

  • Cbz-protected proline-containing peptide

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Palladium on carbon (Pd/C) catalyst (5-10 mol%)[1]

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Inert gas (e.g., Nitrogen or Argon)

  • Celite

Procedure:

  • Dissolve the Cbz-protected peptide in a suitable solvent in a flask equipped with a stir bar.

  • Carefully add the Pd/C catalyst to the solution.

  • Purge the flask with an inert gas.

  • Introduce hydrogen gas into the flask and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[1]

  • Rinse the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Visualization of Key Processes

Boc_Deprotection Boc_Pro_Peptide Boc-Pro-Peptide Protonated_Peptide Protonated Boc-Pro-Peptide Boc_Pro_Peptide->Protonated_Peptide Protonation TFA TFA (H⁺) TFA->Protonated_Peptide Carbamic_Acid Pro-Peptide Carbamic Acid Protonated_Peptide->Carbamic_Acid Loss of t-Butyl Cation tButyl_Cation t-Butyl Cation Protonated_Peptide->tButyl_Cation Deprotected_Peptide H₂N⁺-Pro-Peptide Carbamic_Acid->Deprotected_Peptide Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tButyl_Cation->Isobutylene Elimination

Caption: Boc-Proline deprotection mechanism.

Cbz_Deprotection Cbz_Pro_Peptide Cbz-Pro-Peptide Intermediate Unstable Intermediate Cbz_Pro_Peptide->Intermediate Hydrogenolysis H2_PdC H₂, Pd/C H2_PdC->Intermediate Deprotected_Peptide H₂N-Pro-Peptide Intermediate->Deprotected_Peptide Decarboxylation Toluene Toluene Intermediate->Toluene CO2 CO₂ Intermediate->CO2

Caption: Cbz-Proline deprotection mechanism.

Protection_Choice_Workflow decision decision choice choice Start Peptide Synthesis Project SPPS Solid-Phase Peptide Synthesis? Start->SPPS Sulfur Sulfur-containing residues? SPPS->Sulfur No (Solution Phase) Boc Use Boc-Proline SPPS->Boc Yes Sulfur->Boc Yes Cbz Consider Cbz-Proline Sulfur->Cbz No Acid_Sensitive Other acid-sensitive groups? Acid_Sensitive->Cbz No Reconsider Re-evaluate Strategy Acid_Sensitive->Reconsider Yes Cbz->Acid_Sensitive

Caption: Workflow for protecting group selection.

Conclusion

References

A Comparative Guide to Proline Derivatives in Solid-Phase Peptide Synthesis: Boc-Pro-OMe vs. Other Key Players

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of solid-phase peptide synthesis (SPPS). Proline, with its unique cyclic structure, presents specific challenges and opportunities in peptide assembly. This guide provides an objective comparison of Boc-Pro-OMe against other commonly used proline derivatives, focusing on their performance in SPPS. The information presented herein is supported by available experimental data to aid in the rational selection of proline derivatives for peptide synthesis.

Introduction to Proline Derivatives in SPPS

Proline's secondary amine structure significantly influences the kinetics of peptide bond formation and the conformation of the resulting peptide. The choice of N-terminal protecting group (Boc or Fmoc) and the esterification of the C-terminus (e.g., methyl ester) can impact solubility, coupling efficiency, and the propensity for side reactions such as racemization. This guide focuses on a comparative analysis of this compound, Boc-Pro-OH, and Fmoc-Pro-OH, three widely utilized proline derivatives in SPPS.

Performance Comparison

The performance of proline derivatives in SPPS can be evaluated based on several key parameters: solubility, coupling efficiency, and racemization. While direct head-to-head comparative studies with quantitative data under identical conditions are scarce in the literature, this section summarizes available data to provide a comparative overview.

Solubility

Adequate solubility of amino acid derivatives in the reaction solvent is crucial for efficient coupling. The most commonly used solvents in SPPS are N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM).

Proline DerivativeSolventSolubilityReference
This compound -Enhanced solubility due to the Boc group.[1]
WaterSlightly soluble.[2]
Boc-Pro-OH DMF~20 mg/mL[3]
DMFClearly soluble (1 mmole in 2 mL)[4]
Acetic AcidSoluble[5]
Fmoc-Pro-OH DMFReadily soluble/Easily dissolved[6][7][8]
NMPReadily soluble/Easily dissolved[6][7]
MethanolSoluble[9]

Summary: Both Boc-Pro-OH and Fmoc-Pro-OH exhibit good solubility in the polar aprotic solvents commonly used in SPPS. The methyl ester in this compound is also expected to contribute to good solubility in organic solvents.

Coupling Efficiency

The sterically hindered nature of proline's secondary amine can lead to slower and less efficient coupling reactions compared to primary amino acids. The choice of coupling reagent is critical in overcoming this challenge.

ActivatorCoupling TimeCrude Purity of G-LHRH (%)
HCTU 2 x 1 min87.84
2 x 20 min90.84
HATU 2 x 1 min86.01
2 x 20 min85.80
COMU 2 x 1 min90.24
2 x 20 min88.36
PyBOP 2 x 1 min78.52
2 x 20 min89.28

Data from a comparative study of activators in the synthesis of G-LHRH.[10]

Summary: The choice of a highly efficient coupling reagent, such as HCTU, HATU, or COMU, is crucial for successful proline incorporation. While the data above does not directly compare the proline derivatives, it underscores the importance of the activation method in achieving high coupling efficiency for all amino acids, including the sterically hindered proline. For difficult couplings, extending the reaction time or performing a double coupling is a common strategy.

Racemization

Racemization, or epimerization, of the chiral center of an amino acid during activation and coupling is a critical side reaction that can lead to diastereomeric impurities in the final peptide. Proline is generally considered to be resistant to racemization due to its cyclic structure, which restricts the formation of the oxazolone (B7731731) intermediate responsible for racemization. However, some studies have shown that racemization can occur, particularly with certain coupling reagents and conditions.

Data on racemization is highly dependent on the peptide sequence, coupling conditions, and analytical method. One study on cysteine, another amino acid prone to racemization, demonstrated the impact of the protecting group and coupling conditions on the extent of epimerization.

Cysteine DerivativeCoupling ConditionsRacemization (%)
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8

Data from a study on cysteine-containing peptides.

Summary: While proline is less prone to racemization than other amino acids, the choice of coupling reagent and conditions can still play a role. The use of modern coupling reagents like COMU is reported to provide superior suppression of racemization compared to older reagents.[11]

Experimental Protocols

To facilitate a direct comparison of proline derivatives in your own laboratory, the following experimental protocols are provided as a general framework.

General Workflow for SPPS Coupling and Analysis

SPPS_Workflow Resin Resin Swelling Deprotection N-terminal Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Capping Capping (Optional) Wash2->Capping Repeat Repeat Cycle Wash2->Repeat for next residue Capping->Repeat for next residue Repeat->Deprotection Cleavage Cleavage & Deprotection Repeat->Cleavage Final residue Analysis HPLC/MS Analysis Cleavage->Analysis

Caption: General workflow for a single coupling cycle in SPPS.

Protocol 1: Coupling of Proline Derivatives

This protocol describes a general procedure for coupling a proline derivative to a resin-bound peptide. It is recommended to perform a test coupling for each derivative to optimize conditions.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 100 mg, 0.5 mmol/g) in DMF (2 mL) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection (for Fmoc-SPPS): Treat the resin with 20% piperidine (B6355638) in DMF (2 mL) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 x 2 mL).

  • Boc Deprotection (for Boc-SPPS): Treat the resin with 50% TFA in DCM (2 mL) for 2 minutes, drain, and repeat for 20 minutes. Wash the resin with DCM (3 x 2 mL), followed by a neutralization step with 10% DIEA in DCM (2 x 2 mL, 2 min each), and wash again with DCM (3 x 2 mL).

  • Coupling:

    • Prepare a solution of the proline derivative (this compound, Boc-Pro-OH, or Fmoc-Pro-OH, 4 equivalents), a coupling reagent (e.g., HCTU, 4 equivalents), and a base (e.g., DIEA, 8 equivalents) in DMF (1 mL).

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2 hours. For sterically hindered couplings, the time can be extended, or a double coupling can be performed.

  • Washing: Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test for primary amines, or a chloranil (B122849) test for secondary amines like proline) to check for the presence of free amines. A negative result indicates a complete reaction.

Protocol 2: HPLC Analysis of Coupling Efficiency

The efficiency of the coupling reaction can be quantitatively assessed by cleaving a small amount of the peptidyl-resin and analyzing the product by HPLC.

  • Sample Preparation: After the coupling and washing steps, take a small sample of the resin (e.g., 2-5 mg) and dry it under vacuum.

  • Cleavage: Treat the resin sample with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O for 2 hours).

  • Peptide Precipitation: Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether. Repeat the ether wash twice.

  • Dissolution: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water).

  • HPLC Analysis:

    • Inject the sample onto a C18 reversed-phase HPLC column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile at 220 nm.

    • The coupling efficiency can be calculated by comparing the peak area of the desired product to the peak area of the unreacted starting material (deletion sequence).

Protocol 3: NMR Monitoring of SPPS Reactions

In-situ monitoring of SPPS reactions can be performed using NMR by cleaving the peptide from the resin at different time points.[12]

  • Reaction Setup: Perform the coupling reaction as described in Protocol 1.

  • Time-Point Sampling: At various time points (e.g., 15 min, 30 min, 1h, 2h), withdraw a small aliquot of the resin.

  • Quenching and Cleavage: Immediately wash the resin aliquot with DMF and DCM, then cleave the peptide as described in Protocol 2.

  • NMR Analysis: Dissolve the cleaved peptide in a deuterated solvent (e.g., DMSO-d₆) and acquire a ¹H NMR spectrum.

  • Data Analysis: Monitor the disappearance of proton signals corresponding to the starting material and the appearance of signals for the product to determine the reaction kinetics and final conversion.

Logical Relationships in SPPS

The successful synthesis of a peptide is dependent on a series of interconnected factors. The choice of proline derivative is just one piece of this puzzle.

SPPS_Factors cluster_SPPS Solid-Phase Peptide Synthesis cluster_Performance Performance Metrics Proline_Derivative Proline Derivative (this compound, Fmoc-Pro-OH, etc.) Coupling_Efficiency Coupling Efficiency Proline_Derivative->Coupling_Efficiency Racemization Racemization Proline_Derivative->Racemization Solubility Solubility Proline_Derivative->Solubility Protecting_Group Protecting Group Strategy (Boc vs. Fmoc) Protecting_Group->Coupling_Efficiency Protecting_Group->Racemization Coupling_Reagent Coupling Reagent (HCTU, COMU, etc.) Coupling_Reagent->Coupling_Efficiency Coupling_Reagent->Racemization Solvent Solvent (DMF, NMP, DCM) Solvent->Coupling_Efficiency Solvent->Solubility Peptide_Sequence Peptide Sequence (Steric hindrance, aggregation) Peptide_Sequence->Coupling_Efficiency Peptide_Sequence->Solubility Reaction_Conditions Reaction Conditions (Time, Temperature) Reaction_Conditions->Coupling_Efficiency Reaction_Conditions->Racemization Crude_Purity Crude Purity Coupling_Efficiency->Crude_Purity Racemization->Crude_Purity

Caption: Factors influencing SPPS performance metrics.

Conclusion

The choice between this compound, Boc-Pro-OH, and Fmoc-Pro-OH for SPPS depends on several factors, including the overall protecting group strategy (Boc vs. Fmoc), the specific peptide sequence, and the desired purity of the final product.

  • This compound and Boc-Pro-OH are suitable for Boc-based SPPS, a robust and well-established methodology. The choice between the methyl ester and the free acid may influence solubility and handling characteristics.

  • Fmoc-Pro-OH is the standard choice for the more commonly used Fmoc-based SPPS, which offers milder deprotection conditions.

While a lack of direct, quantitative comparative studies makes a definitive declaration of superiority impossible, the available data suggests that with the use of modern, highly efficient coupling reagents, all three derivatives can be effectively incorporated into peptides. Researchers are encouraged to perform small-scale test couplings to determine the optimal conditions for their specific application. The experimental protocols provided in this guide offer a starting point for such evaluations.

References

Validating the Structure of Synthesized Boc-Pro-OMe: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural validation of synthesized peptides is a critical step to ensure the integrity of their research and the safety of potential therapeutics. This guide provides a comprehensive comparison of key analytical techniques for validating the structure of N-Boc-L-proline methyl ester (Boc-Pro-OMe), a common building block in peptide synthesis. We present a head-to-head comparison of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy, complete with experimental data and detailed protocols.

At a Glance: Comparison of Analytical Techniques

The following table summarizes the quantitative data obtained from various analytical techniques for the structural validation of this compound.

Analytical TechniqueParameterObserved Value for this compoundPurpose
¹H NMR Chemical Shift (δ)~4.3 ppm (dd, 1H, α-CH), ~3.7 ppm (s, 3H, OCH₃), ~3.4-3.5 ppm (m, 2H, δ-CH₂), ~2.2 ppm & ~1.9 ppm (m, 4H, β-CH₂ and γ-CH₂), ~1.4 ppm (s, 9H, C(CH₃)₃)Confirms the presence and connectivity of protons in the molecule.
¹³C NMR Chemical Shift (δ)~173 ppm (C=O, ester), ~154 ppm (C=O, Boc), ~80 ppm (C(CH₃)₃), ~60 ppm (α-CH), ~52 ppm (OCH₃), ~46 ppm (δ-CH₂), ~28 ppm (C(CH₃)₃), ~29 ppm (β-CH₂), ~24 ppm (γ-CH₂)Confirms the carbon framework of the molecule.
Mass Spectrometry Mass-to-Charge Ratio (m/z)[M+H]⁺: 230.1387, [M+Na]⁺: 252.1206Determines the molecular weight of the compound, confirming its elemental composition.
HPLC Retention Time (tR)Varies with conditions (e.g., ~5-15 min)Assesses the purity of the synthesized peptide.
FTIR Absorption Bands (cm⁻¹)~2975 cm⁻¹ (C-H stretch), ~1745 cm⁻¹ (C=O stretch, ester), ~1695 cm⁻¹ (C=O stretch, Boc urethane)Identifies the presence of key functional groups.

In-Depth Analysis and Experimental Protocols

A multi-faceted approach utilizing several analytical techniques is essential for the unambiguous structural confirmation of a synthesized peptide like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the expected structure.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans. For ¹³C NMR, a 45° pulse width, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) are typically required.

  • Data Analysis: Process the spectra to identify the chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals (e.g., singlet, doublet, triplet, multiplet), and the coupling constants (J) in Hertz (Hz). Compare the observed spectra with the expected chemical shifts and coupling patterns for the proposed structure of this compound. The presence of two rotamers due to the hindered rotation around the N-Boc bond is often observed in the NMR spectra of Boc-protected proline derivatives.

Mass Spectrometry (MS): The Molecular Weighing Scale

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound with high accuracy. This information is crucial for confirming the elemental composition of the synthesized peptide.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water (50:50 v/v). The solvent should be compatible with the ionization technique used. It is critical to ensure the sample is free from non-volatile salts or buffers which can interfere with the analysis.

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI). Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts like the sodium adduct [M+Na]⁺.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the observed ions. The molecular weight of this compound is 229.27 g/mol .[1][2] Therefore, the expected m/z for the protonated molecule [M+H]⁺ would be approximately 230.14. High-resolution mass spectrometry (HRMS) can provide the exact mass to several decimal places, allowing for the confirmation of the molecular formula (C₁₁H₁₉NO₄).

High-Performance Liquid Chromatography (HPLC): The Purity Check

HPLC is a cornerstone technique for assessing the purity of a synthesized compound. By separating the target molecule from any unreacted starting materials, byproducts, or other impurities, HPLC provides a quantitative measure of the sample's purity.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used for the analysis of such peptides.

    • Mobile Phase: A gradient elution is commonly employed. For example, Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water, and Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient might be 30-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 210-220 nm.

  • Data Analysis: The purity of the sample is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area in the chromatogram. The retention time of the main peak should be consistent across multiple runs.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific chemical bonds.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a neat liquid. Place a small drop of the this compound oil between two potassium bromide (KBr) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound. Key expected peaks include C-H stretching from the alkyl groups, a strong C=O stretching band for the methyl ester, and another strong C=O stretching band for the Boc protecting group's urethane (B1682113) moiety.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for the synthesis and subsequent structural validation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_validation Structural Validation start Starting Materials (L-Proline, Boc₂O, etc.) reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Synthesized this compound workup->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms Mass Spectrometry product->ms hplc HPLC product->hplc ftir FTIR Spectroscopy product->ftir

Caption: Experimental workflow for the synthesis and structural validation of this compound.

logical_relationship cluster_techniques Analytical Techniques cluster_confirmation Confirmation boc_pro_ome Synthesized this compound nmr NMR (Structure & Connectivity) boc_pro_ome->nmr ms MS (Molecular Weight) boc_pro_ome->ms hplc HPLC (Purity) boc_pro_ome->hplc ftir FTIR (Functional Groups) boc_pro_ome->ftir validated Validated Structure nmr->validated ms->validated hplc->validated ftir->validated

Caption: Logical relationship between analytical techniques for structural confirmation.

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing Boc-Proline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis and analysis of peptides are critical processes. The choice of protecting groups, such as the tert-butyloxycarbonyl (Boc) group for proline (Boc-Pro), significantly impacts not only the synthesis strategy but also the subsequent mass spectrometry (MS) analysis. This guide provides an objective comparison of the mass spectrometric behavior of Boc-Pro-containing peptides with alternative strategies, supported by experimental data and detailed protocols.

The use of Boc as a protecting group for the N-terminus of amino acids, including the secondary amine of proline, is a well-established method in peptide synthesis. However, the lability of the Boc group under certain MS ionization conditions presents unique challenges and fragmentation patterns that researchers must understand for accurate characterization.

Comparison of Boc-Pro vs. Alternative Protection Strategies in Mass Spectrometry

While direct quantitative comparisons of signal intensity and fragmentation efficiency between Boc-Pro and other protecting groups like 9-fluorenylmethoxycarbonyl (Fmoc) in mass spectrometry are not extensively documented in comparative studies, qualitative and strategic differences are well-understood. The choice between Boc and Fmoc strategies often depends on the overall synthetic plan and the physicochemical properties of the peptide.

FeatureBoc-Proline PeptidesFmoc-Proline Peptides (Alternative)
Primary MS Challenge Premature or in-source loss of the Boc group (a neutral loss of 100 Da or loss of isobutylene, 56 Da).[1][2]Generally more stable under typical ESI and MALDI conditions.
Characteristic Fragments Neutral loss of the Boc group or its fragments (isobutylene, tert-butanol) from the precursor ion.[3] Fragmentation of the peptide backbone follows standard b- and y-ion series.Primarily b- and y-ion series from peptide backbone cleavage. The Fmoc group itself is typically removed prior to MS analysis.
Ionization Efficiency The bulky and somewhat labile nature of the Boc group can sometimes affect ionization efficiency, though this is highly dependent on the peptide sequence and ionization method.Generally considered to have good ionization properties.
Data Interpretation Requires careful consideration of neutral losses to correctly identify the precursor ion and interpret MS/MS spectra.More straightforward interpretation of MS/MS spectra, primarily focused on peptide backbone fragmentation.
Common Applications Synthesis of peptide antagonists for receptors like the Neurokinin-1 (NK-1) and Bradykinin B2 receptors.[4][5][6]Widely used in solid-phase peptide synthesis for a broad range of peptides.[7][][9]

Experimental Protocols

Detailed methodologies are crucial for the successful analysis of Boc-Pro-containing peptides. Below are representative protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

LC-MS/MS Analysis of a Boc-Pro-Containing Peptide

This protocol is suitable for the analysis of a synthetic Boc-Pro-containing peptide, such as an antagonist for the Neurokinin-1 (NK-1) receptor.

1. Sample Preparation:

  • Dissolve the purified Boc-Pro-peptide in a solution of 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of 1 µg/mL.

  • If the peptide is in a complex matrix, perform solid-phase extraction (SPE) with a C18 cartridge for cleanup.

2. LC Separation:

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. MS/MS Detection:

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • Collision Energy: Ramped collision energy (e.g., 20-40 eV) to generate a range of fragment ions.

  • Data Acquisition: Full scan MS to identify the precursor ion (including potential adducts and neutral losses) followed by product ion scans (MS/MS) of the protonated molecular ion.

MALDI-TOF MS Analysis of a Boc-Pro-Containing Peptide

This protocol is suitable for rapid mass confirmation of a synthetic Boc-Pro-containing peptide.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the Boc-Pro-peptide in 50:50 acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

  • Prepare a saturated matrix solution. A common matrix for peptides is α-cyano-4-hydroxycinnamic acid (HCCA) or 2,5-dihydroxybenzoic acid (DHB) in 50:50 acetonitrile/water with 0.1% TFA.

2. Target Plate Spotting:

  • Mix the peptide solution and the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air dry completely (dried droplet method).

3. MALDI-TOF MS Analysis:

  • Mass Spectrometer: A MALDI-TOF or TOF/TOF mass spectrometer.

  • Laser: Nitrogen laser (337 nm).

  • Mode: Reflector positive ion mode for higher resolution.

  • Acceleration Voltage: 20 kV.

  • Laser Fluence: Adjust to just above the threshold for ion generation to obtain good signal-to-noise without excessive fragmentation.

  • Data Acquisition: Acquire spectra by averaging a sufficient number of laser shots (e.g., 100-500) from different positions within the sample spot.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS/MS Analysis cluster_data_analysis Data Analysis peptide Boc-Pro-Peptide dissolution Dissolve in ACN/H2O with 0.1% Formic Acid peptide->dissolution hplc HPLC System dissolution->hplc c18 C18 Column hplc->c18 gradient ACN/H2O Gradient c18->gradient esi ESI Source gradient->esi ms1 MS1: Precursor Ion Scan esi->ms1 cid CID Fragmentation ms1->cid ms2 MS2: Product Ion Scan cid->ms2 interpretation Spectral Interpretation (b-ions, y-ions, neutral loss) ms2->interpretation

LC-MS/MS workflow for Boc-Pro-peptide analysis.

Boc-Pro-containing peptides are frequently synthesized as antagonists for G protein-coupled receptors (GPCRs), such as the Neurokinin-1 (NK-1) receptor, which is involved in pain transmission and inflammation.[4][10][11] The natural ligand for the NK-1 receptor is Substance P.

nk1_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds & Activates Boc-Pro-Antagonist Boc-Pro-Antagonist Boc-Pro-Antagonist->NK-1 Receptor Binds & Blocks Gq Gq protein NK-1 Receptor->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC ERK ERK Activation PKC->ERK Proliferation Cell Proliferation & Inflammation ERK->Proliferation

Simplified Neurokinin-1 (NK-1) receptor signaling pathway.

References

A Comparative Guide to Certificate of Analysis (CoA) Specifications for N-Protected Proline Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and purity of starting materials are paramount. This guide provides a comparative analysis of the Certificate of Analysis (CoA) specifications for Boc-Pro-OMe and its common alternatives, Fmoc-Pro-OMe and Z-Pro-OMe. Understanding these specifications is crucial for ensuring the reliability and reproducibility of experimental results in peptide synthesis and other applications.

Comparison of Typical CoA Specifications

The following table summarizes the typical quality control parameters and their acceptable ranges for this compound, Fmoc-Pro-OMe, and Z-Pro-OMe, based on data from various suppliers.

ParameterThis compoundFmoc-Pro-OMeZ-Pro-OMeTest Method
Appearance Colorless to pale yellow liquidWhite to off-white solidColorless to light yellow oil or solidVisual Inspection
Purity (by GC/HPLC) ≥98.0%[1]≥98.0%≥98.0%Gas Chromatography / High-Performance Liquid Chromatography
Identity (by ¹H NMR) Conforms to structureConforms to structureConforms to structureNuclear Magnetic Resonance Spectroscopy
Optical Rotation [α]D²⁰ -58° to -62° (c=1 in Chloroform)[1]-30° to -34° (c=1 in DMF)-40° to -44° (c=1 in Methanol)Polarimetry
Enantiomeric Purity ≥99.0% ee≥99.0% ee≥99.0% eeChiral HPLC
Water Content (K.F.) ≤0.5%≤0.5%≤0.5%Karl Fischer Titration
Residual Solvents Meets USP <467> requirementsMeets USP <467> requirementsMeets USP <467> requirementsHeadspace Gas Chromatography

Understanding the Alternatives: A Structural Overview

This compound is a widely utilized protected amino acid derivative in peptide synthesis.[1] The tert-butoxycarbonyl (Boc) protecting group offers stability and is easily removed under acidic conditions. However, alternative protecting groups such as Fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Z) are also frequently employed, each with distinct advantages depending on the synthetic strategy.

cluster_Boc This compound cluster_Fmoc Fmoc-Pro-OMe cluster_Z Z-Pro-OMe Boc Boc (tert-Butoxycarbonyl) Proline Proline Methyl Ester Boc->Proline N-Protection Fmoc Fmoc (Fluorenylmethyloxycarbonyl) Fmoc->Proline N-Protection Z Z (Carboxybenzyl) Z->Proline N-Protection

Figure 1. Chemical structures of N-protected Proline Methyl Esters.

Quality Control and Release Workflow

The quality of protected amino acids like this compound is ensured through a rigorous quality control process. This workflow guarantees that the material consistently meets the required specifications before it is released for use.

raw_material Raw Material (Boc-Pro-OH, Methanol) synthesis Synthesis of This compound raw_material->synthesis in_process_control In-Process Control (IPC) synthesis->in_process_control in_process_control->synthesis Fail purification Purification in_process_control->purification Pass final_product Final Product (this compound) purification->final_product qc_testing Quality Control Testing final_product->qc_testing qc_testing->purification Fail coa_generation CoA Generation qc_testing->coa_generation Pass release Product Release coa_generation->release

Figure 2. A typical quality control workflow for this compound.

Experimental Protocols

Detailed and validated analytical methods are essential for confirming the specifications outlined in a Certificate of Analysis. Below are representative protocols for key analytical tests.

Purity Determination by Gas Chromatography (GC)

This method is suitable for determining the purity of volatile or semi-volatile substances like this compound.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., ethyl acetate).

  • Injection Volume: 1 µL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique to separate and quantify enantiomers, ensuring the stereochemical integrity of the product.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H or equivalent).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized for specific columns and compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess (ee) is calculated using the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Optical Rotation Measurement

Optical rotation is a fundamental property of chiral molecules and is used to confirm the identity and stereochemistry of the substance.[2][3][4]

  • Instrumentation: Polarimeter with a sodium lamp (D-line, 589 nm).

  • Sample Cell: 1 dm path length.

  • Solvent: As specified on the CoA (e.g., Chloroform for this compound).

  • Sample Preparation: Prepare a solution of the sample at the concentration specified on the CoA (e.g., c=1, which corresponds to 1 g/100 mL).

  • Procedure:

    • Calibrate the polarimeter with the pure solvent.

    • Fill the sample cell with the prepared sample solution, ensuring no air bubbles are present.

    • Measure the angle of rotation.

    • The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in dm, and c is the concentration in g/mL.[3]

References

A Comparative Guide to Coupling Reagents for the Activation of Boc-Pro-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient formation of peptide bonds is a critical process in the synthesis of peptides and proteins for therapeutic and research applications. The choice of coupling reagent for the activation of the carboxylic acid component, such as N-tert-butyloxycarbonyl-L-proline methyl ester (Boc-Pro-OMe), significantly influences the reaction's success, impacting yield, purity, and the stereochemical integrity of the final product. This guide provides an objective comparison of three widely used coupling reagents: HATU, HBTU, and EDC in combination with HOBt, supported by experimental data and detailed protocols.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions, most notably epimerization.[1] Uronium-based reagents like HATU and HBTU are known for their high efficiency, while carbodiimides such as EDC, often used with additives like HOBt, represent a more traditional and cost-effective approach.[2][3]

Data Presentation

The following table summarizes the key performance indicators for the coupling of a protected amino acid, serving as a representative model for this compound activation.

Coupling ReagentTypical YieldReaction TimeEpimerization RiskKey Advantages & Disadvantages
HATU High (>90%)[1]15 - 45 minutes[4]Very Low[2]Advantages: High reactivity and speed, particularly effective for sterically hindered couplings.[2][5] Low rates of epimerization.[2] Disadvantages: Higher cost compared to other reagents.[1][6]
HBTU High (>90%)[1]30 - 60 minutes[4]Low[2]Advantages: Good balance of reactivity and cost, reliable for standard couplings.[1][3] Disadvantages: Can be slightly less effective than HATU in preventing epimerization for sensitive amino acids.[2]
EDC/HOBt Good (70-90%)[1]1 - 4 hours[4]Low to Moderate[1]Advantages: Cost-effective, and its water-soluble byproducts are easily removed during workup.[1][3] Disadvantages: Generally lower reactivity and longer reaction times compared to uronium-based reagents.[1]

Experimental Protocols

Detailed methodologies for the activation of this compound and subsequent coupling are provided below for each reagent in a solution-phase synthesis context.

Protocol 1: HATU-Mediated Coupling

This protocol describes a general procedure for the solution-phase coupling of Boc-Pro-OH with an amino acid methyl ester using HATU.

Materials:

  • Boc-Pro-OH (1.0 eq)

  • Amino acid methyl ester hydrochloride (1.0 eq)

  • HATU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve Boc-Pro-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIPEA (1.0 eq) to the reaction mixture and stir for 15-30 minutes at room temperature for pre-activation.

  • In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt.

  • Add the neutralized amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HBTU-Mediated Coupling

This protocol outlines a general procedure for the solution-phase coupling of Boc-Pro-OH with an amino acid methyl ester using HBTU.

Materials:

  • Boc-Pro-OH (1.0 eq)

  • Amino acid methyl ester hydrochloride (1.0 eq)

  • HBTU (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.0 eq, optional but recommended to suppress racemization)[7]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve Boc-Pro-OH (1.0 eq), HBTU (1.0 eq), and optionally HOBt (1.0 eq) in anhydrous DMF.

  • Add DIPEA (1.0 eq) and stir for 10-20 minutes at room temperature for pre-activation.

  • In a separate flask, prepare the free amine by dissolving the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DMF and adding DIPEA (1.0 eq).

  • Add the amine solution to the activated acid mixture.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up and purify the product as described in the HATU protocol.

Protocol 3: EDC/HOBt-Mediated Coupling

This protocol provides a general method for the coupling of Boc-Pro-OH with an amino acid methyl ester using EDC and HOBt.[8][9]

Materials:

  • Boc-Pro-OH (1.0 eq)

  • Amino acid methyl ester hydrochloride (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve Boc-Pro-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in the same solvent and add DIPEA or NMM (1.0 eq) to generate the free amine.

  • Add the free amine solution to the carboxylic acid mixture.

  • Add EDC·HCl (1.2 eq) to the reaction mixture, followed by the remaining equivalent of DIPEA or NMM (1.0 eq).[8]

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.[8]

  • Monitor the reaction by TLC or LC-MS.

  • For work-up, if using DCM, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. If using DMF, dilute with water and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product as previously described.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a solution-phase peptide coupling reaction.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification A Boc-Pro-OH + Coupling Reagent + Base B Pre-activation (Stirring) A->B in DMF/DCM C Activated Boc-Pro-OH B->C F Reaction Mixture C->F D Amino Acid Methyl Ester + Base E Neutralized Amine D->E in DMF/DCM E->F G Coupled Dipeptide F->G Stirring at RT H Quenching & Extraction G->H I Washing H->I J Drying & Concentration I->J K Purification (Chromatography) J->K L Pure Boc-Pro-X-OMe K->L

Caption: General workflow for solution-phase peptide coupling.

Signaling Pathway of Amide Bond Formation

This diagram illustrates the general mechanism of amide bond formation using a coupling reagent.

G CarboxylicAcid Boc-Pro-OH ActiveEster Activated Ester Intermediate CarboxylicAcid->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU, HBTU, EDC) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster PeptideBond Dipeptide (Boc-Pro-NHR) ActiveEster->PeptideBond Byproducts Byproducts ActiveEster->Byproducts + Leaving Group Amine R-NH2 Amine->PeptideBond PeptideBond->Byproducts + Regenerated Additive (e.g., HOBt)

Caption: Mechanism of coupling reagent-mediated amide bond formation.

References

Stability Showdown: Unpacking the Ester Choice for Boc-Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, the selection of an appropriate protecting group strategy is paramount to achieving optimal yields and purity. The stability of these protective moieties, particularly the ester protecting groups for carboxylic acids, under various reaction and purification conditions is a critical consideration. This guide provides a comparative analysis of the stability of methyl, ethyl, and tert-butyl esters of N-tert-butoxycarbonyl-L-proline (Boc-Pro), supported by available experimental insights and established chemical principles.

The choice of ester for the protection of the C-terminal carboxyl group of Boc-Proline significantly influences its reactivity and stability towards hydrolysis. This stability is a key factor in designing multi-step syntheses, as it dictates the conditions under which the protecting group will remain intact or be selectively cleaved. The primary factors governing the stability of these esters are steric hindrance around the carbonyl carbon and the electronic effects of the alkyl group.

Executive Summary of Ester Stability

Ester GroupRelative Stability to Acidic HydrolysisRelative Stability to Basic HydrolysisKey Considerations
Methyl LowerLowerMore susceptible to nucleophilic attack.
Ethyl ModerateModerateOffers a slight increase in steric hindrance compared to the methyl ester, leading to moderately reduced hydrolysis rates.[1]
tert-Butyl HigherHigherSignificant steric hindrance provides substantial protection against nucleophilic attack.[2][3] Labile under strong acidic conditions via a different mechanism.[2]

Chemical Stability Profile

The hydrolysis of esters can be catalyzed by both acids and bases. The general order of stability for simple alkyl esters under both conditions is influenced by the steric bulk of the alcohol moiety.

Acid-Catalyzed Hydrolysis: The mechanism typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. While all three esters are susceptible, the rate of hydrolysis can be influenced by steric factors.

Base-Catalyzed Hydrolysis (Saponification): This process involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The rate of this reaction is highly sensitive to steric hindrance.

  • Methyl Ester: The minimal steric hindrance of the methyl group makes the carbonyl carbon highly accessible to nucleophiles, resulting in it being the most labile among the three under basic conditions.[1]

  • Ethyl Ester: The ethyl group provides slightly more steric bulk than the methyl group, leading to a decreased rate of hydrolysis. Ethyl esters are generally less sensitive to nucleophilic attack than their methyl counterparts.[1]

  • tert-Butyl Ester: The bulky tert-butyl group provides significant steric hindrance, making nucleophilic attack on the carbonyl carbon exceptionally difficult. This renders tert-butyl esters highly resistant to base-catalyzed hydrolysis.[2] However, it's important to note that under strongly acidic conditions, tert-butyl esters are readily cleaved through a mechanism involving the formation of a stable tert-butyl cation.[2]

Enzymatic Stability

In biological systems or when using enzymatic methods for deprotection, the stability of these esters can differ. Lipases and esterases are commonly used for the hydrolysis of amino acid esters. While specific comparative data for Boc-Proline esters is limited, studies on other amino acid esters have shown that enzymes can exhibit selectivity based on the ester group. For instance, certain enzymes have been identified that can hydrolyze tert-butyl esters of protected amino acids while leaving other protecting groups like Boc intact.[4]

Experimental Protocols

General Procedure for Base-Catalyzed Hydrolysis (Saponification) of Boc-Proline Methyl/Ethyl Ester

This protocol describes a typical procedure for the cleavage of methyl or ethyl esters of Boc-Proline.

Materials:

  • Boc-Proline methyl or ethyl ester

  • Methanol (B129727) or Ethanol

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-Proline ester in methanol or a mixture of methanol and water.

  • Cool the solution in an ice bath.

  • Add 1 M NaOH solution dropwise while stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Acidify the aqueous residue to a pH of approximately 3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-Proline.

Protocol for Acid-Catalyzed Cleavage of Boc-Proline tert-Butyl Ester

This protocol outlines a common method for the deprotection of a tert-butyl ester using acidic conditions.

Materials:

  • Boc-Proline tert-butyl ester

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

Procedure:

  • Dissolve the Boc-Proline tert-butyl ester in dichloromethane.

  • Add an excess of trifluoroacetic acid to the solution (typically a 1:1 v/v mixture of TFA:DCM is used).

  • Stir the reaction at room temperature and monitor its completion by TLC. The reaction is usually complete within a few hours.

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the deprotected product.

Visualizing the Stability Logic

The decision-making process for choosing an appropriate ester based on desired stability can be visualized as follows:

Ester_Stability Start Ester Selection for Boc-Pro Condition Desired Reaction Conditions Start->Condition Methyl Methyl Ester Condition->Methyl Mild base/acid cleavage needed Ethyl Ethyl Ester Condition->Ethyl Moderate stability required tButyl tert-Butyl Ester Condition->tButyl Robustness to base/nucleophiles needed Outcome_M High reactivity Easy cleavage Methyl->Outcome_M Outcome_E Moderate reactivity Balanced stability Ethyl->Outcome_E Outcome_tB High stability to base Labile to strong acid tButyl->Outcome_tB

Caption: Decision workflow for Boc-Pro ester selection.

Conclusion

The stability of Boc-Proline esters follows a predictable trend based on steric hindrance, with the tert-butyl ester offering the highest stability towards base-catalyzed hydrolysis, while the methyl ester is the most labile. The ethyl ester presents an intermediate level of stability. This understanding is crucial for synthetic chemists to strategically protect the carboxyl group of proline, ensuring the success of their synthetic campaigns by preventing unwanted deprotection during various reaction steps. The choice of ester should, therefore, be carefully tailored to the specific reaction conditions and the overall synthetic strategy.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Boc-Pro-OMe

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of scientific advancement, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling N-Boc-L-proline methyl ester (Boc-Pro-OMe), a common reagent in peptide synthesis and drug development. By adhering to these procedures, researchers, scientists, and drug development professionals can mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound, ensuring protection during routine use and in the event of a spill.

Situation Eye/Face Protection Skin Protection Respiratory Protection
Routine Handling Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]Chemical-resistant gloves (e.g., nitrile rubber), inspected prior to use. A lab coat or chemical-resistant apron should also be worn.[1][2][3]Work in a well-ventilated area. If dust or aerosols are likely to be generated, a full-face respirator with a particulate filter is recommended.[1][2]
Spill or Release Chemical splash goggles and a face shield.[3]Chemical-impermeable gloves and protective clothing to prevent skin contact.[1][2][4]For significant spills, a self-contained breathing apparatus (SCBA) may be necessary.[1]

Physical and Chemical Properties of this compound

Understanding the properties of this compound is crucial for safe handling and storage.

Property Value
Molecular Formula C₁₁H₁₉NO₄[5][6]
Molecular Weight 229.28 g/mol
Physical State Colorless to light yellow clear liquid
Boiling Point 135 °C at 16 mmHg
Flash Point 128 °C
Storage Temperature Refrigerated (0-10°C)

Standard Operating Procedure: Deprotection of this compound

This protocol outlines a common procedure for the removal of the Boc protecting group from this compound, integrating critical safety steps.

Objective: To deprotect the amine group of this compound to yield Proline methyl ester.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Appropriate glassware

Procedure:

  • Preparation:

    • Ensure the fume hood is functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Set up the reaction apparatus within the fume hood.

  • Reaction:

    • Dissolve this compound in dichloromethane (DCM) in the round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add an excess of trifluoroacetic acid (TFA) to the solution via a dropping funnel. Caution: TFA is highly corrosive. Handle with extreme care in a fume hood.

    • Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA using a rotary evaporator. Note: Ensure the vacuum pump is protected from corrosive vapors.

    • Dissolve the residue in DCM and carefully neutralize with a saturated sodium bicarbonate solution in a separatory funnel. Caution: This will generate CO₂ gas; vent the separatory funnel frequently.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by distillation or column chromatography as needed.

  • Waste Disposal:

    • All liquid and solid waste must be disposed of in appropriately labeled hazardous waste containers.[2] Do not pour any waste down the drain.[2]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe_Handling_and_Disposal_of_Boc_Pro_OMe cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal A Assess Hazards (Review SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Fume Hood B->C D Perform Experiment C->D E Evacuate Area (If Necessary) D->E Spill Occurs H Segregate Waste (Solid vs. Liquid) D->H F Contain Spill with Inert Absorbent E->F G Collect and Place in Sealed Container F->G G->H I Label Waste Container Clearly H->I J Store in Designated Waste Area I->J K Arrange for Professional Waste Disposal J->K

Caption: Workflow for the safe handling and disposal of this compound.

By integrating these safety protocols and operational guidelines into your laboratory practices, you contribute to a culture of safety and ensure the well-being of all personnel. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Pro-OMe
Reactant of Route 2
Reactant of Route 2
Boc-Pro-OMe

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。